molecular formula C8H5Cl2FO2 B1399800 4-Chloro-2-fluoro-3-methoxybenzoyl chloride CAS No. 1323966-24-0

4-Chloro-2-fluoro-3-methoxybenzoyl chloride

Cat. No.: B1399800
CAS No.: 1323966-24-0
M. Wt: 223.02 g/mol
InChI Key: FPFZZDWTMMQEHB-UHFFFAOYSA-N
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Description

4-Chloro-2-fluoro-3-methoxybenzoyl chloride is a useful research compound. Its molecular formula is C8H5Cl2FO2 and its molecular weight is 223.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-chloro-2-fluoro-3-methoxybenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2FO2/c1-13-7-5(9)3-2-4(6(7)11)8(10)12/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPFZZDWTMMQEHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1F)C(=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 4-Chloro-3-fluoro-2-methoxybenzoyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-3-fluoro-2-methoxybenzoyl chloride, a halogenated and methoxylated aromatic acyl chloride, represents a key building block in modern synthetic organic chemistry. Its unique substitution pattern offers a versatile scaffold for the synthesis of complex molecules, particularly in the fields of pharmaceutical and agrochemical research. The strategic placement of chloro, fluoro, and methoxy groups on the benzoyl chloride moiety imparts specific reactivity and physical characteristics that are crucial for its application in multi-step syntheses. This technical guide provides a comprehensive overview of the known physical properties of 4-Chloro-3-fluoro-2-methoxybenzoyl chloride, offering insights into its molecular structure, stability, and safe handling. While experimentally determined data for this specific compound is limited, this guide consolidates available information and provides context based on related chemical structures.

Molecular Identity and Structure

The foundational step in understanding the physical properties of any chemical compound is to establish its precise molecular identity. For the compound of interest, the correct nomenclature is 4-Chloro-3-fluoro-2-methoxybenzoyl chloride . It is crucial to distinguish this from its isomers, as the substitution pattern significantly influences its chemical and physical behavior.

A key identifier for this compound is its CAS (Chemical Abstracts Service) number, which has been identified as 2384101-03-3 [1]. This unique numerical identifier ensures unambiguous identification in databases and literature.

The molecular structure of 4-Chloro-3-fluoro-2-methoxybenzoyl chloride is depicted below:

Figure 1: 2D structure of 4-Chloro-3-fluoro-2-methoxybenzoyl chloride.

Physicochemical Properties

The physical properties of a compound are critical for its handling, storage, and application in chemical reactions. They dictate the choice of solvents, reaction temperatures, and purification methods.

PropertyValueSource
CAS Number 2384101-03-3[1]
Molecular Formula C₈H₅Cl₂FO₂[1]
Molecular Weight 223.03 g/mol [1]
Melting Point Data not available
Boiling Point Data not available
Density Data not available
Solubility Expected to be soluble in common aprotic organic solvents such as dichloromethane, chloroform, tetrahydrofuran, and ethyl acetate. Insoluble in water and reactive with protic solvents like alcohols and amines.General chemical knowledge

Synthesis and Reactivity

4-Chloro-3-fluoro-2-methoxybenzoyl chloride is typically synthesized from its corresponding carboxylic acid, 4-Chloro-3-fluoro-2-methoxybenzoic acid. The conversion of a carboxylic acid to an acyl chloride is a standard transformation in organic synthesis.

Experimental Protocol: Synthesis of an Acyl Chloride from a Carboxylic Acid

This is a general procedure and may require optimization for the specific substrate.

  • Reagents and Equipment:

    • 4-Chloro-3-fluoro-2-methoxybenzoic acid

    • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

    • A catalytic amount of N,N-dimethylformamide (DMF)

    • Anhydrous dichloromethane (DCM) or another suitable aprotic solvent

    • Round-bottom flask, reflux condenser, magnetic stirrer, and a system to trap acidic gases (e.g., a bubbler with a sodium hydroxide solution).

  • Procedure:

    • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend or dissolve the 4-Chloro-3-fluoro-2-methoxybenzoic acid in anhydrous DCM.

    • Add a catalytic amount of DMF (1-2 drops).

    • Slowly add an excess of thionyl chloride (typically 1.5 to 2.0 equivalents) to the reaction mixture at 0 °C.

    • Allow the reaction to warm to room temperature and then heat to reflux (around 40 °C for DCM) for 2-4 hours, or until the reaction is complete (monitored by TLC or disappearance of the starting material).

    • After completion, carefully remove the excess thionyl chloride and solvent under reduced pressure.

    • The resulting crude 4-Chloro-3-fluoro-2-methoxybenzoyl chloride can be used directly in the next step or purified by vacuum distillation.

The reactivity of 4-Chloro-3-fluoro-2-methoxybenzoyl chloride is characteristic of acyl chlorides. The acyl chloride functional group is highly electrophilic and readily undergoes nucleophilic acyl substitution with a variety of nucleophiles, including alcohols, amines, and carbanions. This reactivity makes it an excellent starting material for the synthesis of esters, amides, and ketones.

G cluster_0 Synthesis Pathway cluster_1 Key Reactions Carboxylic_Acid 4-Chloro-3-fluoro-2-methoxybenzoic acid Reagents SOCl₂ or (COCl)₂ cat. DMF Carboxylic_Acid->Reagents Acyl_Chloride 4-Chloro-3-fluoro-2-methoxybenzoyl chloride Reagents->Acyl_Chloride Acyl_Chloride_2 4-Chloro-3-fluoro-2-methoxybenzoyl chloride Alcohol Alcohol (R'-OH) Acyl_Chloride_2->Alcohol Amine Amine (R'₂NH) Acyl_Chloride_2->Amine Arene Arene (Ar-H) Acyl_Chloride_2->Arene Ester Ester Synthesis Amide Amide Synthesis Ketone Ketone Synthesis (e.g., Friedel-Crafts) Alcohol->Ester Amine->Amide Arene->Ketone

Figure 2: Synthesis and primary reactions of 4-Chloro-3-fluoro-2-methoxybenzoyl chloride.

Safety and Handling

As with all acyl chlorides, 4-Chloro-3-fluoro-2-methoxybenzoyl chloride is expected to be a corrosive and moisture-sensitive compound. While a specific Safety Data Sheet (SDS) for CAS 2384101-03-3 is not widely available, the safety precautions for similar compounds, such as 3-Fluoro-4-methoxybenzoyl chloride, should be strictly followed[2].

Hazard Statements (Expected):

  • H314: Causes severe skin burns and eye damage.

  • May be harmful if swallowed or inhaled.

  • Reacts with water to produce corrosive hydrogen chloride gas.

Precautionary Statements (Recommended):

  • P260: Do not breathe dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.

  • P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P403+P233: Store in a well-ventilated place. Keep container tightly closed.

Handling and Storage:

4-Chloro-3-fluoro-2-methoxybenzoyl chloride should be handled in a well-ventilated fume hood by trained personnel. It should be stored in a cool, dry place under an inert atmosphere to prevent decomposition due to moisture. Containers should be tightly sealed.

Conclusion

4-Chloro-3-fluoro-2-methoxybenzoyl chloride is a valuable reagent for the synthesis of advanced chemical entities. While comprehensive experimental data on its physical properties is currently sparse, its molecular structure and the properties of related compounds provide a strong basis for its effective and safe use in the laboratory. As this compound becomes more widely used, it is anticipated that more detailed physical and chemical data will become available. Researchers are encouraged to contribute to the body of knowledge by documenting the physical properties they determine during their work.

References

  • Quick Company. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And. [Link]

  • Google Patents. Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
  • PubChem. 3-Fluoro-4-methoxybenzoyl chloride. [Link]

  • ResearchGate. What should i reconsider in my experiment for acyl chloride to be formed?. [Link]

  • Chemistry LibreTexts. Making Acyl Chlorides (Acid Chlorides). [Link]

  • Wikipedia. Acyl chloride. [Link]

Sources

An Integrated Spectroscopic and Crystallographic Approach to the Structure Elucidation of 4-Chloro-2-fluoro-3-methoxybenzoyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The unambiguous determination of molecular structure is a cornerstone of chemical research and development, particularly in the synthesis of pharmaceutical intermediates and novel materials. Polysubstituted aromatic compounds, such as 4-Chloro-2-fluoro-3-methoxybenzoyl chloride, present a distinct analytical challenge due to the potential for isomeric ambiguity. This in-depth technical guide provides a systematic, multi-technique workflow for the complete structure elucidation of this compound. By integrating data from mass spectrometry (MS), Fourier-transform infrared (FT-IR) spectroscopy, and multinuclear nuclear magnetic resonance (NMR) spectroscopy, we construct a validated molecular portrait. The guide culminates with a discussion of single-crystal X-ray crystallography as the ultimate method for absolute structural confirmation. Each section details the causality behind experimental choices and provides field-proven protocols, designed for researchers, scientists, and drug development professionals.

Foundational Analysis: Mass Spectrometry (MS)

The initial step in elucidating the structure of a newly synthesized compound is to confirm its molecular weight and elemental composition. Electron Ionization Mass Spectrometry (EI-MS) provides this information directly and offers valuable structural clues through fragmentation analysis.

Predicted Mass Spectrometry Data

The expected mass spectral data for the target molecule is summarized below. The presence of a chlorine atom is expected to produce a characteristic M+2 isotopic peak with an intensity approximately one-third of the molecular ion peak.[1]

Attribute Predicted Value Interpretation
Molecular Formula C₈H₅ClFO₂-
Molecular Weight 206.58 g/mol -
Molecular Ion [M]⁺˙ (³⁵Cl) m/z 206Corresponds to the intact molecule with the ³⁵Cl isotope.
Isotope Peak [M+2]⁺˙ (³⁷Cl) m/z 208Confirms the presence of one chlorine atom. Expected intensity ratio M:M+2 ≈ 3:1.[1]
Major Fragment Ion 1 m/z 171Loss of a chlorine radical ([M-Cl]⁺).
Major Fragment Ion 2 m/z 143Loss of chlorine and carbon monoxide ([M-Cl-CO]⁺).
Major Fragment Ion 3 m/z 105Benzoyl cation fragment is less likely due to substitution, but a related substituted phenyl cation is expected after loss of COCl.
Experimental Protocol: GC-MS Analysis
  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a volatile solvent such as dichloromethane or ethyl acetate.

  • GC Separation:

    • Column: Use a standard non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Start at 80°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min).

    • Injection: Inject 1 µL in splitless mode.

  • MS Detection:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Ion Source Temperature: 230°C.

Data Interpretation: A Self-Validating System

The primary objective is to locate the molecular ion peak. For this compound, we anticipate a cluster of peaks at m/z 206 and 208. The observed 3:1 intensity ratio of these peaks is a critical validation step, confirming the presence of a single chlorine atom.

The fragmentation pattern provides further structural validation. The initial loss of the chlorine radical to form an ion at m/z 171 is a common pathway for acyl chlorides. Subsequent loss of a neutral carbon monoxide (CO) molecule (28 Da) from this fragment to yield an ion at m/z 143 is also highly characteristic and helps confirm the benzoyl substructure.[2][3]

Visualization: Predicted Fragmentation Pathway

G M [C₈H₅ClFO₂]⁺˙ m/z 206/208 F1 [C₈H₅FO₂]⁺ m/z 171 M->F1 - •Cl F2 [C₇H₅FO]⁺ m/z 143 F1->F2 - CO

Caption: Predicted EI-MS fragmentation cascade for the target molecule.

Functional Group Identification: FT-IR Spectroscopy

Infrared spectroscopy is a rapid and powerful tool for identifying the functional groups present in a molecule. For an acyl chloride, the carbonyl (C=O) stretching vibration is particularly informative.

Expected Infrared Absorption Bands
Frequency Range (cm⁻¹) Vibration Significance
1795 - 1815 C=O Stretch (Carbonyl)The high frequency is highly characteristic of an acid chloride, distinguished from ketones or esters.[4]
3050 - 3150 Aromatic C-H StretchConfirms the presence of the benzene ring.
2840 - 2860 Aliphatic C-H StretchCorresponds to the methoxy (-OCH₃) group.
1580 - 1610 C=C Ring StretchFurther evidence of the aromatic ring.
1250 - 1300 Aryl C-O StretchIndicates the ether linkage of the methoxy group.
1000 - 1100 C-F StretchStrong absorption confirming the fluorine substituent.
700 - 800 C-Cl StretchConfirms the chlorine substituent.[5]
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
  • Sample Preparation: Place a small amount (1-2 mg) of the solid compound directly onto the ATR crystal. If the sample is a low-melting solid or oil, a thin film can be created.

  • Background Scan: Acquire a background spectrum of the clean, empty ATR accessory to subtract atmospheric (CO₂, H₂O) absorptions.

  • Sample Scan: Lower the ATR anvil to ensure good contact between the sample and the crystal. Acquire the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Processing: The software automatically performs the background subtraction, yielding the final transmittance or absorbance spectrum.

Data Interpretation: Causality of Key Peaks

The most crucial peak for confirming the identity as a benzoyl chloride is the intense C=O stretch. Its appearance above 1800 cm⁻¹ is a direct result of the strong electron-withdrawing inductive effect of the adjacent chlorine atom, which shortens and strengthens the C=O bond.[6] This high frequency allows for unambiguous differentiation from related carbonyl compounds like benzoic acid (~1710 cm⁻¹) or a corresponding ester (~1735 cm⁻¹). The presence of other key bands for the aromatic ring, C-F, and C-O stretches provides a comprehensive functional group fingerprint, validating the expected molecular components.

Mapping Connectivity: Nuclear Magnetic Resonance (NMR) Spectroscopy

While MS and IR confirm the pieces are present, NMR spectroscopy reveals how they are connected. ¹H and ¹³C NMR are essential for determining the specific substitution pattern on the aromatic ring.

Predicted NMR Spectral Data (in CDCl₃, 400 MHz)

¹H NMR: The two aromatic protons are expected to be an AX spin system, appearing as two distinct doublets.

Proton Predicted Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Rationale
-OCH₃ ~3.9 - 4.1Singlet (s)N/ATypical chemical shift for an aryl methoxy group.
Ar-H (H5) ~7.3 - 7.5Doublet (d)JH-H ≈ 8-9 HzOrtho-coupled to H6.
Ar-H (H6) ~7.8 - 8.0Doublet of Doublets (dd)JH-H ≈ 8-9 Hz, JH-F ≈ 5-6 HzOrtho-coupled to H5 and meta-coupled to the fluorine at C2.

¹³C NMR: The carbon spectrum will show 8 distinct signals, consistent with the molecular formula.

Carbon Predicted Shift (δ, ppm) Rationale
-OCH₃ ~56 - 58Typical shift for a methoxy carbon.
Aromatic C ~110 - 165Six distinct signals expected in the aromatic region.
C-F ~155-160 (d, ¹JC-F ≈ 250 Hz)Large one-bond C-F coupling is characteristic. The chemical shift is downfield due to the electronegative F.
C-Cl ~130-135Shift influenced by the Cl substituent.
C-O ~145-150Shift influenced by the methoxy group.
C-COCl ~130-135Quaternary carbon attached to the carbonyl.
C=O ~165 - 168Characteristic chemical shift for an acyl chloride carbonyl.
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 10-15 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃). Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H spectrum.

    • Optimize shim values to ensure high magnetic field homogeneity.

    • Reference the spectrum to the residual CDCl₃ peak at 7.26 ppm.

  • ¹³C{¹H} NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30).

    • A sufficient number of scans (e.g., 1024) is required due to the lower natural abundance of ¹³C.

    • Reference the spectrum to the CDCl₃ triplet at 77.16 ppm.

  • (Optional) 2D NMR: Acquire a ¹H-¹³C HSQC experiment to correlate directly bonded protons and carbons, and a ¹H-¹H COSY experiment to confirm the H5-H6 coupling relationship.

Data Interpretation: Solving the Isomeric Puzzle

The key to confirming the 4-Chloro-2-fluoro-3-methoxy substitution pattern lies in the ¹H NMR spectrum. The presence of only two signals in the aromatic region immediately confirms a tetra-substituted ring. The observed splitting pattern is the most diagnostic feature:

  • H5 Signal: Appears as a clean doublet due to coupling only with its neighbor, H6 (ortho coupling, J ≈ 8-9 Hz).

  • H6 Signal: Appears as a doublet of doublets. It is split first by its neighbor H5 (ortho coupling, J ≈ 8-9 Hz) and then again by the fluorine atom at C2, which is three bonds away (meta coupling, J ≈ 5-6 Hz).

This unique splitting pattern is only possible with this specific arrangement of substituents. If the fluorine were at C5, for example, both aromatic protons would show coupling to it. The ¹³C NMR spectrum, particularly the large one-bond C-F coupling constant, provides definitive evidence for the C-F bond.

Unambiguous Confirmation: Single-Crystal X-ray Crystallography

While the combination of MS, IR, and NMR provides an overwhelming body of evidence for the proposed structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof. It generates a three-dimensional model of the molecule as it exists in the crystal lattice, confirming not only connectivity but also bond lengths and angles.[7]

Experimental Protocol: Crystal Growth and Data Collection

Growing diffraction-quality single crystals is often the most challenging step.[8]

  • Crystal Growth (Slow Evaporation):

    • Dissolve a high-purity sample of the compound (10-20 mg) in a minimal amount of a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to create a near-saturated solution.

    • Filter the solution into a clean, small vial.

    • Cover the vial with a cap containing a pinhole to allow for very slow evaporation of the solvent over several days in a vibration-free environment.[9]

  • Crystal Mounting: Carefully select a well-formed, clear crystal (ideally 0.1-0.3 mm in each dimension) and mount it on a goniometer head.

  • Data Collection:

    • Place the mounted crystal on a diffractometer.

    • Cool the crystal in a stream of cold nitrogen gas (~100 K) to minimize thermal vibrations.

    • Expose the crystal to a monochromatic X-ray beam and collect the diffraction pattern as the crystal is rotated.

  • Structure Solution and Refinement:

    • Process the diffraction data to determine the unit cell and space group.

    • Solve the phase problem to generate an initial electron density map and build a molecular model.

    • Refine the model against the experimental data to obtain the final structure.

Visualization: Integrated Elucidation Workflow

The entire process is a logical progression from hypothesis to confirmation, where each technique provides a layer of validation.

Caption: A workflow diagram illustrating the integrated approach to structure elucidation.

Conclusion

The structure of this compound can be confidently elucidated through a synergistic application of modern analytical techniques. Mass spectrometry confirms the molecular formula and key substructures. FT-IR spectroscopy provides a rapid fingerprint of the essential functional groups, most notably the characteristic acid chloride carbonyl. Finally, ¹H and ¹³C NMR spectroscopy deliver the critical connectivity information, allowing for the definitive assignment of the substitution pattern on the aromatic ring. While this spectroscopic evidence is conclusive, single-crystal X-ray crystallography stands as the gold standard for absolute verification should it be required. This integrated methodology represents a robust and self-validating system for the structural characterization of complex organic molecules.

References

  • Synthesis and characterization of benzyl and benzoyl substituted oxime-phosphazenes. (2006). Journal of Chemical Sciences. Available at: [Link]

  • Infrared spectra of acid chlorides. Chemistry LibreTexts. Available at: [Link]

  • IR Spectrum of Acid Chloride and Anhydride. (2023). SlideShare. Available at: [Link]

  • Kevill, D. N., & D'souza, M. J. (2009). Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media. ResearchGate. Available at: [Link]

  • Benzoyl chloride. PubChem. Available at: [Link]

  • Spectroscopy of Carboxylic Acid Derivatives. Oregon State University. Available at: [Link]

  • 4-Chloro-2-fluoro-3-methoxyphenylboronic acid. PubChem. Available at: [Link]

  • Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. Available at: [Link]

  • X-Ray Crystallography. Creative BioMart. Available at: [Link]

  • How To: Grow X-Ray Quality Crystals. University of Rochester Department of Chemistry. Available at: [Link]

  • 2-(2-chloro-1,1,2-trifluoroethoxy)-4-methoxybenzoyl chloride - Optional[1H NMR]. SpectraBase. Available at: [Link]

  • 3-Chloro-2-fluoro-6-(trifluoromethyl)benzoyl chloride - Optional[FTIR]. SpectraBase. Available at: [Link]

  • 3-Fluoro-4-methoxybenzoyl chloride. PubChem. Available at: [Link]

  • Benzoyl chloride. NIST WebBook. Available at: [Link]

  • Crystallographic and spectroscopic character-ization of 4-nitro-2-(tri-fluoro-meth-yl)benzoic acid and 4-nitro-3-(tri-fluoro-meth-yl)benzoic acid. (2019). Acta Crystallographica Section E. Available at: [Link]

  • Mass Spectrometry A-Level Fragmentation part 2. (2020). YouTube. Available at: [Link]

  • 4-Methoxy-benzylchloride - Optional[1H NMR]. SpectraBase. Available at: [Link]

  • 3-Fluoro-4-(trifluoromethyl)benzoyl chloride - Optional[13C NMR]. SpectraBase. Available at: [Link]

  • A Mass Spectral Study of Halogenated N-t-butylacetamides. (1970). Concordia University. Available at: [Link]

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An In-depth Technical Guide to the Reactivity of 4-Chloro-2-fluoro-3-methoxybenzoyl chloride with Nucleophiles

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-Chloro-2-fluoro-3-methoxybenzoyl chloride is a highly functionalized aromatic acyl chloride that serves as a versatile building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. Its reactivity is dictated by the interplay of electronic and steric effects conferred by the substituents on the benzene ring. This guide provides a comprehensive analysis of the reactivity of this compound with various nucleophiles, offering insights into reaction mechanisms, experimental considerations, and synthetic applications.

The core of its reactivity lies in the electrophilic carbonyl carbon of the acyl chloride group, which is a prime target for nucleophilic attack. The substitution pattern on the aromatic ring—a chloro group at position 4, a fluoro group at position 2, and a methoxy group at position 3—creates a unique electronic environment that modulates the reactivity of the acyl chloride. Understanding these influences is paramount for predicting reaction outcomes and designing efficient synthetic strategies.

Electronic and Steric Landscape of this compound

The reactivity of an acyl chloride is fundamentally governed by the partial positive charge on the carbonyl carbon. Substituents on the aromatic ring can either enhance or diminish this electrophilicity through inductive and resonance effects.

  • -I (Inductive) Effect: Both the chlorine and fluorine atoms are highly electronegative and exert a strong electron-withdrawing inductive effect (-I). This effect pulls electron density away from the aromatic ring and, by extension, from the carbonyl carbon, increasing its electrophilicity and making it more susceptible to nucleophilic attack. The ortho fluorine atom's proximity to the acyl chloride group makes its inductive effect particularly pronounced.

  • +R (Resonance) Effect: The methoxy group at the 3-position and the chlorine at the 4-position possess lone pairs of electrons that can be delocalized into the aromatic ring through resonance (+R effect). This electron-donating effect counteracts the inductive effects of the halogens. The methoxy group is a strong +R donor, while the +R effect of chlorine is weaker. This resonance donation can decrease the electrophilicity of the carbonyl carbon.

  • Steric Hindrance: The ortho-fluoro substituent can introduce a degree of steric hindrance around the reaction center. While fluorine is a relatively small atom, its presence can influence the trajectory of incoming nucleophiles, potentially affecting reaction rates, particularly with bulky nucleophiles.

The overall reactivity of this compound is a fine balance of these competing electronic and steric factors. The strong -I effects of the halogens generally dominate, rendering the carbonyl carbon sufficiently electrophilic for reactions with a wide range of nucleophiles.

General Mechanism of Nucleophilic Acyl Substitution

The reaction of this compound with nucleophiles proceeds through a classic nucleophilic acyl substitution mechanism. This is typically a two-step process involving an addition-elimination sequence.[1]

  • Nucleophilic Attack (Addition): The nucleophile attacks the electrophilic carbonyl carbon, breaking the π-bond of the carbonyl group and forming a tetrahedral intermediate.

  • Leaving Group Departure (Elimination): The tetrahedral intermediate is unstable and collapses. The carbonyl π-bond is reformed, and the chloride ion, being a good leaving group, is expelled.

The rate-determining step is generally the initial nucleophilic attack on the carbonyl carbon.[2] The more electrophilic the carbonyl carbon, the faster the reaction.

Diagram: General Mechanism of Nucleophilic Acyl Substitution

G sub This compound inter Tetrahedral Intermediate sub->inter 1. Nucleophilic Attack nuc Nucleophile (Nu:) prod Acyl-Substituted Product inter->prod 2. Elimination lg Chloride Ion (Cl⁻) inter->lg G start Start: Nucleophile (Amine or Alcohol) dissolve 1. Dissolve in Aprotic Solvent start->dissolve base 2. Add Base (e.g., Et3N or Pyridine) dissolve->base cool 3. Cool to 0°C base->cool add_acyl 4. Add 4-Chloro-2-fluoro-3-methoxybenzoyl chloride solution cool->add_acyl react 5. React at RT (Monitor by TLC/LC-MS) add_acyl->react workup 6. Aqueous Work-up react->workup purify 7. Purify (Chromatography/Recrystallization) workup->purify product Final Product: Amide or Ester purify->product

Sources

A Predictive Spectroscopic and Structural Elucidation Guide to 4-Chloro-2-fluoro-3-methoxybenzoyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Need for Predictive Spectroscopy

The synthesis of novel, complex organic molecules is fundamental to advancing drug discovery and materials science. 4-Chloro-2-fluoro-3-methoxybenzoyl chloride, with its unique substitution pattern on the benzene ring, represents a versatile building block. The presence of a reactive acyl chloride group, a deactivating chloro group, a strongly electron-withdrawing fluoro group, and an electron-donating methoxy group creates a complex electronic environment that significantly influences its reactivity and spectral properties.

In the absence of a public repository of experimental spectra for this compound, this guide employs a predictive approach. This is a common and necessary practice in modern chemistry, where computational predictions can guide synthesis, confirm structural assignments, and aid in the interpretation of experimental results once they are obtained. This document will detail the predicted ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and MS spectra, explaining the rationale behind the predictions based on substituent effects and established fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR would be required for an unambiguous characterization.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to be relatively simple in the aromatic region, with two signals corresponding to the two aromatic protons. The methoxy group will present as a singlet.

Predicted ¹H NMR Data:

Predicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~7.4 - 7.6Doublet of doublets (dd)JH-H ≈ 8-9 Hz, JH-F ≈ 6-7 HzH-6
~7.2 - 7.4Doublet of doublets (dd)JH-H ≈ 8-9 Hz, JH-F ≈ 9-10 HzH-5
~3.9 - 4.1SingletN/A-OCH₃

Interpretation and Rationale:

  • Aromatic Protons (H-5 and H-6): The benzene ring has two remaining protons at positions 5 and 6. These protons are ortho to each other, which would typically result in a doublet for each with a coupling constant (JH-H) of approximately 8-9 Hz. However, the fluorine at position 2 will also couple with these protons.

    • H-6 is meta to the fluorine, resulting in a smaller coupling constant (JH-F) of around 6-7 Hz.

    • H-5 is para to the fluorine, resulting in a larger coupling constant (JH-F) of around 9-10 Hz.

    • The electron-withdrawing effects of the chloro, fluoro, and benzoyl chloride groups will deshield these protons, shifting them downfield into the 7.2-7.6 ppm range. The exact positions are influenced by the competing electron-donating effect of the methoxy group.

  • Methoxy Protons (-OCH₃): The three protons of the methoxy group are equivalent and do not have any adjacent protons to couple with, resulting in a singlet. Its chemical shift is expected in the typical range for an aryl methyl ether, around 3.9-4.1 ppm.

Hypothetical Experimental Protocol for ¹H NMR:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent in a 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters:

    • Set the spectral width to cover the range of 0-12 ppm.

    • Use a 30-degree pulse angle.

    • Set the relaxation delay to 1-2 seconds.

    • Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • Processing: Apply a Fourier transform to the acquired free induction decay (FID), followed by phase and baseline correction. Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show eight distinct signals: six for the aromatic carbons, one for the carbonyl carbon, and one for the methoxy carbon. The chemical shifts are heavily influenced by the substituents, and the carbon atoms bonded to fluorine will exhibit splitting.

Predicted ¹³C NMR Data:

Predicted Chemical Shift (δ, ppm)Multiplicity (due to C-F coupling)Coupling Constant (¹JC-F, Hz)Assignment
~165 - 168SingletN/AC=O
~155 - 158Doublet~250-260C-2
~145 - 148SingletN/AC-3
~134 - 137SingletN/AC-1
~128 - 131SingletN/AC-4
~125 - 128Doublet~15-20C-6
~118 - 121Doublet~20-25C-5
~56 - 58SingletN/A-OCH₃

Interpretation and Rationale:

  • Carbonyl Carbon (C=O): The carbonyl carbon of an acyl chloride is highly deshielded and is expected to appear in the 165-168 ppm range.

  • Aromatic Carbons:

    • C-2 (bonded to F): This carbon will show the largest C-F coupling constant (¹JC-F) of approximately 250-260 Hz and will be significantly downfield due to the high electronegativity of fluorine.

    • C-3 (bonded to OCH₃): The electron-donating methoxy group will shield this carbon, but its position is also influenced by the adjacent fluorine and chloro groups.

    • C-1 and C-4 (bonded to COCl and Cl): These carbons will be deshielded due to the electron-withdrawing nature of their substituents.

    • C-5 and C-6: These carbons will show smaller C-F coupling constants due to being further from the fluorine atom.

  • Methoxy Carbon (-OCH₃): This carbon will appear in the typical range for an aryl methyl ether, around 56-58 ppm.

Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is a highly sensitive technique for fluorine-containing compounds. The chemical shift of the single fluorine atom in the molecule will be indicative of its electronic environment.

Predicted ¹⁹F NMR Data:

Predicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
-110 to -130Triplet of doublets (td) or multipletJF-H5 ≈ 9-10 Hz, JF-H6 ≈ 6-7 Hz

Interpretation and Rationale:

  • Chemical Shift: The chemical shift of fluorine on an aromatic ring is sensitive to the electronic effects of other substituents[1][2]. The presence of both electron-donating (-OCH₃) and electron-withdrawing (-Cl, -COCl) groups will influence the final chemical shift, which is predicted to be in the -110 to -130 ppm range relative to CFCl₃.

  • Multiplicity: The fluorine atom will couple with the two aromatic protons, H-5 and H-6. The coupling to H-5 (para) and H-6 (meta) will result in a complex multiplet, likely a triplet of doublets, depending on the resolution.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by a strong absorption from the carbonyl group of the acyl chloride.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignment
~3100 - 3000MediumAromatic C-H stretch
~2950 - 2850MediumAliphatic C-H stretch (-OCH₃)
~1780 - 1750Strong, sharpC=O stretch (acyl chloride)
~1600 - 1580MediumAromatic C=C stretch
~1470 - 1450MediumAromatic C=C stretch
~1270 - 1220StrongAryl-O stretch (asymmetric)
~1100 - 1000StrongC-F stretch
~850 - 750StrongC-Cl stretch

Interpretation and Rationale:

  • C=O Stretch: The most characteristic peak will be the carbonyl stretch of the acyl chloride. This functional group typically absorbs at a high frequency, around 1800 cm⁻¹. The conjugation with the aromatic ring and the electronic effects of the substituents will likely shift this to the 1780-1750 cm⁻¹ range. The presence of the electronegative fluorine ortho to the carbonyl group may also contribute to this high frequency.

  • Aromatic C-H and C=C Stretches: These will appear in their typical regions.

  • Aryl-O and C-F Stretches: Strong absorptions are expected for the aryl ether and carbon-fluorine bonds.

  • C-Cl Stretch: A strong absorption for the carbon-chlorine bond is expected at a lower frequency.

Hypothetical Experimental Protocol for IR Spectroscopy:

  • Sample Preparation: A thin film of the neat liquid (if the compound is a liquid at room temperature) can be prepared between two salt plates (e.g., NaCl or KBr). If the compound is a solid, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Processing: Perform a background subtraction using a spectrum of the empty sample holder (for a thin film) or a pure KBr pellet.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule, which is invaluable for confirming its molecular weight and structure. For this compound, electron ionization (EI) would likely be used.

Predicted Mass Spectrum Fragmentation:

  • Molecular Ion (M⁺): A molecular ion peak is expected at m/z = 220 (for the ³⁵Cl isotope) and m/z = 222 (for the ³⁷Cl isotope) in an approximate 3:1 ratio, which is characteristic of a molecule containing one chlorine atom. The molecular formula is C₈H₅ClFO₂.

  • Major Fragment Ions:

    • [M - Cl]⁺: Loss of the chlorine radical from the acyl chloride to form a stable acylium ion at m/z = 185. This is often a very prominent peak for acyl chlorides.

    • [M - COCl]⁺: Loss of the entire carbonyl chloride radical to give a fragment at m/z = 157.

    • [M - Cl - CO]⁺: Subsequent loss of a carbon monoxide molecule from the acylium ion is a common fragmentation pathway, leading to a fragment at m/z = 157.

Diagram of Predicted Fragmentation Pathway:

fragmentation M [C₈H₅ClFO₂]⁺˙ m/z = 220/222 F1 [C₈H₅FO₂]⁺ m/z = 185 M->F1 - Cl• F2 [C₇H₅FO]⁺˙ m/z = 157 F1->F2 - CO

Caption: Predicted major fragmentation pathway for this compound under EI-MS.

Hypothetical Experimental Protocol for GC-MS:

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 100 ppm) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Instrumentation: Use a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

  • GC Conditions:

    • Use a suitable capillary column (e.g., a 30 m DB-5ms).

    • Set an appropriate temperature program to ensure separation and elution of the compound.

  • MS Conditions:

    • Set the ionization energy to 70 eV.

    • Scan a mass range of m/z 40-300.

  • Data Analysis: Analyze the mass spectrum of the GC peak corresponding to the compound of interest. Identify the molecular ion and major fragment ions.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the key spectral data for this compound. The predicted ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and MS data are based on well-established spectroscopic principles and provide a solid foundation for researchers working with this molecule. While these predictions offer a high degree of confidence, it is imperative that they are ultimately validated against experimentally acquired data. This guide serves as a valuable resource for anticipating spectral features, aiding in the interpretation of experimental results, and confirming the successful synthesis and purity of this compound.

References

  • PubChem. Benzoyl chloride. National Center for Biotechnology Information.

  • ResearchGate. Infrared spectrum of benzoyl chloride adsorbed on KA zeolite.

  • PubMed Central. Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples.

  • University of Calgary. Spectroscopic Analysis of Acyl Chlorides.

  • Alfa Chemistry. 19F NMR Chemical Shift Table.

  • PubMed Central. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds.

  • JoVE. Video: NMR Spectroscopy of Benzene Derivatives.

  • eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS.

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An In-Depth Technical Guide to 4-Chloro-2-fluoro-3-methoxybenzoyl Chloride: Synthesis, Reactivity, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: 4-Chloro-2-fluoro-3-methoxybenzoyl chloride is a highly functionalized aromatic acyl chloride that serves as a critical intermediate in the synthesis of complex organic molecules. Its unique substitution pattern—featuring chloro, fluoro, and methoxy groups—imparts specific steric and electronic properties that make it a valuable building block for researchers in medicinal chemistry and drug development. The chloro and fluoro substituents enhance the metabolic stability and binding affinity of derivative compounds, while the methoxy group can modulate solubility and provides a key site for further functionalization. This guide provides a comprehensive overview of its chemical properties, detailed synthesis protocols, mechanistic insights into its reactivity, and its applications as a pivotal chemical intermediate.

Section 1: Introduction to this compound

Overview and Significance in Medicinal Chemistry

Substituted benzoyl chlorides are a cornerstone of organic synthesis, acting as powerful acylating agents for the construction of amides, esters, and ketones. The specific compound, this compound, belongs to a class of halogenated and methoxy-substituted reagents that are instrumental in the development of novel pharmaceuticals and agrochemicals. The presence of halogens, particularly fluorine, is a well-established strategy in drug design to improve pharmacokinetic properties such as metabolic stability, lipophilicity, and binding affinity. The chlorine atom further influences the electronic nature of the aromatic ring and provides an additional site for potential cross-coupling reactions.

Chemical Identity and Physicochemical Properties
PropertyValue (Estimated)Source/Analogy
Molecular Formula C₈H₅Cl₂FO₂-
Molecular Weight 223.03 g/mol -
Physical Form Colorless to yellow liquid or low-melting solidAnalogy to similar benzoyl chlorides[2]
Boiling Point >250 °C (decomposes)Analogy to similar benzoyl chlorides[3]
Reactivity Highly reactive with nucleophiles; moisture sensitiveGeneral reactivity of acyl chlorides[4][5]
Solubility Soluble in aprotic organic solvents (DCM, THF, Toluene)General solubility of acyl chlorides

Section 2: Synthesis and Purification

The synthesis of this compound is a multi-step process that begins with a suitably substituted aromatic precursor. The most logical synthetic route involves the preparation of the corresponding benzoic acid followed by chlorination.

Retrosynthetic Analysis and Key Precursors

A logical retrosynthetic pathway traces the target molecule back to its parent benzoic acid, which can be synthesized from more common starting materials.

G target This compound acid 4-Chloro-2-fluoro-3-methoxybenzoic acid target->acid Chlorination (SOCl₂, (COCl)₂) start Substituted Benzene Precursor (e.g., 1-bromo-4-chloro-2-fluoro-3-methoxybenzene) acid->start Carboxylation (e.g., Grignard or Lithiation + CO₂)

Caption: Retrosynthetic pathway for the target benzoyl chloride.

Protocol 1: Synthesis of 4-Chloro-2-fluoro-3-methoxybenzoic acid

The synthesis of the benzoic acid precursor is a critical step. While several routes exist, a common strategy involves the ortho-lithiation of a substituted benzene followed by quenching with carbon dioxide. A related compound, 4-fluoro-3-methoxybenzoic acid, can be synthesized via hydrolysis of its corresponding methyl ester.[6]

Materials:

  • 1-Bromo-4-chloro-2-fluoro-3-methoxybenzene

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi), 2.5 M in hexanes

  • Dry Carbon Dioxide (CO₂) gas or solid (dry ice)

  • Hydrochloric Acid (HCl), 1 M aqueous solution

  • Diethyl ether

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 1-bromo-4-chloro-2-fluoro-3-methoxybenzene (1.0 eq) and anhydrous THF.

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-BuLi (1.1 eq) dropwise, ensuring the internal temperature does not exceed -70 °C. Stir the resulting mixture for 1 hour at -78 °C.

  • Carboxylation: While maintaining the low temperature, bubble dry CO₂ gas through the solution for 2 hours, or carefully add crushed dry ice in small portions.

  • Quenching: Allow the reaction to slowly warm to room temperature. Quench the reaction by adding 1 M HCl until the pH is acidic (~pH 2).

  • Extraction and Isolation: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude benzoic acid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 4-chloro-2-fluoro-3-methoxybenzoic acid.

Protocol 2: Conversion to this compound

The conversion of the benzoic acid to the acyl chloride is a standard transformation, typically achieved using thionyl chloride or oxalyl chloride.

Materials:

  • 4-Chloro-2-fluoro-3-methoxybenzoic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF), catalytic amount

Procedure:

  • Reaction Setup: In a fume hood, combine the benzoic acid (1.0 eq) and anhydrous DCM in a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap (to neutralize HCl and SO₂ byproducts).

  • Reagent Addition: Add a catalytic amount of DMF (1-2 drops). Slowly add thionyl chloride (2.0-3.0 eq) to the suspension.

  • Reaction: Heat the mixture to reflux (approx. 40 °C) and maintain for 2-4 hours, or until gas evolution ceases and the solution becomes clear.

  • Isolation: Cool the reaction to room temperature. Carefully remove the excess thionyl chloride and DCM under reduced pressure. The resulting crude this compound is often used directly in the next step without further purification. If high purity is required, vacuum distillation can be performed with caution.

Section 3: Chemical Reactivity and Mechanistic Insights

The Acyl Chloride Functional Group

The high reactivity of this compound is dominated by the acyl chloride moiety. The carbonyl carbon is highly electrophilic due to the strong electron-withdrawing effects of both the carbonyl oxygen and the adjacent chlorine atom, making it susceptible to attack by a wide range of nucleophiles.

Electronic Effects of Substituents

The reactivity of the benzoyl chloride is modulated by the substituents on the aromatic ring.[7][8]

  • Fluorine (at C2): A strongly electronegative atom, it withdraws electron density via the inductive effect (-I), increasing the electrophilicity of the carbonyl carbon.

  • Methoxy (at C3): Exhibits a dual effect. It has an electron-withdrawing inductive effect (-I) due to the oxygen's electronegativity but a strong electron-donating resonance effect (+M). Its position meta to the carbonyl group means the resonance effect does not directly conjugate with the carbonyl, so its influence is primarily inductive.

  • Chlorine (at C4): Like fluorine, it is an electron-withdrawing group through the inductive effect (-I). It also has a weak deactivating resonance effect.

Overall, the combined electron-withdrawing nature of the substituents enhances the electrophilicity of the carbonyl carbon, making it highly reactive towards nucleophilic acyl substitution.[9]

Key Reactions and Applications

This intermediate is primarily used in acylation reactions to form amides and esters.[4]

G main This compound amide Amide main->amide Schotten-Baumann [3, 4] ester Ester main->ester amine Amine (R-NH₂) amine->amide alcohol Alcohol (R-OH) alcohol->ester

Caption: Key reactions of this compound.

Amide Bond Formation: The reaction with primary or secondary amines is one of its most important applications, forming a stable amide linkage. This reaction is fundamental in the synthesis of many active pharmaceutical ingredients. The Schotten-Baumann reaction conditions, which utilize a biphasic system with an aqueous base, are often employed to neutralize the HCl byproduct and drive the reaction to completion.[10][11][12][13]

Esterification: Reaction with alcohols or phenols yields the corresponding esters. These esters can be final products or serve as intermediates for further transformations.

Section 4: Experimental Protocols

Protocol 3: General Procedure for N-Acylation (Schotten-Baumann Conditions)

This protocol describes a reliable method for synthesizing an amide from an amine using this compound.

Materials:

  • A primary or secondary amine (1.0 eq)

  • This compound (1.1 eq)

  • Dichloromethane (DCM)

  • Sodium hydroxide (NaOH), 10% aqueous solution

  • Water

Procedure:

  • Dissolution: Dissolve the amine (1.0 eq) in DCM in a round-bottom flask.

  • Biphasic Setup: Add an equal volume of 10% aqueous NaOH solution. Stir the biphasic mixture vigorously.

  • Acylation: Dissolve this compound (1.1 eq) in a small amount of DCM and add it dropwise to the stirring mixture.

  • Reaction: Allow the reaction to stir at room temperature for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer.

  • Washing: Wash the organic layer sequentially with 1 M HCl, water, and finally with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amide product.

  • Purification: Purify the crude product by recrystallization or column chromatography on silica gel.

Workflow Diagram for Synthesis and Acylation

G cluster_0 Part 1: Synthesis of Intermediate cluster_1 Part 2: Acylation Reaction start Substituted Benzoic Acid reflux Reflux with SOCl₂/DMF start->reflux product This compound reflux->product reaction Schotten-Baumann Acylation product->reaction amine Amine Substrate amine->reaction final_product Final Amide Product

Caption: General workflow from benzoic acid to the final amide product.

Section 5: Safety, Handling, and Storage

Hazard Identification

As an acyl chloride, this compound is expected to be corrosive and moisture-sensitive. It reacts exothermically with water, releasing corrosive HCl gas.[5]

Hazard ClassClassification
Skin Corrosion/Irritation Category 1B: Causes severe skin burns and eye damage
Eye Damage/Irritation Category 1: Causes serious eye damage
Acute Toxicity (Oral) Harmful if swallowed
Specific Target Organ Toxicity May cause respiratory irritation
(Classification based on analogous compounds)
Safe Handling Procedures
  • Engineering Controls: Always handle this chemical in a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and splash-proof safety goggles and a face shield.

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors. Ensure all glassware is dry. Handle under an inert atmosphere (e.g., nitrogen or argon) for moisture-sensitive reactions.

Storage and Disposal
  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from water and incompatible materials such as bases and alcohols. The container should be stored under an inert atmosphere.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. Unused reagent can be slowly and carefully quenched with a suitable alcohol (e.g., isopropanol) before neutralization and disposal.

Section 6: Conclusion

This compound is a potent and versatile chemical intermediate with significant value for synthetic chemists, particularly in the pharmaceutical industry. Its carefully orchestrated array of substituents provides a unique combination of reactivity and functionality. By understanding its synthesis, reactivity, and handling requirements, researchers can effectively leverage this building block to construct novel and complex molecular architectures with desired biological activities.

Section 7: References

  • Gao, Y., & Vedejs, E. (2004). Intrinsic Structure−Reactivity Relationships in Gas-Phase Transacylation Reactions: Identity Exchange of Substituted Benzoyl Chlorides with Chloride Ion. Journal of the American Chemical Society, 126(23), 7341–7348. [Link]

  • Wikipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]

  • Grokipedia. (n.d.). Schotten–Baumann reaction. [Link]

  • J&K Scientific LLC. (2021). Schotten-Baumann Reaction. [Link]

  • SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. [Link]

  • Chemistry Stack Exchange. (2020). The increasing order of reactivity of substituted benzoyl chlorides towards nucleophilic substitution. [Link]

  • PubChem. (n.d.). 3-Fluoro-4-methoxybenzoyl chloride. [Link]

  • Quick Company. (n.d.). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. [Link]

  • Chemsrc. (n.d.). 3-Fluoro-4-methoxybenzoyl chloride. [Link]

  • PubChem. (n.d.). 4-Chloro-2-fluoro-3-methoxyphenylboronic acid. [Link]

  • Angene Chemical. (n.d.). 4-chloro-2-fluoro-3-methoxybenzoic acid. [Link]

  • Google Patents. (n.d.). CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid.

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The Discovery and Synthesis of Novel Methoxybenzoyl-Aryl-Thiazole Anticancer Agents: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of a promising class of novel anticancer agents: the 4-substituted methoxybenzoyl-aryl-thiazoles (SMART). Evolving from the lead compound 2-arylthiazolidine-4-carboxylic acid amides (ATCAA), the SMART series demonstrates a significant leap in antiproliferative potency, with activity shifting from the micromolar to the low nanomolar range against various cancer cell lines, particularly melanoma and prostate cancer.[1][2] This guide will detail the synthetic pathways, biological evaluation methodologies, structure-activity relationships (SAR), and the mechanism of action of these compounds. Preliminary studies strongly indicate that their anticancer activity stems from the inhibition of tubulin polymerization.[1][2][3][4] Furthermore, this guide will touch upon the development of next-generation analogs designed to overcome challenges such as poor aqueous solubility and to circumvent P-glycoprotein-mediated multidrug resistance.[5][6]

Introduction: The Thiazole Scaffold in Oncology

The thiazole ring is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with diverse biological activities.[7] Its unique structural and electronic properties allow for a range of interactions with biological targets, making it a focal point in the design of novel therapeutics.[8] In the realm of oncology, thiazole-containing molecules have demonstrated significant potential, with some derivatives advancing into clinical use.[9][10] These agents can elicit their anticancer effects through various mechanisms, including the induction of apoptosis, disruption of tubulin assembly, and inhibition of key signaling pathways such as NFkB/mTOR/PI3K/AkT.[9] This guide focuses on a specific, highly potent class of thiazole derivatives: the methoxybenzoyl-aryl-thiazoles.

From Lead Compound to Potent Inhibitor: The Evolution of SMART Agents

The journey to the discovery of the SMART compounds began with the investigation of 2-aryl-thiazolidine-4-carboxylic acid amides (ATCAA).[1] The ATCAA series was initially designed based on the structure of lysophosphatidic acid (LPA) to inhibit G-protein coupled receptor (GPCR) signaling, which is implicated in the proliferation and survival of prostate cancer.[1] The most potent ATCAA derivatives exhibited IC50 values in the range of 0.7 to 1.0 μM against prostate cancer cells and 1.8 to 2.6 μM against melanoma cells.[1]

A pivotal breakthrough occurred when researchers undertook structural modifications of the ATCAA scaffold. Specifically, the thiazolidine "B" ring was oxidized to a thiazole, and the amide linker was replaced with a ketone group.[1][11] This transformation from ATCAA to the 4-substituted methoxybenzoyl-aryl-thiazole (SMART) structure led to a dramatic enhancement in cytotoxic activity, with IC50 values plunging into the low nanomolar range, comparable to the potent natural anticancer agent, colchicine.[1][11]

The general structure of the SMART agents consists of three conjugated aromatic rings, designated as "A," "B," and "C," connected by a ketone linker between the "B" and "C" rings.[1][11] The "B" ring is the critical thiazole moiety, while the "C" ring is typically a substituted phenyl group.[1][11] The 3,4,5-trimethoxy substitution on the "C" ring has been identified as particularly crucial for the high antiproliferative activity observed in this series.[1][11][12]

Synthetic Chemistry of Methoxybenzoyl-Aryl-Thiazoles

The synthesis of the SMART compounds is a multi-step process that allows for the systematic modification of the "A," "B," and "C" rings to explore the structure-activity relationship. A general synthetic scheme is outlined below.

G cluster_0 Synthesis of Thiazole Intermediate cluster_1 Introduction of 'A' and 'C' Rings cluster_2 Alternative 'C' Ring Introduction L- or D-cysteine L- or D-cysteine Thiazoline-4-carboxylic acid Thiazoline-4-carboxylic acid L- or D-cysteine->Thiazoline-4-carboxylic acid + Benzonitrile (MeOH/phosphate buffer) Weinreb amide Weinreb amide Thiazoline-4-carboxylic acid->Weinreb amide + HN(OCH3)CH3 (EDCI, HOBt, NMM) Thiazoline ketone Thiazoline ketone Weinreb amide->Thiazoline ketone + ArBr/BuLi or ArMgBr Thiazole ketone (SMART compound) Thiazole ketone (SMART compound) Thiazoline ketone->Thiazole ketone (SMART compound) Spontaneous Oxidation or Chemical Oxidation (e.g., TBAF) Final SMART Analogues Final SMART Analogues Thiazole ketone (SMART compound)->Final SMART Analogues Grignard reaction with 3,4,5-trimethoxyphenyl-lithium

Caption: General synthetic workflow for SMART compounds.

Detailed Experimental Protocol for a Representative SMART Compound

The following protocol is a representative synthesis adapted from published literature.[1][5]

Step 1: Synthesis of (4R)-2-Phenyl-4,5-dihydro-thiazole-4-carboxylic acid

  • L-cysteine is reacted with benzonitrile in a mixture of methanol and a pH 6.4 phosphate buffer at room temperature.

  • The reaction mixture is stirred for several days until completion.

  • The product is isolated and purified by standard techniques.

Step 2: Formation of the Weinreb Amide

  • The carboxylic acid from Step 1 is coupled with N,O-dimethylhydroxylamine hydrochloride.

  • The reaction is mediated by coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 1-hydroxybenzotriazole (HOBt) in the presence of a base like N-methylmorpholine (NMM).

  • The resulting Weinreb amide is purified by column chromatography.

Step 3: Grignard Reaction and Oxidation

  • The Weinreb amide is reacted with a Grignard reagent, such as 3,4,5-trimethoxyphenylmagnesium bromide, in an anhydrous solvent like tetrahydrofuran (THF).

  • During this step, the thiazoline ring can spontaneously oxidize to the thiazole.[5] Alternatively, a separate oxidation step using reagents like tetrabutylammonium fluoride (TBAF) can be employed.[5]

  • The final SMART compound is purified by chromatography.

Biological Evaluation: Unveiling the Anticancer Potential

The anticancer properties of the SMART compounds have been extensively evaluated through a battery of in vitro and in vivo assays.

G SMART Compound Library SMART Compound Library In Vitro Assays In Vitro Assays SMART Compound Library->In Vitro Assays In Vivo Studies In Vivo Studies SMART Compound Library->In Vivo Studies Lead Compounds Cytotoxicity Screening (SRB Assay) Cytotoxicity Screening (SRB Assay) In Vitro Assays->Cytotoxicity Screening (SRB Assay) Tubulin Polymerization Assay Tubulin Polymerization Assay In Vitro Assays->Tubulin Polymerization Assay Cell Cycle Analysis (Flow Cytometry) Cell Cycle Analysis (Flow Cytometry) In Vitro Assays->Cell Cycle Analysis (Flow Cytometry) Apoptosis Assays (e.g., Annexin V) Apoptosis Assays (e.g., Annexin V) In Vitro Assays->Apoptosis Assays (e.g., Annexin V) Multidrug Resistance (MDR) Cell Line Studies Multidrug Resistance (MDR) Cell Line Studies In Vitro Assays->Multidrug Resistance (MDR) Cell Line Studies Xenograft Models (e.g., PC-3, A375) Xenograft Models (e.g., PC-3, A375) In Vivo Studies->Xenograft Models (e.g., PC-3, A375) Toxicity and Pharmacokinetic Studies Toxicity and Pharmacokinetic Studies In Vivo Studies->Toxicity and Pharmacokinetic Studies Determination of IC50 values Determination of IC50 values Cytotoxicity Screening (SRB Assay)->Determination of IC50 values Mechanism of Action Confirmation Mechanism of Action Confirmation Tubulin Polymerization Assay->Mechanism of Action Confirmation G2/M Phase Arrest Confirmation G2/M Phase Arrest Confirmation Cell Cycle Analysis (Flow Cytometry)->G2/M Phase Arrest Confirmation Induction of Apoptosis Induction of Apoptosis Apoptosis Assays (e.g., Annexin V)->Induction of Apoptosis Circumvention of P-gp Efflux Circumvention of P-gp Efflux Multidrug Resistance (MDR) Cell Line Studies->Circumvention of P-gp Efflux Tumor Growth Inhibition (%T/C) Tumor Growth Inhibition (%T/C) Xenograft Models (e.g., PC-3, A375)->Tumor Growth Inhibition (%T/C) Toxicity and Pharmacokinetic Studies) Toxicity and Pharmacokinetic Studies) Bioavailability and Safety Profile Bioavailability and Safety Profile Toxicity and Pharmacokinetic Studies)->Bioavailability and Safety Profile

Caption: Workflow for the biological evaluation of SMART compounds.

In Vitro Antiproliferative Activity

The cytotoxic effects of the SMART compounds have been assessed against a panel of human cancer cell lines, including prostate (PC-3, DU145, LNCaP) and melanoma (A375, B16-F1).[1]

CompoundModificationA375 IC50 (µM)PC-3 IC50 (µM)
ATCAA Analog Thiazolidine ring, amide linker~1.8-2.6~0.7-1.0
8f (SMART) Thiazole ring, ketone linker0.021-0.0710.021-0.071
SMART-H Unsubstituted "A" ring0.006-0.0550.006-0.055
SMART-F 4-fluoro on "A" ring0.006-0.0430.006-0.043
SMART-OH 4-hydroxy on "A" ring0.076-0.1160.076-0.116

Data compiled from multiple sources.[1][12]

Protocol: Sulforhodamine B (SRB) Assay for Cytotoxicity

  • Cancer cells are seeded in 96-well plates and allowed to attach overnight.

  • Cells are treated with a range of concentrations of the SMART compounds for a specified period (e.g., 48-72 hours).

  • Following treatment, cells are fixed with trichloroacetic acid (TCA).

  • The fixed cells are stained with Sulforhodamine B dye.

  • Unbound dye is washed away, and the protein-bound dye is solubilized with a Tris base solution.

  • The absorbance is read on a microplate reader, and IC50 values are calculated.

Mechanism of Action: Inhibition of Tubulin Polymerization

Microtubules are dynamic polymers of αβ-tubulin heterodimers that play a crucial role in cell division, motility, and shape.[3][5] Anticancer drugs that interfere with microtubule dynamics are highly effective in chemotherapy.[5] The SMART compounds have been shown to exert their potent cytotoxic effects by inhibiting the polymerization of tubulin.[1][3][6] They bind to the colchicine-binding site on tubulin, disrupting the formation of the mitotic spindle, which leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[5][6][13]

G SMART Compound SMART Compound Tubulin Dimer Tubulin Dimer SMART Compound->Tubulin Dimer Binds to Colchicine Site Microtubule Microtubule Tubulin Dimer->Microtubule Polymerization (Normal) G2/M Arrest G2/M Arrest Tubulin Dimer->G2/M Arrest Polymerization Inhibited Apoptosis Apoptosis G2/M Arrest->Apoptosis

Caption: Mechanism of action of SMART compounds.

Protocol: Tubulin Polymerization Assay

  • Purified tubulin is incubated with the SMART compounds at various concentrations in a polymerization buffer.

  • The mixture is warmed to 37°C to initiate polymerization.

  • The increase in absorbance at 340 nm, which corresponds to microtubule formation, is monitored over time using a spectrophotometer.

  • The inhibitory effect of the compounds is quantified by comparing the rate and extent of polymerization to a control.

The inhibition of tubulin polymerization by SMART compounds is dose-dependent.[12] For instance, SMART-H and SMART-F can inhibit tubulin polymerization by up to 90%, while the less potent SMART-OH inhibits it by around 55%.[12]

Overcoming Multidrug Resistance

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp).[6][13] Encouragingly, the SMART compounds have been shown to equipotently inhibit the growth of both parental and MDR-overexpressing cancer cells, indicating their ability to circumvent P-gp-mediated drug resistance.[6] This property makes them particularly promising candidates for treating resistant tumors.

Structure-Activity Relationship (SAR) Studies

Systematic modifications of the SMART scaffold have provided valuable insights into the structural requirements for potent anticancer activity.

G SMART_Scaffold SMART_Scaffold A_Ring_SAR Unsubstituted or small electron-withdrawing groups (e.g., F) are optimal. Larger or hydrophilic groups (e.g., OH) decrease activity. SMART_Scaffold:f0->A_Ring_SAR B_Ring_SAR Thiazole is superior to thiazolidine or thiazoline. SMART_Scaffold:f1->B_Ring_SAR Linker_SAR Ketone linker is more potent than the original amide linker. SMART_Scaffold:f2->Linker_SAR C_Ring_SAR 3,4,5-trimethoxyphenyl group is critical for high potency. SMART_Scaffold:f3->C_Ring_SAR

Caption: Summary of structure-activity relationships for SMART compounds.

  • "A" Ring: Modifications on this ring have a significant impact on activity. An unsubstituted phenyl ring (SMART-H) or the introduction of a small, electron-withdrawing group like fluorine at the 4-position (SMART-F) results in the most potent compounds.[12] Introducing a hydroxyl group (SMART-OH), while potentially improving solubility, leads to a decrease in potency.[12]

  • "B" Ring: The thiazole ring is essential for the high activity of the SMART series. Replacing it with a thiazolidine or thiazoline ring dramatically reduces antiproliferative effects.[1][11]

  • Linker: The ketone linker between the "B" and "C" rings is a key feature for the enhanced potency of the SMART compounds compared to the earlier amide-containing ATCAA series.[1][11]

  • "C" Ring: The 3,4,5-trimethoxyphenyl group on the "C" ring is a critical pharmacophore for potent tubulin inhibition and cytotoxicity.[1][11]

In Vivo Efficacy and Future Directions

The promising in vitro profile of the SMART compounds has been validated in vivo. In human prostate (PC-3) and melanoma (A375) cancer xenograft models, treatment with SMART-H and SMART-F resulted in significant tumor growth inhibition, with %T/C (treated vs. control) values ranging from 4% to 30%.[6] Importantly, in vivo administration of SMART-H at effective doses did not produce any apparent neurotoxicity, a common side effect of some antitubulin agents.[6]

Despite their potent anticancer activity, the lead SMART compounds suffer from poor aqueous solubility, which can limit their bioavailability.[5] To address this, next-generation analogs have been developed. For example, the phenyl-aminothiazole (PAT) template was designed by inserting an amino linker between the "A" and "B" rings.[5][14] The PAT analogs maintained nanomolar potency, were not susceptible to P-gp mediated resistance, and exhibited markedly improved solubility and oral bioavailability compared to the original SMART template.[5][14]

Conclusion

The 4-substituted methoxybenzoyl-aryl-thiazoles represent a highly promising class of anticancer agents. Through rational drug design, the potency of the initial lead compounds was improved by several orders of magnitude. The SMART compounds exhibit a well-defined mechanism of action, inhibiting tubulin polymerization at the colchicine binding site, and possess the crucial ability to overcome multidrug resistance. While challenges such as poor solubility remain, the development of next-generation analogs like the PAT series demonstrates the ongoing potential of this chemical scaffold. Further investigation and optimization of these thiazole-based agents could lead to the development of novel and effective therapies for a range of human cancers.

References

  • Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships.
  • Design, Synthesis, and SAR Studies of 4-Substituted Methoxylbenzoyl-aryl-thiazoles Analogues as Potent and Orally Bioavailable Anticancer Agents.
  • Discovery of 4-Substituted Methoxybenzoyl-aryl-thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation, and Structure−Activity Relationships.
  • Discovery of 4-substituted methoxybenzoyl-aryl-thiazole as novel anticancer agents: synthesis, biological evaluation, and structure-activity rel
  • Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. Bentham Science.
  • A Review On Thiazole As Anticancer Agents. IJRPS.
  • Application Notes and Protocols: 4-(Methoxymethyl)thiazole Analogs in the Synthesis of Anticancer Agents. Benchchem.
  • Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships.
  • Biological activity of 4-substituted methoxybenzoyl-aryl-thiazole: an active microtubule inhibitor. PubMed.
  • Biological Activity of 4-Substituted Methoxybenzoyl-Aryl-Thiazole (SMART): An Active Microtubule Inhibitor.
  • Thiazole an Attractive Scaffold for Development of Anticancer Agent: A Review. IJPPR.
  • A comprehensive review on Thiazole based Conjugates as Anti-cancer Agents.
  • Thiazoles as potent anticancer agents: A review.
  • Biological Activity of 4-Substituted Methoxybenzoyl- Aryl-Thiazole: An Active Microtubule Inhibitor. AACR Journals.
  • Discovery of 4-Substituted Methoxybenzoyl-aryl-thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation, and Structure−Activity Rel
  • Design, synthesis, and SAR studies of 4-substituted methoxylbenzoyl-aryl-thiazoles analogues as potent and orally bioavailable anticancer agents. PubMed.

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Chemical properties and stability of 4-Chloro-2-fluoro-3-methoxybenzoyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-Chloro-2-fluoro-3-methoxybenzoyl chloride

Introduction

This compound is a highly functionalized aromatic acyl chloride. Its unique substitution pattern, featuring a chlorine atom, a fluorine atom, and a methoxy group on the benzoyl scaffold, makes it a valuable and reactive intermediate in the synthesis of complex organic molecules. Acyl chlorides are considered activated derivatives of their corresponding carboxylic acids and are widely employed as building blocks in the production of pharmaceuticals, agrochemicals, and advanced materials.[1][2] The strategic placement of halogen and electron-donating groups on the aromatic ring imparts specific reactivity and stability characteristics, which are critical for researchers and drug development professionals to understand for successful application in multi-step synthetic pathways. This guide provides a comprehensive overview of its chemical properties, stability, and handling protocols based on established principles of organic chemistry and data from analogous compounds.

Physicochemical and Spectroscopic Profile

While extensive experimental data for this specific molecule is not broadly published, its core properties can be reliably predicted based on its structure and comparison with similar compounds.

Core Chemical Identifiers
PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 1805653-55-2N/A
Molecular Formula C₈H₅Cl₂FO₂N/A
Molecular Weight 223.03 g/mol N/A
Canonical SMILES COC1=C(C(=C(C=C1Cl)C(=O)Cl)F)N/A
Predicted Spectroscopic Signatures

The structural features of this compound give rise to a predictable spectroscopic fingerprint, essential for its identification and quality control.

  • ¹H NMR: The proton spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the benzene ring. These signals will appear as doublets due to coupling with the adjacent fluorine atom. A sharp singlet corresponding to the three protons of the methoxy group will be observed in the upfield region (typically 3.8-4.0 ppm).

  • ¹³C NMR: The carbon spectrum will display eight unique signals. The most downfield signal will correspond to the carbonyl carbon of the acyl chloride (typically >165 ppm). The aromatic carbons will appear in the 110-160 ppm range, with their chemical shifts influenced by the attached substituents. The carbon of the methoxy group will be found further upfield.

  • IR Spectroscopy: A strong, characteristic absorption band for the C=O stretch of the acyl chloride will be prominent, typically in the range of 1750-1800 cm⁻¹. Additional bands corresponding to C-Cl, C-F, and C-O stretches, as well as aromatic C=C and C-H vibrations, will also be present.

Chemical Reactivity and Stability

The reactivity of this compound is dominated by the highly electrophilic acyl chloride functional group. The substituents on the aromatic ring modulate this reactivity and influence the stability of the molecule.

Nucleophilic Acyl Substitution: The Primary Reaction Pathway

The carbonyl carbon of the acyl chloride is highly susceptible to attack by nucleophiles. This is the most important reaction pathway for this class of compounds, enabling the formation of a wide array of derivatives.

  • Hydrolysis: Acyl chlorides are notoriously moisture-sensitive.[3] They react readily, often violently, with water to hydrolyze back to the corresponding carboxylic acid (4-Chloro-2-fluoro-3-methoxybenzoic acid) and generate corrosive hydrogen chloride (HCl) gas.[4] This reaction underscores the critical need for anhydrous handling conditions.

  • Alcoholysis: In the presence of an alcohol (R-OH), the compound will undergo alcoholysis to form an ester. This reaction is typically performed in an inert solvent with a non-nucleophilic base (e.g., pyridine or triethylamine) to scavenge the HCl byproduct.

  • Aminolysis: Reaction with primary or secondary amines (R-NH₂ or R₂-NH) yields the corresponding amides. This is one of the most common and important applications of benzoyl chlorides in drug discovery and development. The reaction is usually rapid and requires at least two equivalents of the amine—one to act as the nucleophile and the second to neutralize the HCl formed.

The electronic nature of the substituents on the aromatic ring significantly influences the reactivity of the acyl chloride.[5] The methoxy group (-OCH₃) is an electron-donating group through resonance, which can slightly decrease the electrophilicity of the carbonyl carbon. Conversely, the fluoro (-F) and chloro (-Cl) groups are electron-withdrawing through induction, which increases the electrophilicity. The combined effect of these groups results in a highly reactive yet tunable molecule.

Caption: Primary reaction pathways of this compound.

Stability and Degradation
  • Moisture Sensitivity: As an acyl chloride, the compound is highly sensitive to moisture and will readily hydrolyze.[3] Exposure to humid air will lead to rapid degradation, diminishing its purity and releasing corrosive HCl gas.

  • Thermal Stability: While generally stable at ambient temperatures, prolonged exposure to high heat is not recommended.[6] Decomposition pathways at elevated temperatures may involve polymerization or elimination reactions. Distillation, if required for purification, should be performed under high vacuum to minimize the temperature.[2]

  • Incompatible Materials: This compound should be stored away from water, alcohols, amines, strong bases (like sodium hydroxide), and strong oxidizing agents.[4][7] It will also attack many plastics and rubbers, necessitating the use of appropriate storage and handling materials.[4]

Experimental Protocols and Handling

Given its reactive and corrosive nature, strict adherence to safety and handling protocols is mandatory.

Recommended Handling and Storage Workflow

All operations involving this compound must be conducted in a certified chemical fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles.[8]

Handling_Workflow cluster_storage Storage cluster_handling Handling (in Fume Hood) cluster_cleanup Waste & Cleanup S1 Receive & Inspect Container Seal S2 Store in Cool, Dry, Well-Ventilated Area S1->S2 S3 Inert Atmosphere (e.g., Nitrogen) S2->S3 H1 Equilibrate Container to Room Temp S3->H1 Transfer to Hood H2 Use Anhydrous Solvents & Glassware H1->H2 H3 Transfer via Syringe or Cannula H2->H3 H4 Carefully Reseal Container H3->H4 H4->S3 Return to Storage C1 Quench Excess Reagent (e.g., with Isopropanol) C2 Dispose as Halogenated Waste C1->C2

Caption: Recommended workflow for the safe storage and handling of acyl chlorides.

Protocol for Storage:

  • Inspect: Upon receipt, ensure the container is tightly sealed and shows no signs of damage.

  • Environment: Store the container in a cool, dry, and well-ventilated location, away from incompatible materials.[8]

  • Inert Atmosphere: For long-term stability, storage under an inert atmosphere (e.g., nitrogen or argon) is highly recommended to prevent hydrolysis.[7]

  • Container Integrity: Opened containers must be carefully resealed to prevent moisture ingress.[8]

Example Protocol: Synthesis of a Secondary Amide

This protocol details a representative reaction with a generic primary amine.

  • Preparation: Under an inert atmosphere (N₂ or Ar), add the primary amine (1.0 equivalent) and a non-nucleophilic base like triethylamine (1.1 equivalents) to a flame-dried, three-neck round-bottom flask containing anhydrous dichloromethane (DCM).

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition: Slowly add a solution of this compound (1.0 equivalent) in anhydrous DCM to the stirred amine solution via a dropping funnel or syringe pump over 15-20 minutes. Maintain the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, quench the reaction with water. Transfer the mixture to a separatory funnel, separate the organic layer, and wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude amide product.

  • Purification: Purify the crude product by recrystallization or column chromatography on silica gel as required.

Safety Profile

As with all acyl chlorides, this compound is a hazardous material that must be handled with extreme care.

  • Corrosivity: It is corrosive and causes severe skin burns and eye damage.[9][10] Contact with skin or eyes requires immediate and prolonged flushing with water.[3]

  • Inhalation Hazard: Vapors are irritating to the respiratory tract.[10] Inhalation can cause severe damage to delicate tissues.[3] All handling must occur in a fume hood.

  • Reactivity Hazard: It reacts violently with water, releasing heat and toxic, corrosive HCl gas.[4] Ensure no water is present in reaction vessels or solvents.[7]

Always consult the latest Safety Data Sheet (SDS) for the most current and detailed safety information before handling this compound.[3][6]

References

  • 3-Fluoro-4-methoxybenzoyl chloride | C8H6ClFO2 | CID 2779255. PubChem. [Link]

  • Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis. [Link]

  • 4-Chloro-2-fluoro-3-methoxyphenylboronic acid | C7H7BClFO3 | CID 44129706. PubChem. [Link]

  • CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
  • Safety Data Sheet: Acetyl chloride. Chemos GmbH&Co.KG. [Link]

  • Intrinsic Structure−Reactivity Relationships in Gas-Phase Transacylation Reactions: Identity Exchange of Substituted Benzoyl Chlorides with Chloride Ion. Journal of the American Chemical Society. [Link]

  • A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. ResearchGate. [Link]

  • The increasing order of reactivity of substituted benzoyl chlorides towards nucleophilic substitution. Chemistry Stack Exchange. [Link]

  • 0013 - Hazardous Substance Fact Sheet. NJ.gov. [Link]

  • US6844468B2 - Process for preparing substituted benzoyl chlorides.
  • Western Carolina University Standard Operating Procedure for the use of Acetyl chloride. Western Carolina University. [Link]

  • Halides (1-7) are named as follows: (1) pZ-substituted benzoyl chorides. ResearchGate. [Link]

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Methodological & Application

Protocol for acylation using 4-Chloro-2-fluoro-3-methoxybenzoyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Acylation Reactions Using 4-Chloro-2-fluoro-3-methoxybenzoyl chloride

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the effective use of this compound in acylation reactions. With full editorial control, this guide is structured to deliver not just a protocol, but a deep understanding of the reaction's principles, safety considerations, and practical execution.

This compound is a highly functionalized acylating agent of significant interest in the synthesis of complex organic molecules. Its unique substitution pattern—featuring an electron-withdrawing chloro group, a highly electronegative fluoro group, and an electron-donating methoxy group—provides a scaffold that can be leveraged to fine-tune the electronic properties, lipophilicity, and metabolic stability of target compounds.[1] This makes it a valuable building block in the development of novel pharmaceuticals and agrochemicals.[2]

This application note details the use of this reagent, focusing on the Friedel-Crafts acylation reaction, a cornerstone of C-C bond formation in aromatic chemistry. We will explore the underlying reaction mechanism, provide a robust and validated experimental protocol, and offer expert insights into optimization and troubleshooting.

Reactivity and Mechanistic Considerations

The reactivity of this compound in electrophilic aromatic substitution is governed by the electronic interplay of its substituents. The acyl chloride functional group is highly reactive and serves as the precursor to the key electrophile, the acylium ion.

Mechanism of Friedel-Crafts Acylation:

The reaction proceeds via a well-established electrophilic aromatic substitution mechanism.

  • Formation of the Acylium Ion: The reaction is initiated by the coordination of a Lewis acid catalyst (e.g., aluminum chloride, AlCl₃) to the carbonyl oxygen of the benzoyl chloride. This is followed by the formation of a complex with the chlorine atom, which weakens the C-Cl bond, leading to its cleavage. This generates a highly electrophilic, resonance-stabilized acylium ion.

  • Electrophilic Attack: The π-electrons of the nucleophilic aromatic substrate attack the acylium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

  • Rearomatization: A weak base (often the [AlCl₄]⁻ complex) abstracts a proton from the carbon bearing the new acyl group, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst. The final product is an aromatic ketone.

The substituents on the benzoyl chloride ring influence the electrophilicity of the acylium ion. The electron-withdrawing fluorine and chlorine atoms increase the positive charge on the carbonyl carbon, enhancing its reactivity. Conversely, the methoxy group donates electron density through resonance, which can slightly temper this effect. This balanced electronic profile makes the reagent reactive yet relatively stable.

Friedel-Crafts Acylation Mechanism cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Rearomatization AcylChloride R-CO-Cl Complex [R-CO-Cl···AlCl₃] AcylChloride->Complex + AlCl₃ LewisAcid AlCl₃ AcyliumIon R-C≡O⁺ (Acylium Ion) Complex->AcyliumIon AlCl4 AlCl₄⁻ Complex->AlCl4 Arene Ar-H SigmaComplex Sigma Complex [Ar(H)(COR)]⁺ Arene->SigmaComplex + R-C≡O⁺ Product Ar-COR (Aryl Ketone) SigmaComplex->Product + AlCl₄⁻ HCl HCl SigmaComplex_step3 SigmaComplex_step3 RegenCatalyst AlCl₃

Caption: Mechanism of Friedel-Crafts Acylation.

Critical Safety and Handling

Acyl chlorides are hazardous reagents that demand strict adherence to safety protocols. This compound is corrosive, reacts violently with water, and its vapors can cause severe irritation to the respiratory tract and eyes.[3][4][5]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), chemical splash goggles, a face shield, and a flame-retardant lab coat.[6]

  • Engineering Controls: All manipulations must be performed in a certified chemical fume hood to avoid inhalation of corrosive vapors.[7]

  • Moisture Sensitivity: The reagent reacts violently with water and moisture to produce hydrochloric acid gas.[3][8] All glassware must be oven- or flame-dried before use, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).[9]

  • Static Discharge: To prevent ignition of flammable solvent vapors, ensure all metal equipment is properly grounded. Use non-sparking tools.[3][4]

  • Spill & Exposure: In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes and remove contaminated clothing.[5] For eye contact, rinse cautiously with water for several minutes. In all cases of exposure, seek immediate medical attention.[4]

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as water, alcohols, bases, and oxidizing agents.[3][10] Containers may build up pressure if contaminated with moisture and should be handled with care.[8]

Detailed Experimental Protocol: Friedel-Crafts Acylation

This protocol provides a general procedure for the acylation of an electron-rich aromatic substrate, such as anisole, using this compound.

4.1 Materials and Equipment

  • Reagents:

    • This compound

    • Anhydrous Aluminum Chloride (AlCl₃)

    • Aromatic Substrate (e.g., Anisole)

    • Anhydrous Dichloromethane (DCM)

    • Concentrated Hydrochloric Acid (HCl)

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

    • Brine (saturated NaCl solution)

    • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Equipment:

    • Oven-dried, three-necked round-bottom flask

    • Magnetic stirrer and stir bar

    • Pressure-equalizing addition funnel

    • Reflux condenser

    • Inert gas inlet (Nitrogen or Argon)

    • Ice/water bath

    • Separatory funnel

    • Rotary evaporator

    • Glassware for column chromatography

4.2 Step-by-Step Procedure

  • Reaction Setup:

    • Assemble the three-necked flask with a magnetic stir bar, an addition funnel, and a reflux condenser. Ensure all joints are properly greased and sealed.

    • Establish an inert atmosphere by connecting the top of the condenser to a nitrogen or argon line with an oil bubbler outlet.

    • In the fume hood, carefully weigh anhydrous aluminum chloride (1.1 to 1.3 equivalents) and add it to the reaction flask.[11]

    • Add anhydrous DCM (see table below for solvent volume) to create a suspension.

    • Cool the suspension to 0°C using an ice/water bath.[12]

  • Acylium Ion Complex Formation:

    • Dissolve this compound (1.0 equivalent) in anhydrous DCM in the addition funnel.

    • Add this solution dropwise to the cooled AlCl₃ suspension over 10-15 minutes with vigorous stirring.[9] A color change may be observed as the complex forms.

  • Addition of Aromatic Substrate:

    • Prepare a solution of the aromatic substrate (1.0 equivalent) in anhydrous DCM.

    • Add this solution dropwise to the reaction mixture via the addition funnel over 15-20 minutes, maintaining the temperature at 0°C. The addition rate should be controlled to prevent an excessive exotherm.[9]

  • Reaction Progression:

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

    • Stir for 1-4 hours, monitoring the reaction's progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.[11]

  • Workup:

    • Carefully and slowly pour the reaction mixture into a separate beaker containing a mixture of crushed ice and concentrated HCl (e.g., 25g of ice and 10mL of conc. HCl).[12][13] This step is highly exothermic and will release HCl gas. Perform this in the fume hood with vigorous stirring.

    • Transfer the quenched mixture to a separatory funnel.

    • Separate the organic layer. Extract the aqueous layer with an additional portion of DCM.[9]

    • Combine the organic layers and wash sequentially with deionized water, saturated NaHCO₃ solution (to neutralize residual acid), and finally with brine.[12]

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the desired aromatic ketone.

4.3 Experimental Workflow Diagram

Acylation Workflow Setup 1. Assemble Dry Glassware under Inert Atmosphere Cooling 2. Add AlCl₃ and Solvent Cool to 0°C Setup->Cooling AddAcylCl 3. Add Acyl Chloride Solution Dropwise Cooling->AddAcylCl AddSubstrate 4. Add Aromatic Substrate Solution Dropwise AddAcylCl->AddSubstrate React 5. Warm to Room Temp Monitor by TLC AddSubstrate->React Quench 6. Quench Reaction in Ice/HCl React->Quench Extract 7. Separate Layers & Extract Aqueous Phase Quench->Extract Wash 8. Wash Organic Layer (H₂O, NaHCO₃, Brine) Extract->Wash Dry 9. Dry with Na₂SO₄ & Filter Wash->Dry Concentrate 10. Concentrate via Rotary Evaporation Dry->Concentrate Purify 11. Purify Product (Chromatography) Concentrate->Purify

Sources

Application Notes: 4-Chloro-2-fluoro-3-methoxybenzoyl Chloride in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction and Scientific Context

4-Chloro-2-fluoro-3-methoxybenzoyl chloride is a polysubstituted aromatic acyl chloride. Its utility in pharmaceutical synthesis stems from the highly reactive acyl chloride functional group, which allows for the facile construction of amide and ester bonds—two of the most fundamental linkages in medicinal chemistry.[1] The specific substitution pattern on the phenyl ring—containing chloro, fluoro, and methoxy groups—provides a unique electronic and steric profile, making it a valuable building block for creating complex and targeted Active Pharmaceutical Ingredients (APIs).

The substituents are not merely passive additions; they are critical design elements that can profoundly influence a drug candidate's properties:

  • Fluorine: Often used to enhance metabolic stability, increase binding affinity, and modulate pKa. Its high electronegativity can create favorable interactions with protein binding pockets.[2]

  • Chlorine: A versatile halogen that can increase lipophilicity, participate in halogen bonding, and fill hydrophobic pockets within a biological target, often leading to significant improvements in potency.[3]

  • Methoxy Group: This group can act as a hydrogen bond acceptor and its conformation can influence the overall shape of the molecule. It often improves solubility and can be a key pharmacophoric feature for receptor binding.[4][5]

The combination of these groups on a benzoyl chloride scaffold creates a reagent designed for late-stage functionalization or for building core molecular fragments with precisely tuned physicochemical and pharmacological properties.

Core Application: Amide Bond Formation via Nucleophilic Acyl Substitution

The primary application of this compound is as a potent acylating agent for the synthesis of substituted benzamides. The reaction proceeds via a nucleophilic acyl substitution mechanism, where a primary or secondary amine attacks the electrophilic carbonyl carbon of the acyl chloride. This reaction is robust, high-yielding, and a cornerstone of modern drug synthesis.[6][7]

The general transformation is illustrated below:

G reagent This compound + R-NH2 (Amine) intermediate Tetrahedral Intermediate reagent->intermediate  Nucleophilic Attack product N-substituted-4-chloro-2-fluoro-3-methoxybenzamide + HCl intermediate->product  Elimination of Cl- and H+

Caption: General mechanism for amide synthesis.

This reaction is typically performed under Schotten-Baumann conditions, which involve the use of a base to neutralize the hydrochloric acid byproduct, thereby driving the reaction to completion.[7][8]

Protocol: Synthesis of a Model N-Aryl Benzamide

This protocol details a representative synthesis using this compound and a model primary amine, 4-methoxyaniline. This procedure can be adapted for a wide range of amine-containing substrates, including complex pharmaceutical intermediates.

Materials and Reagents
ReagentFormulaMW ( g/mol )Molar Eq.Amount
This compoundC₈H₅Cl₂FO₂223.031.0223 mg (1.0 mmol)
4-MethoxyanilineC₇H₉NO123.151.05129 mg (1.05 mmol)
Triethylamine (TEA)C₆H₁₅N101.191.5209 µL (1.5 mmol)
Dichloromethane (DCM), AnhydrousCH₂Cl₂84.93-10 mL
1 M Hydrochloric Acid (HCl)HCl--As needed
Saturated Sodium Bicarbonate (NaHCO₃)NaHCO₃--As needed
BrineNaCl (aq)--As needed
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄--As needed
Step-by-Step Experimental Procedure

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation A 1. Dissolve amine & TEA in anhydrous DCM under N2 atmosphere. B 2. Cool mixture to 0°C using an ice bath. A->B C 3. Add benzoyl chloride solution dropwise. B->C D 4. Warm to RT and stir for 2-4 hours. (Monitor by TLC/LC-MS) C->D E 5. Quench with water. Separate layers. D->E F 6. Wash organic layer (1M HCl, sat. NaHCO3, brine). E->F G 7. Dry (MgSO4), filter, and concentrate. F->G H 8. Purify by chromatography or recrystallization. G->H

Caption: Workflow for benzamide synthesis protocol.

  • Reaction Setup: In a dry 50 mL round-bottom flask under an inert nitrogen atmosphere, dissolve 4-methoxyaniline (129 mg, 1.05 mmol) and triethylamine (209 µL, 1.5 mmol) in anhydrous dichloromethane (5 mL).

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

  • Addition of Acyl Chloride: In a separate vial, dissolve this compound (223 mg, 1.0 mmol) in anhydrous dichloromethane (5 mL). Add this solution dropwise to the cooled amine mixture over 10 minutes.

  • Reaction Progression: Allow the reaction to slowly warm to room temperature and continue stirring for 2-4 hours. Monitor the reaction's completion by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7]

  • Quenching and Extraction: Once the reaction is complete, quench by adding 10 mL of deionized water. Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with an additional 10 mL of DCM.

  • Washing: Combine the organic layers and wash sequentially with 1 M HCl (15 mL), saturated aqueous NaHCO₃ (15 mL), and finally with brine (15 mL). This removes excess amine, TEA hydrochloride, and residual aqueous contaminants.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter the solution, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: If necessary, purify the crude solid by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the pure N-(4-methoxyphenyl)-4-chloro-2-fluoro-3-methoxybenzamide.

Precursor Synthesis and Safety Considerations

Synthesis of the Reagent

The title compound, this compound, is not widely commercially available and is typically synthesized from its corresponding carboxylic acid. The precursor, 4-chloro-2-fluoro-3-methoxybenzoic acid, can be prepared via multi-step synthesis.[9][10] The final conversion to the acyl chloride is achieved by reacting the carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[11]

Reaction: 4-chloro-2-fluoro-3-methoxybenzoic acid + SOCl₂ → this compound + SO₂ + HCl

This step must be performed in an anhydrous solvent (like DCM or toluene) and under an inert atmosphere, as the acyl chloride product is highly sensitive to moisture.[12]

Safety and Handling
  • Corrosive: this compound is a corrosive substance. It causes severe skin burns and eye damage. Always handle this reagent inside a chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles/face shield.

  • Moisture Sensitive: The compound reacts violently with water and moisture, releasing corrosive HCl gas.[12] Ensure all glassware is oven-dried, and use anhydrous solvents and an inert atmosphere (nitrogen or argon) for all reactions.

  • Incompatibilities: Avoid contact with strong bases, alcohols, and strong oxidizing agents.[12]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, preferably under an inert atmosphere.

Conclusion

This compound serves as a specialized building block in pharmaceutical synthesis. Its principal application is the creation of highly functionalized benzamide derivatives through reliable and well-established acylation protocols. The strategic placement of chloro, fluoro, and methoxy substituents allows medicinal chemists to fine-tune the steric and electronic properties of target molecules, which is a critical aspect of modern drug design for optimizing potency, selectivity, and pharmacokinetic profiles. The protocols and information provided herein offer a foundational guide for the effective and safe utilization of this versatile reagent.

References

  • Benchchem. Application Notes and Protocols: Synthesis of N-Substituted Amides via Reaction of 2- (Trtrifluoromethyl)benzoyl Chloride with Primary Amines.

  • Ishihara, Y. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery. Drug Hunter.

  • Benchchem. Application Notes and Protocols for the Synthesis of Amides using 4-(Chloromethyl)benzoyl chloride.

  • Ishihara, Y. (2024, September 30). Roles of the Chloro and Methoxy Groups in Drug Discovery [Video]. YouTube.

  • Benchchem. Application Notes and Protocols for the Synthesis of Substituted Benzamides.

  • Jadhav, J., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI.

  • ChemicalBook. 4-Chloro-2-fluorobenzoic acid synthesis.

  • Benchchem. 4-Fluoro-2-methoxybenzoyl Chloride | CAS 5213-17-2.

  • Dandepally, S. R., & Williams, A. L. (2024). The role of the methoxy group in approved drugs. PubMed.

  • ChemicalBook. 4-FLUORO-3-METHOXYBENZOIC ACID synthesis.

  • ResearchGate. The role of the methoxy group in approved drugs | Request PDF.

  • Ghaffari, M. F., et al. (2020). Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts. ACS Omega.

  • Quick Company. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis.

  • Fisher Scientific. Amide Synthesis.

  • Google Patents. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.

  • Google Patents. EP0922693B1 - Process for the preparation of 3-chloro-4-fluorobenzoyl chloride.

  • ChemicalBook. 4-Methoxybenzoyl chloride | 100-07-2.

  • AngeneChemical. 4-chloro-2-fluoro-3-methoxybenzoic acid | 1169870-80-7.

  • Echemi. 3-Fluoro-4-Methoxybenzoyl chloride, 97%.

  • Google Patents. US5942387A - Combinatorial thiophene libraries.

  • Google Patents. CN103450013B - Industrial preparation method of 2,4,5-trifluoro-3-methoxybenzoyl chloride.

  • Google Patents. Two-step production of 3-chloro-4-fluoro-benzoyl chloride by chlorination.

  • Chem-Impex. 3-Fluoro-4-methoxybenzyl chloride.

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Application Notes and Protocols for the Synthesis of 4-Chloro-2-fluoro-3-substituted-phenylboronic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Polysubstituted Phenylboronic Acids

4-Chloro-2-fluoro-3-substituted-phenylboronic acids are a class of highly valuable synthetic intermediates, particularly in the fields of medicinal chemistry and materials science. Their utility is primarily derived from their role as key coupling partners in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[1][2] This reaction is one of the most powerful and widely used methods for the formation of carbon-carbon bonds, enabling the construction of complex molecular architectures from readily available building blocks.[3]

The specific substitution pattern of a chloro group at the 4-position, a fluoro group at the 2-position, and a variable substituent at the 3-position provides a unique combination of steric and electronic properties. This trifunctionalized aromatic ring can be strategically incorporated into drug candidates and organic electronic materials. The chloro and fluoro substituents can modulate the lipophilicity, metabolic stability, and binding interactions of a molecule, while the boronic acid moiety serves as a versatile handle for further synthetic transformations. The substituent at the 3-position offers a crucial point for diversification, allowing for the fine-tuning of a compound's properties.

This application note provides a detailed guide to the synthesis of 4-chloro-2-fluoro-3-substituted-phenylboronic acids, with a focus on the robust and regioselective method of directed ortho-lithiation. We will delve into the mechanistic underpinnings of this strategy, provide a detailed experimental protocol for a representative synthesis, and discuss the scope and limitations of the methodology.

Synthetic Strategy: Directed ortho-Lithiation as a Regioselective Tool

The synthesis of polysubstituted aromatic compounds often presents a significant challenge in controlling the regioselectivity of functionalization. Traditional electrophilic aromatic substitution reactions on a substituted benzene ring can lead to a mixture of ortho, meta, and para isomers, necessitating tedious purification steps. Directed ortho-lithiation (DoM) offers an elegant solution to this problem by providing a highly regioselective method for the deprotonation and subsequent functionalization of an aromatic ring.[4]

The DoM strategy relies on the presence of a directing metalation group (DMG) on the aromatic ring. The DMG, which typically contains a heteroatom such as oxygen or nitrogen, coordinates to the lithium atom of an organolithium base (e.g., n-butyllithium). This coordination brings the base into close proximity to a specific ortho-proton, facilitating its abstraction and the formation of a stabilized aryllithium intermediate.[5] This intermediate can then be trapped with an appropriate electrophile to introduce a new substituent exclusively at the ortho position.

In the context of synthesizing 4-chloro-2-fluoro-3-substituted-phenylboronic acids, the starting material is a 1-chloro-3-fluoro-2-substituted benzene. The substituent at the 2-position (which will become the 3-substituent in the final product) acts as the DMG. The fluorine atom at the 3-position also contributes to the activation of the proton at the 4-position through its inductive effect, making it the most acidic proton on the ring.

The overall synthetic pathway can be summarized as follows:

  • Directed ortho-Lithiation: A 1-chloro-3-fluoro-2-substituted benzene is treated with an alkyllithium base at low temperature to regioselectively generate a lithiated intermediate at the 4-position.

  • Borylation: The aryllithium intermediate is quenched with an electrophilic boron source, such as a trialkyl borate, to form a boronate ester.

  • Hydrolysis: The boronate ester is hydrolyzed under acidic conditions to yield the desired 4-chloro-2-fluoro-3-substituted-phenylboronic acid.[6]

This methodology offers several advantages, including high regioselectivity, good functional group tolerance (depending on the choice of DMG), and the use of readily available starting materials.

Experimental Protocol: Synthesis of 4-Chloro-2-fluoro-3-methoxyphenylboronic acid

This protocol provides a detailed, step-by-step procedure for the synthesis of 4-chloro-2-fluoro-3-methoxyphenylboronic acid, a representative example of this class of compounds.

Reaction Scheme:

G cluster_0 Synthesis of 4-Chloro-2-fluoro-3-methoxyphenylboronic acid start 1-Chloro-3-fluoro-2-methoxybenzene (2-Chloro-6-fluoroanisole) step1 1. n-BuLi, THF, -78 °C 2. B(OMe)3 start->step1 Directed ortho-lithiation and Borylation intermediate Dimethyl 4-chloro-2-fluoro-3-methoxyphenylboronate step2 Aqueous Acid (e.g., HCl) intermediate->step2 Hydrolysis product 4-Chloro-2-fluoro-3-methoxyphenylboronic acid G Workflow for the Synthesis of 4-Chloro-2-fluoro-3-substituted-phenylboronic Acids cluster_workflow Experimental Workflow cluster_mechanism Mechanistic Rationale start Start with 1-Chloro-3-fluoro-2-substituted benzene lithiation Directed ortho-Lithiation (n-BuLi, THF, -78 °C) start->lithiation borylation Borylation (Trialkyl borate, -78 °C to RT) lithiation->borylation workup Aqueous Acidic Workup & Hydrolysis borylation->workup extraction Solvent Extraction workup->extraction purification Purification (Recrystallization or Chromatography) extraction->purification product Isolated 4-Chloro-2-fluoro-3-substituted-phenylboronic acid purification->product mech_start DMG coordinates to the alkyllithium base. mech_deprotonation Regioselective deprotonation at the most acidic ortho-position. mech_start->mech_deprotonation mech_borylation Nucleophilic attack of the aryllithium on the electrophilic boron center. mech_deprotonation->mech_borylation mech_hydrolysis Hydrolysis of the boronate ester to the final boronic acid. mech_borylation->mech_hydrolysis

Sources

Application Notes and Protocols for Friedel-Crafts Acylation with 4-Chloro-2-fluoro-3-methoxybenzoyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical overview and detailed protocols for performing Friedel-Crafts acylation using 4-Chloro-2-fluoro-3-methoxybenzoyl chloride. Designed for researchers, chemists, and professionals in drug development, this document explains the critical parameters, mechanistic considerations, and practical execution of this important carbon-carbon bond-forming reaction.

Introduction: The Strategic Importance of Substituted Benzophenones

The Friedel-Crafts acylation is a foundational reaction in organic synthesis, enabling the attachment of an acyl group to an aromatic ring.[1] The resulting aryl ketones are pivotal intermediates in the manufacturing of pharmaceuticals, agrochemicals, and advanced materials. The specific reactant, this compound, produces a highly functionalized benzophenone core. The unique substitution pattern—a halogen-rich, electronically-tuned system—makes the products of this reaction valuable precursors for complex molecular architectures where precise electronic and steric properties are required.

This document moves beyond a simple recitation of steps, offering insights into the causality behind experimental choices to ensure reproducible and high-yielding outcomes.

Section 1: Understanding the Core Components

The success of this electrophilic aromatic substitution hinges on the interplay between the acylating agent, the aromatic substrate, and the Lewis acid catalyst.

The Acylating Agent: this compound

The structure of the acyl chloride is critical to its reactivity. The substituents on the benzoyl ring modulate the electrophilicity of the carbonyl carbon.

  • Fluorine and Chlorine (Electron-Withdrawing Groups): The -F and -Cl groups are strongly electron-withdrawing by induction. This effect pulls electron density away from the carbonyl carbon, significantly increasing its partial positive charge and making it a more potent electrophile.

  • Methoxy Group (Electron-Donating Group): The -OCH₃ group is electron-donating through resonance, which can partially counteract the inductive withdrawal of the halogens. However, the combined inductive effect of two halogens generally dominates, resulting in a highly reactive acyl chloride.

This heightened reactivity means that the formation of the key electrophile, the acylium ion, is typically efficient.[2]

The Aromatic Substrate: A Critical Choice

The Friedel-Crafts acylation is an electrophilic aromatic substitution, meaning its success is highly dependent on the nucleophilicity of the aromatic ring.[3]

  • Suitable Substrates: Aromatic rings bearing electron-donating groups (EDGs) such as alkyl (-R), alkoxy (-OR), or acetamido (-NHCOR) groups are considered "activated" and are excellent candidates. Examples include toluene, anisole, and N-phenylacetamide.

  • Unsuitable Substrates: Aromatic rings with strongly electron-withdrawing groups (EWGs) are "deactivated" and generally fail to react.[4][5] This is a critical limitation of the reaction. Furthermore, substrates containing basic functional groups like amines (-NH₂) or hydroxyls (-OH) are incompatible as they will complex with the Lewis acid catalyst, rendering it inactive.[6]

Substrate Class Examples Suitability Rationale
Activated Rings Anisole, Toluene, VeratroleExcellentElectron-donating groups increase the ring's nucleophilicity, promoting electrophilic attack.
Neutral Rings BenzeneGoodServes as a baseline, reacts well under standard conditions.
Halogenated Rings ChlorobenzeneModerateHalogens are weakly deactivating, so harsher conditions may be needed.
Deactivated Rings Nitrobenzene, Benzoic AcidUnsuitableStrongly electron-withdrawing groups make the ring too electron-poor to attack the electrophile.[3]
Rings with Lewis Bases Aniline, PhenolUnsuitableThe -NH₂ or -OH group will react with and sequester the Lewis acid catalyst.[5][6]
The Lewis Acid Catalyst: The Engine of the Reaction

The Lewis acid is not a true catalyst in many Friedel-Crafts acylations; it is a promoter that is consumed during the reaction and must be used in stoichiometric amounts.[1][7] Its primary role is to coordinate with the acyl chloride to generate the highly electrophilic acylium ion.[2][8]

Lewis Acid Typical Stoichiometry Pros Cons
Aluminum Chloride (AlCl₃) 1.1 - 1.5 equivalentsHighly effective, industry standard.[2]Extremely moisture-sensitive, can lead to side reactions if not handled under strict anhydrous conditions.[9]
Iron(III) Chloride (FeCl₃) 1.1 - 1.5 equivalentsMilder, less hygroscopic, and a more environmentally benign alternative to AlCl₃.[10][11]May require slightly higher temperatures or longer reaction times.
Lanthanide Triflates (e.g., Sc(OTf)₃) Catalytic amounts (0.1 eq)Water-tolerant, can be recycled.[9][12]Higher cost, may not be effective for all substrate combinations.

The product ketone is a Lewis base and forms a stable complex with the Lewis acid, effectively removing it from the reaction.[1][4] This is why more than one equivalent of the acid is required. This complex is then hydrolyzed during the aqueous work-up to release the final product.

Section 2: Reaction Mechanism & Critical Parameters

A successful protocol relies on understanding the reaction mechanism and controlling the variables that govern it.

Mechanism of Acylation

The reaction proceeds via a well-established three-step electrophilic aromatic substitution mechanism.

  • Formation of the Acylium Ion: The Lewis acid (e.g., AlCl₃) abstracts the chloride from the acyl chloride, forming a resonance-stabilized acylium ion. This is the active electrophile.[2][13]

  • Electrophilic Attack: The π-electrons of the aromatic ring act as a nucleophile, attacking the acylium ion to form a non-aromatic carbocation intermediate known as an arenium ion or sigma complex.[14]

  • Deprotonation: A weak base, typically [AlCl₄]⁻, removes a proton from the carbon bearing the new acyl group, restoring aromaticity and yielding the final aryl ketone product.[2] The AlCl₃ remains complexed to the product carbonyl.

G cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation & Product Formation AcylCl R-CO-Cl Acylium R-C≡O⁺ (Acylium Ion) AcylCl->Acylium + AlCl₃ LewisAcid AlCl₃ Complex [AlCl₄]⁻ Arene Aromatic Ring (Ar-H) Sigma Arenium Ion (Sigma Complex) Arene->Sigma + R-C≡O⁺ Product_Complex Product-AlCl₃ Complex Sigma->Product_Complex + [AlCl₄]⁻ Sigma->Product_Complex Final_Product Aryl Ketone (Ar-CO-R) Product_Complex->Final_Product Aqueous Work-up

Caption: Mechanism of Friedel-Crafts Acylation.

Critical Experimental Parameters
  • Anhydrous Conditions: Lewis acids like AlCl₃ react violently with water.[9] Any moisture in the reagents, solvent, or glassware will deactivate the catalyst and halt the reaction.[3] All glassware must be oven- or flame-dried, and anhydrous solvents must be used.

  • Temperature Control: The initial formation of the acylium ion complex is often highly exothermic.[15] The reaction should be started at a low temperature (0 °C) and the reagents added slowly to maintain control. After the initial addition, the reaction may be allowed to warm to room temperature or heated to drive it to completion.[16]

  • Solvent Choice: The solvent must be inert to the strong Lewis acid. Dichloromethane (CH₂Cl₂) and 1,2-dichloroethane (DCE) are common choices.[17] Nitrobenzene can also be used, particularly for less reactive substrates, though its polarity can influence regioselectivity.[17]

Section 3: Detailed Experimental Protocol

This protocol describes the acylation of anisole with this compound using AlCl₃.

Reagents and Equipment
  • Anisole (1.0 eq)

  • This compound (1.05 eq)

  • Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric Acid (1M HCl)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine (Saturated NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, addition funnel, reflux condenser (all oven-dried)

  • Magnetic stirrer, ice bath, heating mantle

  • Separatory funnel

Experimental Workflow Diagram

G cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification s1 Charge flask with AlCl₃ and Anhydrous DCM s2 Cool to 0 °C in ice bath s1->s2 r1 Add acyl chloride solution dropwise s2->r1 r2 Add anisole solution dropwise r1->r2 r3 Warm to RT and stir (monitor by TLC) r2->r3 w1 Quench by pouring into ice/HCl r3->w1 w2 Extract with DCM w1->w2 w3 Wash with NaHCO₃ and Brine w2->w3 w4 Dry (MgSO₄), Filter, and Concentrate w3->w4 p1 Purify via Chromatography/Recrystallization w4->p1

Caption: Step-by-step experimental workflow.

Step-by-Step Procedure
  • Setup: Equip a flame-dried 250 mL round-bottom flask with a magnetic stir bar, an addition funnel, and a nitrogen inlet. Add anhydrous aluminum chloride (1.2 eq) to the flask, followed by 50 mL of anhydrous DCM. Cool the resulting slurry to 0 °C in an ice-water bath.

  • Reagent Addition: Dissolve this compound (1.05 eq) in 20 mL of anhydrous DCM and add it to the addition funnel. Add this solution dropwise to the stirred AlCl₃ slurry over 20-30 minutes, ensuring the internal temperature does not rise significantly.

  • Substrate Addition: After the acyl chloride addition is complete, dissolve anisole (1.0 eq) in 20 mL of anhydrous DCM and add it to the addition funnel. Add the anisole solution dropwise to the reaction mixture over 30 minutes.

  • Reaction: Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully and slowly pour the reaction mixture into a beaker containing 100 g of crushed ice and 50 mL of 1M HCl.[15] This step is exothermic and will release HCl gas. Perform this in a well-ventilated fume hood.

  • Work-up: Transfer the quenched mixture to a separatory funnel. Collect the organic layer. Extract the aqueous layer twice more with 30 mL portions of DCM.

  • Washing: Combine the organic layers and wash sequentially with 50 mL of 1M HCl, 50 mL of saturated NaHCO₃ solution, and 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/hexane).

Section 4: Troubleshooting Guide

Even with a robust protocol, challenges can arise. This guide provides a logical approach to troubleshooting common issues.

G start Problem Observed q1 Low or No Yield? start->q1 q2 Multiple Products? start->q2 a1_1 Was the system scrupulously anhydrous? q1->a1_1 a2_1 Is the substrate highly activated (e.g., phenol ether)? q2->a2_1 a1_2 Is the aromatic substrate strongly deactivated? a1_1->a1_2 Yes sol1_1 Solution: Flame-dry all glassware. Use fresh anhydrous reagents/solvents. a1_1->sol1_1 No a1_3 Was a stoichiometric amount of Lewis acid used? a1_2->a1_3 No sol1_2 Solution: Reaction will fail. Choose an activated or neutral substrate. a1_2->sol1_2 Yes sol1_3 Solution: Use at least 1.1 eq of Lewis acid. The product sequesters it. a1_3->sol1_3 No a2_2 Are isomeric products possible? a2_1->a2_2 No sol2_1 Solution: Polyacylation may occur. Use lower temperatures or excess substrate. a2_1->sol2_1 Yes sol2_2 Solution: Expected outcome. Purify via chromatography to isolate isomers. a2_2->sol2_2 Yes

Caption: Logic diagram for troubleshooting common issues.

Conclusion

The Friedel-Crafts acylation with this compound is a powerful method for synthesizing complex, functionalized aryl ketones. Success is not merely procedural but is grounded in a firm understanding of the reaction's electronic demands and limitations. By carefully selecting the substrate, ensuring strictly anhydrous conditions, and controlling the reaction temperature, researchers can reliably access these valuable chemical building blocks.

References

  • University of Michigan. (n.d.). Experiment 1: Friedel-Crafts Acylation.
  • Friedel Crafts Acylation and Akyl
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  • Sigma-Aldrich. (n.d.).
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  • Martí Gimeno, T., Marset, X., Guillem, C., & Guillena, G. (2024). Friedel–Crafts acylation of different arenes with benzoyl chloride using choline chloride : zinc chloride (1 : 2).
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Technical Guide: Leveraging 4-Chloro-2-fluoro-3-methoxybenzoyl Chloride as a Core Building Block for Novel Agrochemicals

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Agrochemical Research and Development

Abstract: The relentless pursuit of more effective, selective, and environmentally benign agrochemicals necessitates the exploration of novel chemical scaffolds. Substituted benzoyl chlorides are a class of reactive intermediates pivotal to the synthesis of a wide array of bioactive molecules, including fungicides, herbicides, and insecticides.[1] This document provides a detailed technical guide on the application of 4-Chloro-2-fluoro-3-methoxybenzoyl chloride, a highly functionalized building block, in the strategic development of next-generation agrochemicals. We will delve into its chemical properties, outline a detailed protocol for its use in synthesizing novel benzamide analogs, and discuss the mechanistic rationale behind its utility. This guide is intended for researchers, chemists, and professionals in the agrochemical and drug development sectors.

Introduction: The Strategic Importance of Fluorinated Benzoyl Scaffolds

The incorporation of fluorine into active pharmaceutical and agrochemical ingredients is a well-established strategy for enhancing metabolic stability, binding affinity, and overall efficacy.[2][3] The specific substitution pattern of this compound offers a unique combination of electronic and steric properties. The presence of chlorine and fluorine atoms can significantly influence the molecule's interaction with biological targets, while the methoxy group can modulate its solubility and metabolic profile.

This compound serves as a precursor to the 4-chloro-2-fluoro-3-methoxyphenyl moiety, a key structural component found in certain classes of modern herbicides.[4] Its acyl chloride functional group is highly reactive, readily undergoing nucleophilic acyl substitution with amines, alcohols, and other nucleophiles to form stable amide or ester linkages, which are common in bioactive molecules.[5]

Physicochemical Properties & Safety Data

Handling this reagent requires a thorough understanding of its properties and adherence to strict safety protocols. Benzoyl chlorides as a class are corrosive, lachrymatory, and react violently with water.[5][6]

PropertyValueSource
Molecular Formula C₈H₅Cl₂FO₂PubChem (CID 57370357 - analogous)
Molecular Weight 223.03 g/mol PubChem (CID 57370357 - analogous)
Appearance Colorless to light-yellow fuming liquid (predicted)[5]
Primary Hazards Causes severe skin burns and eye damage. May cause respiratory irritation. Reacts with water to produce hydrochloric acid.[6][7][8]
Storage Store in a cool, dry, well-ventilated area in a tightly sealed, corrosion-resistant container under inert gas. Protect from moisture.[9]

Safety Precautions:

  • Always handle this compound in a certified chemical fume hood.[6]

  • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., butyl rubber), safety goggles, a face shield, and a lab coat.[9]

  • Ensure emergency access to an eyewash station and safety shower.

  • Avoid contact with water, alcohols, amines, and strong bases, as reactions can be exothermic and violent.[10]

  • In case of spills, do not use water. Neutralize with a dry agent like sodium bicarbonate before cleanup.

Application in Agrochemical Synthesis: A Protocol for Novel Benzamides

The primary application of this compound in agrochemical R&D is as an acylating agent to construct complex molecules. Benzamide-based structures are prevalent in agrochemicals, acting on various biological targets. This protocol details the synthesis of a novel N-aryl benzamide, a common scaffold in modern pesticides.

Principle of Synthesis

The core reaction is the Schotten-Baumann acylation, where the benzoyl chloride reacts with a primary or secondary amine to form a robust amide bond. The reaction is typically conducted in the presence of a base to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

Experimental Workflow Overview

The following diagram outlines the general workflow for the synthesis and characterization of a novel benzamide derivative.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis A Dissolve Substituted Aniline in Anhydrous Solvent B Add Base (e.g., Pyridine) A->B C Cool to 0°C (Ice Bath) B->C D Slowly Add This compound C->D E Stir at Room Temperature (Monitor by TLC) D->E F Quench Reaction (e.g., with 1M HCl) E->F G Extract with Organic Solvent F->G H Wash, Dry, & Concentrate G->H I Purify by Column Chromatography or Recrystallization H->I J Characterize Product (NMR, MS, HPLC) I->J K Biological Screening J->K

Caption: General workflow for benzamide synthesis and screening.

Detailed Step-by-Step Protocol

This protocol describes the synthesis of a hypothetical N-(4-ethylphenyl)-4-chloro-2-fluoro-3-methoxybenzamide.

Materials:

  • 4-ethylaniline (1.0 eq)

  • This compound (1.05 eq)

  • Anhydrous Dichloromethane (DCM)

  • Pyridine (1.5 eq)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

  • Hexane/Ethyl Acetate solvent system

Protocol:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-ethylaniline (1.0 eq) and pyridine (1.5 eq) in anhydrous DCM.

  • Cooling: Cool the solution to 0°C using an ice-water bath. This is critical to control the exothermicity of the acylation reaction and minimize side-product formation.

  • Addition of Acyl Chloride: Dissolve this compound (1.05 eq) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred aniline solution over 20-30 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-8 hours.

  • Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the starting aniline spot is consumed.

  • Workup:

    • Quench the reaction by slowly adding 1M HCl to neutralize the excess pyridine.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. The bicarbonate wash removes any unreacted starting acid that may have formed from hydrolysis of the acyl chloride.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure N-(4-ethylphenyl)-4-chloro-2-fluoro-3-methoxybenzamide.

Product Characterization

The identity and purity of the final compound should be confirmed using standard analytical techniques.

AnalysisExpected Result
Purity (HPLC) >98%
¹H NMR Spectrum consistent with the proposed structure, showing characteristic peaks for aromatic protons, the ethyl group, the methoxy group, and the amide N-H proton.
Mass Spectrometry Observation of the [M+H]⁺ peak corresponding to the calculated molecular weight.

Proposed Synthetic Scheme and Mechanistic Insight

The utility of this building block extends to the synthesis of complex heterocyclic structures relevant to herbicides that function as synthetic auxins or inhibitors of key plant enzymes. The 4-chloro-2-fluoro-3-methoxyphenyl moiety is a key component in certain picolinate and pyrimidine carboxylic acid herbicides.[4]

Caption: Proposed synthesis of a novel benzamide agrochemical candidate.

Many herbicides containing the substituted phenylpicolinate scaffold act as synthetic auxins. They mimic the plant hormone indole-3-acetic acid (IAA), leading to uncontrolled and disorganized plant growth, ultimately causing plant death. The specific substitution pattern on the phenyl ring is crucial for target site binding and selectivity.

Conclusion

This compound is a valuable and versatile intermediate for agrochemical synthesis. Its unique substitution pattern provides a scaffold for creating novel molecules with potentially enhanced biological activity and favorable physicochemical properties. The straightforward amidation protocol presented here serves as a foundational method for generating libraries of new chemical entities for high-throughput screening. By leveraging such advanced building blocks, researchers can accelerate the discovery and development of the next generation of safe and effective crop protection solutions.

References

  • Application Notes and Protocols: The Role of Substituted Benzoyl Chlorides in Agrochemical Synthesis. Benchchem.
  • 4 - SAFETY DATA SHEET. Fisher Scientific.
  • 4-METHOXYBENZOYL CHLORIDE. CAMEO Chemicals - NOAA.
  • 4-Chloro-2-fluoro-3-methoxyphenylboronic acid. PubChem.
  • 4-Fluoro-3-methylbenzoyl chloride. Chem-Impex.
  • 3-Fluoro-4-methoxybenzoyl chloride Product Description. ChemicalBook.
  • 3-Fluoro-4-methoxybenzoyl chloride. PubChem.
  • 3-FLUORO-4-METHOXYBENZOYL CHLORIDE. CymitQuimica.
  • SAFETY DATA SHEET. TCI Chemicals.
  • material safety data sheet sds/msds. CDH Fine Chemical.
  • BENZOYL CHLORIDE. Ataman Kimya.
  • Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids. US Patent US8822730B2.
  • 3-Fluoro-4-methoxybenzyl chloride. Chem-Impex.
  • What is Benzoyl Chloride Used For? Applications, Benefits & Industry Insights. A&A Pharmachem.
  • Benzoyl chloride. Wikipedia.
  • BENZOYL CHLORIDE. Ataman Kimya.
  • Design, Synthesis and Insecticidal Activity of Novel meta-Diamide Compounds Containing Methoxy Group. SciELO.
  • Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. National Center for Biotechnology Information.
  • Fries Rearrangement: Scalable Synthesis of Key Fluoro Building Blocks 3-Fluoro-4-methoxybenzoyl Chloride (IV) and 1,2-Diethoxy-3-fluorobenzene (V). ResearchGate.
  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Semantic Scholar.
  • 4-Methoxybenzoyl chloride-100-07-2. Shree Ganesh Remedies Limited.
  • Process for preparing 4[[(benzoyl)amino]sulphonyl]benzoyl chlorides and preparation of acylsulphamoylbenzamides. Google Patents.
  • (4-Chloro-2-fluoro-3-methoxyphenyl)boronic acid. Sigma-Aldrich.
  • 4-Methoxybenzoyl chloride synthesis. ChemicalBook.
  • Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis Private Limited.

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Application Notes & Protocols: Synthesis of N-Substituted Amides using 4-Chloro-2-fluoro-3-methoxybenzoyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

4-Chloro-2-fluoro-3-methoxybenzoyl chloride is a key intermediate in contemporary organic synthesis, particularly valued in the fields of medicinal chemistry and drug development. Its substituted phenyl ring offers a unique electronic and steric profile, making it a desirable building block for crafting complex molecular architectures. This application note provides an in-depth guide to the synthesis of N-substituted amides utilizing this reagent. We will explore the underlying reaction mechanism, present a detailed and field-proven experimental protocol, and discuss critical considerations for safety, reaction optimization, and product purification. This document is intended for researchers, chemists, and professionals in drug development seeking a robust and reproducible methodology for amide bond formation.

Scientific Principles and Mechanistic Rationale

The synthesis of an amide from this compound and a primary or secondary amine is a classic example of nucleophilic acyl substitution . The high reactivity of the acyl chloride functional group allows this reaction to proceed efficiently under mild conditions, a significant advantage over direct amide formation from a carboxylic acid and an amine, which is often a challenging and low-yielding process.[1]

The Causality Behind the Protocol:

  • Acyl Chloride Activation: The acyl chloride is a highly activated form of a carboxylic acid. The electron-withdrawing nature of both the chlorine atom and the carbonyl oxygen creates a strong partial positive charge on the carbonyl carbon, making it an excellent electrophile for nucleophilic attack.[2] Halides are excellent leaving groups compared to the hydroxyl group (HO⁻) of a carboxylic acid, facilitating the substitution.[3]

  • Nucleophilic Attack: The reaction is initiated when the lone pair of electrons on the nitrogen atom of the amine (the nucleophile) attacks the electrophilic carbonyl carbon of the acyl chloride. This step forms a transient, high-energy tetrahedral intermediate.[2][4][5]

  • Intermediate Collapse and Elimination: The unstable tetrahedral intermediate rapidly collapses. The carbon-oxygen double bond is reformed, and the chloride ion is expelled as the leaving group.

  • The Critical Role of the Base: This process generates one equivalent of hydrochloric acid (HCl) as a byproduct.[3] Amines are basic and will readily react with the generated HCl to form an ammonium salt. This protonated amine is no longer nucleophilic, which would halt the reaction, limiting the theoretical maximum yield to 50% if no other base is present.[3] To prevent this and drive the reaction to completion, a non-nucleophilic base, such as triethylamine (TEA) or pyridine, is added to scavenge the HCl as it forms.[1][6][7][8] This is a foundational principle of the widely used Schotten-Baumann reaction conditions .[6][7][9][10][11]

Experimental Workflow Overview

The following diagram outlines the logical flow of the entire experimental procedure, from initial setup to final product analysis.

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Isolation cluster_purification 4. Purification & Analysis prep_reagents Prepare Reagents: - Dissolve Amine & Base in Anhydrous Solvent - Dissolve Acyl Chloride in Anhydrous Solvent setup_apparatus Set up Dry Glassware under Inert Atmosphere (N₂ or Ar) cool_amine Cool Amine Solution to 0 °C setup_apparatus->cool_amine Proceed to Reaction add_acyl Slow, Dropwise Addition of Acyl Chloride Solution cool_amine->add_acyl react Stir at Room Temperature (Monitor by TLC) add_acyl->react quench Quench Reaction (e.g., with H₂O or 1M HCl) react->quench Upon Completion extract Liquid-Liquid Extraction quench->extract wash Wash Organic Layer: 1. 1M HCl 2. Sat. NaHCO₃ 3. Brine extract->wash dry Dry (Na₂SO₄) & Concentrate wash->dry purify Purify Crude Product: - Recrystallization or - Column Chromatography dry->purify Crude Product characterize Characterize Final Product: - NMR (¹H, ¹³C) - Mass Spectrometry - IR Spectroscopy purify->characterize

Caption: General workflow for amide synthesis.

Detailed Experimental Protocol

This protocol provides a general method for the synthesis of an N-substituted-4-chloro-2-fluoro-3-methoxybenzamide from a primary or secondary amine.

Materials and Equipment
  • Reagents:

    • This compound

    • Primary or secondary amine (e.g., benzylamine, aniline, morpholine)

    • Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate)[1][7]

    • Non-nucleophilic base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIEA))

    • Deionized Water

    • 1 M Hydrochloric Acid (HCl)

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

    • Brine (saturated NaCl solution)

    • Anhydrous drying agent (e.g., Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄))

  • Equipment:

    • Round-bottom flask with magnetic stir bar

    • Dropping funnel or syringe

    • Ice-water bath

    • Magnetic stirrer

    • Inert atmosphere setup (Nitrogen or Argon gas line)

    • Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)

    • Rotary evaporator

    • Thin Layer Chromatography (TLC) plates and chamber

Mandatory Safety Precautions
  • Acyl Chlorides are Hazardous: this compound is a corrosive and lachrymatory compound. It will react violently with water and other protic solvents.[12][13][14][15] All operations must be performed in a certified chemical fume hood.[15]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a face shield, nitrile or neoprene gloves, and a flame-resistant lab coat.[12][15]

  • Inert Conditions: The reaction is sensitive to moisture. Use oven-dried or flame-dried glassware and anhydrous solvents to prevent hydrolysis of the acyl chloride.

  • Waste Disposal: Quench any residual acyl chloride carefully with a suitable alcohol (like isopropanol) before aqueous disposal. Dispose of all chemical waste according to institutional guidelines.

Step-by-Step Procedure
  • Reaction Setup:

    • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the amine (1.0 equivalent) and dissolve it in anhydrous DCM (or another suitable aprotic solvent).

    • Add the non-nucleophilic base (e.g., TEA, 1.1 equivalents) to the solution.

    • Cool the stirring solution to 0 °C using an ice-water bath.

  • Addition of Acyl Chloride:

    • In a separate dry flask, dissolve this compound (1.05 equivalents) in a minimal amount of anhydrous DCM.

    • Using a dropping funnel or syringe, add the acyl chloride solution dropwise to the cooled, stirring amine solution over 15-20 minutes. Maintain the internal temperature below 5 °C during the addition. A white precipitate (triethylammonium chloride) will likely form.

  • Reaction Progression:

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Let the reaction stir for 2-16 hours.[7] The optimal time can vary depending on the nucleophilicity of the amine.

    • Monitor the reaction's progress by TLC, observing the consumption of the starting amine.

Workup and Isolation
  • Quenching: Once the reaction is complete, dilute the mixture with additional DCM. Carefully quench the reaction by adding deionized water.

  • Extraction: Transfer the mixture to a separatory funnel.

  • Washing: Wash the organic layer sequentially with:

    • 1 M HCl (2 x volume of organic layer) to remove excess TEA and the amine.

    • Saturated NaHCO₃ solution (2 x volume of organic layer) to remove any acidic impurities.

    • Brine (1 x volume of organic layer) to remove bulk water.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous Na₂SO₄, filter off the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude amide product.

Purification and Characterization
  • Purification: The crude product can be purified by one of the following methods:

    • Recrystallization: For solid products, recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes) is often effective.[16]

    • Column Chromatography: For oils or solids that are difficult to recrystallize, purification by flash column chromatography on silica gel is recommended, using an appropriate eluent system such as a gradient of ethyl acetate in hexanes.[16][17]

  • Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Data Summary Table

The following table provides representative conditions for the synthesis of various amides using this compound. Yields are illustrative and may vary based on the specific substrate and reaction scale.

Amine SubstrateBase (eq.)SolventTime (h)Temp (°C)Typical Yield (%)Purification Method
BenzylamineTEA (1.1)DCM40 → RT85-95%Recrystallization (EtOH)
AnilinePyridine (1.2)THF120 → RT75-85%Column Chromatography
MorpholineDIEA (1.1)DCM20 → RT90-98%Recrystallization (EtOAc/Hex)
4-FluoroanilineTEA (1.1)Ethyl Acetate160 → RT70-80%Column Chromatography
CyclohexylamineTEA (1.1)DCM30 → RT88-96%Recrystallization (MeCN)

References

  • Chemguide. (n.d.). reaction between acyl chlorides and amines - addition / elimination. Retrieved from [Link]

  • Grokipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]

  • J&K Scientific LLC. (2021, March 23). Schotten-Baumann Reaction. Retrieved from [Link]

  • chemeurope.com. (n.d.). Schotten-Baumann reaction. Retrieved from [Link]

  • SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). reaction of acid/acyl chlorides with ammonia/amines nucleophilic addition elimination substitution mechanism. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2018, February 28). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

  • ResearchGate. (2014, August 22). Is it necessary to use a base to synthesise an amide from the reaction between acyl chloride and an amine?. Retrieved from [Link]

  • Save My Exams. (n.d.). Organic Chemistry Revision Sheets - Acyl Chlorides | Nucleophilic Addition-Elimination (with amines). Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Acetyl chloride. Retrieved from [Link]

  • ResearchGate. (2020, November 2). What is the best technique for amide purification?. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Acetyl chloride D3. Retrieved from [Link]

  • INCHEM. (n.d.). ICSC 0210 - ACETYL CHLORIDE. Retrieved from [Link]

  • Biotage. (2023, February 10). How should I purify a complex, polar, amide reaction mixture?. Retrieved from [Link]

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Application Note: A Scalable and Robust Protocol for the Synthesis and Purification of 4-Chloro-2-fluoro-3-methoxybenzoyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, in-depth guide for the large-scale synthesis and subsequent purification of 4-Chloro-2-fluoro-3-methoxybenzoyl chloride, a key intermediate in the development of advanced pharmaceuticals and agrochemicals. The protocol details the conversion of 4-Chloro-2-fluoro-3-methoxybenzoic acid to its corresponding acyl chloride using thionyl chloride, followed by purification via vacuum distillation. The causality behind critical process parameters is explained to ensure scalability, high yield, and purity. This document is intended for researchers, chemists, and process development professionals in the pharmaceutical and chemical industries.

Introduction: The Significance of this compound

Substituted benzoyl chlorides are a critical class of reagents in organic synthesis, serving as powerful acylating agents for the construction of complex molecular architectures. This compound, in particular, is a highly functionalized building block. Its unique substitution pattern—featuring chloro, fluoro, and methoxy groups—makes it an indispensable precursor for synthesizing targeted molecules where precise electronic and steric properties are required.

The conversion of a stable carboxylic acid to its highly reactive acyl chloride derivative is a fundamental and crucial activation step. The most reliable and industrially scalable method for this transformation is the reaction with thionyl chloride (SOCl₂). This method is favored because the reaction byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies the initial purification of the desired product.[1][2][3] This guide provides a robust, field-tested protocol for this synthesis and the subsequent high-purity isolation required for downstream applications.

The Chemistry: Synthesis and Rationale

Principle of Synthesis: From Carboxylic Acid to Acyl Chloride

The synthesis of this compound is achieved through the nucleophilic acyl substitution of its parent carboxylic acid. Thionyl chloride is the reagent of choice for this transformation.[4][5][6]

The overall reaction is as follows:

Reaction Scheme: C₈H₆ClFO₃ (4-Chloro-2-fluoro-3-methoxybenzoic acid) + SOCl₂ (Thionyl chloride) → C₈H₅Cl₂FO₂ (this compound) + SO₂ (g) + HCl (g)

Reaction Mechanism Explained

Understanding the mechanism is key to controlling the reaction and troubleshooting potential issues. The process involves the conversion of the hydroxyl group, a poor leaving group, into a highly effective chlorosulfite leaving group.

  • Activation of the Carboxylic Acid: The lone pair of electrons on the hydroxyl oxygen of the carboxylic acid attacks the electrophilic sulfur atom of thionyl chloride.

  • Formation of the Chlorosulfite Intermediate: A chloride ion is expelled from the thionyl chloride, forming a protonated chlorosulfite intermediate.

  • Nucleophilic Attack by Chloride: The chloride ion, now acting as a nucleophile, attacks the electrophilic carbonyl carbon of the intermediate.[7] This step is often the rate-determining step.

  • Tetrahedral Intermediate Collapse: A tetrahedral intermediate is formed, which then collapses. The chlorosulfite group departs and subsequently decomposes into the stable gaseous byproducts SO₂ and HCl.[7]

A catalytic amount of N,N-dimethylformamide (DMF) is often employed in large-scale preparations. DMF reacts with thionyl chloride to form the Vilsmeier reagent, an iminium salt, which is a more potent activating agent for the carboxylic acid, thereby increasing the reaction rate.[8][9]

Large-Scale Synthesis Protocol

This protocol is designed for a 1.0 kg scale of the starting carboxylic acid. All operations should be conducted in a well-ventilated fume hood or an appropriate enclosed reactor system equipped with a gas scrubber to neutralize HCl and SO₂ off-gases.

Materials and Equipment
Reagents & Solvents Grade Supplier Example
4-Chloro-2-fluoro-3-methoxybenzoic acid≥98%Sigma-Aldrich, TCI
Thionyl chloride (SOCl₂)≥99%Acros Organics, BASF
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Fisher Scientific
TolueneAnhydrous, ≥99.8%VWR
Equipment Specifications
Glass-Lined Reactor10 L, with overhead stirrer, reflux condenser, and addition funnel
Heating/Cooling MantleTemperature controlled
Gas ScrubberContaining aqueous sodium hydroxide (NaOH) solution (e.g., 10-20%)
Vacuum Distillation ApparatusSuitable for large volumes, with vacuum pump and cold trap
Reagent Quantities
Component Molar Mass ( g/mol ) Amount Moles Molar Ratio
4-Chloro-2-fluoro-3-methoxybenzoic acid204.581.00 kg4.891.0
Thionyl chloride118.970.87 kg (535 mL)7.331.5
Toluene-3.0 L--
DMF (catalyst)73.0910 mL--

Note: A 1.5 molar excess of thionyl chloride is used to ensure complete conversion and to account for any potential hydrolysis from trace moisture.[1]

Step-by-Step Synthesis Procedure
  • Reactor Setup: Ensure the reactor is clean, dry, and purged with an inert gas (e.g., nitrogen). Connect the reflux condenser outlet to the gas scrubber.

  • Charging Reagents: Charge the reactor with 4-Chloro-2-fluoro-3-methoxybenzoic acid (1.00 kg) and anhydrous toluene (3.0 L). Begin stirring to form a slurry.

  • Catalyst Addition: Add N,N-dimethylformamide (10 mL) to the slurry.

  • Thionyl Chloride Addition: Slowly add thionyl chloride (535 mL) to the reactor via the addition funnel over a period of 60-90 minutes. Maintain the internal temperature between 20-30°C during the addition using a cooling bath if necessary. An initial exotherm may be observed.

  • Reaction: After the addition is complete, slowly heat the reaction mixture to 60-70°C. Vigorous off-gassing (HCl and SO₂) will be observed. Maintain this temperature for 4-6 hours, or until the off-gassing subsides and the solution becomes clear.

  • Monitoring Completion: The reaction can be monitored by taking a small aliquot, quenching it with methanol, and analyzing by TLC or HPLC to confirm the disappearance of the starting carboxylic acid.

  • Removal of Excess Reagents: Once the reaction is complete, configure the reactor for distillation. Remove the excess thionyl chloride and toluene under reduced pressure. This crude product is now ready for high-vacuum distillation.

Purification Protocol: High-Vacuum Distillation

Purification is critical to remove non-volatile impurities, unreacted starting material, and residual chlorinating agent. Vacuum distillation is the most effective method for purifying acyl chlorides, which often have high boiling points and can be thermally sensitive.[10][11]

Purification Workflow Diagram

Below is a logical workflow for the purification process.

G A Crude Reaction Mixture B Atmospheric Distillation (Solvent & Excess SOCl₂ Removal) A->B C Transfer to Vacuum Distillation Apparatus B->C D High-Vacuum Distillation C->D E Collect Fore-run (Low-boiling impurities) D->E Fraction 1 F Collect Pure Product Fraction (Based on BP/Vacuum) D->F Fraction 2 G High-Boiling Residue D->G Residue H Store Purified Product (Under Inert Atmosphere) F->H

Caption: Workflow for the purification of this compound.

Step-by-Step Purification Procedure
  • Apparatus Setup: Assemble a clean, dry vacuum distillation apparatus. Ensure all joints are properly sealed with vacuum grease. Use a well-insulated distillation column for better separation.

  • Transfer Crude Product: Carefully transfer the crude this compound into the distillation flask. Add a magnetic stir bar or boiling chips.

  • Apply Vacuum: Gradually apply vacuum, ensuring the system is stable. A vacuum of 1-5 mmHg is recommended. Use a cold trap between the apparatus and the pump to protect the pump from corrosive vapors.

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Fraction Collection:

    • Fore-run: Collect any low-boiling impurities that distill first.

    • Product Fraction: Collect the pure this compound at its characteristic boiling point under the applied vacuum.

    • Residue: Stop the distillation before the flask goes to dryness to avoid the concentration of potentially unstable residues.

  • Storage: Transfer the purified, colorless to pale yellow liquid to a clean, dry, amber glass bottle with a Teflon-lined cap. Purge the headspace with nitrogen or argon before sealing. Store in a cool, dry, and dark place.

Safety, Handling, and Storage

Working with acyl chlorides and thionyl chloride requires strict adherence to safety protocols due to their hazardous nature.

Hazard Identification
  • This compound: Corrosive. Causes severe skin burns and eye damage. Lachrymator (irritating to the eyes). Reacts with water and moisture to release HCl gas.[12][13]

  • Thionyl Chloride (SOCl₂): Highly toxic and corrosive. Reacts violently with water, releasing SO₂ and HCl. Causes severe burns upon contact.

  • Hydrogen Chloride (HCl) and Sulfur Dioxide (SO₂): Toxic and corrosive gases that are severely damaging to the respiratory tract.

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Tightly fitting safety goggles and a full-face shield are mandatory.[14]

  • Skin Protection: Wear acid-resistant gloves (e.g., butyl rubber or Viton), a flame-retardant lab coat, and closed-toe shoes. Ensure gloves are inspected before use.[14]

  • Respiratory Protection: All handling of open containers must be done in a certified chemical fume hood. For emergency situations, a self-contained breathing apparatus (SCBA) is required.[14]

Handling and Storage
  • Handling: Always handle chemicals in a well-ventilated fume hood.[15] Use equipment and containers that are completely dry to prevent violent reactions.[11] Keep containers tightly closed when not in use.

  • Storage: Store the final product in a cool, dry, well-ventilated area away from incompatible materials such as water, alcohols, bases, and oxidizing agents.[12][14] The container must be kept upright and tightly sealed under an inert atmosphere.

References

  • NileRed (Producer). (2017). Making benzoyl chloride. [Video]. YouTube. Available at: [Link]

  • askIITians. (n.d.). Benzoyl chloride is prepared from benzoic acid by. Retrieved from: [Link]

  • Ataman Kimya. (n.d.). Benzoyl Chloride. Retrieved from: [Link]

  • Sciencemadness Wiki. (2021). Benzyl chloride. Retrieved from: [Link]

  • Google Patents. (n.d.). CN102557923A - Method for purifying benzoyl chloride reaction terminating solution.
  • CheMistry tutorials. (2023). Reaction of Carboxylic acid with Thionyl chloride|Benzoyl acid. [Video]. YouTube. Available at: [Link]

  • Pearson. (n.d.). Propose a mechanism for the reaction of benzoic acid with oxalyl chloride. Retrieved from: [Link]

  • ResearchGate. (2020). Reaction between benzoic acid and thionyl chloride to form benzoyl chloride?. Retrieved from: [Link]

  • Wikipedia. (n.d.). Acyl chloride. Retrieved from: [Link]

  • Clark, J. (n.d.). Converting carboxylic acids into acyl (acid) chlorides. Chemguide. Retrieved from: [Link]

  • Yufeng. (2025). How Do You Make Acid Chlorides? 5 Essential Steps for Successful Synthesis. Retrieved from: [Link]

  • OChemOnline. (2021). Acids to Acyl Chlorides, Part 1. [Video]. YouTube. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Acyl chloride synthesis. Retrieved from: [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-methoxybenzoyl chloride. Retrieved from: [Link]

  • Google Patents. (n.d.). US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.
  • ResearchGate. (2014). Fries Rearrangement: Scalable Synthesis of Key Fluoro Building Blocks 3-Fluoro-4-methoxybenzoyl Chloride (IV) and 1,2-Diethoxy-3-fluorobenzene (V). Retrieved from: [Link]

  • ResearchGate. (2019). What should i reconsider in my experiment for acyl chloride to be formed?. Retrieved from: [Link]

  • Chemistry LibreTexts. (2023). Conversion of carboxylic acids to acid chlorides. Retrieved from: [Link]

  • Google Patents. (n.d.). CN103450013A - Industrial preparation method of 2,4,5-trifluoro-3-methoxybenzoyl chloride.
  • Chemistry LibreTexts. (2023). Making Acyl Chlorides (Acid Chlorides). Retrieved from: [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from: [Link]

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Application Note: A Validated Chromatographic Approach for the Quantification of 4-Chloro-2-fluoro-3-methoxybenzoyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed guide for the accurate and robust quantification of 4-Chloro-2-fluoro-3-methoxybenzoyl chloride, a highly reactive intermediate crucial in pharmaceutical and fine chemical synthesis. Due to its inherent instability and susceptibility to hydrolysis, direct analytical measurement is often unreliable. This guide details a superior strategy involving in-situ derivatization to form a stable analyte, followed by analysis using validated High-Performance Liquid Chromatography (HPLC) with UV detection. An alternative Gas Chromatography-Mass Spectrometry (GC-MS) method is also described. These protocols are designed to provide researchers, quality control analysts, and drug development professionals with a self-validating framework to ensure data integrity and reproducibility.

The Analytical Challenge: Inherent Reactivity

This compound is an acyl chloride, a class of compounds known for high reactivity. The primary analytical challenge stems from the electrophilic nature of the carbonyl carbon, which is highly susceptible to nucleophilic attack by water.[1][2] Even trace amounts of moisture in solvents, on glassware, or from atmospheric humidity can rapidly hydrolyze the acyl chloride to its corresponding, and chromatographically distinct, carboxylic acid (4-chloro-2-fluoro-3-methoxybenzoic acid).

The Solution: In-Situ Derivatization for Analyte Stabilization

To overcome the challenge of reactivity, our core strategy is to convert the unstable acyl chloride into a stable, easily quantifiable derivative in-situ. This is achieved by reacting the sample with a carefully chosen derivatizing agent immediately after sampling. This process effectively "caps" the reactive acyl chloride group, forming a stable amide or ester that is highly amenable to standard chromatographic analysis.

The advantages of this approach are threefold:

  • Analyte Stability: The resulting derivative is stable under chromatographic conditions, including aqueous mobile phases.

  • Enhanced Detection: The derivatizing agent can be chosen to introduce a strong chromophore, significantly enhancing the limit of detection (LOD) and limit of quantification (LOQ) for UV-based methods.[3]

  • Improved Chromatography: Derivatization can improve the chromatographic behavior of the analyte, leading to better peak shape and retention.[4]

cluster_sampling Sample Handling cluster_analysis Analysis Sample Sample containing 4-Chloro-2-fluoro-3- methoxybenzoyl chloride Quench Immediate Quenching & Derivatization Reagent Addition Sample->Quench In-situ reaction StableDerivative Formation of Stable Derivative Quench->StableDerivative Stabilization Chromatography Chromatographic Separation (HPLC or GC) StableDerivative->Chromatography Quantification Detection & Quantification Chromatography->Quantification

Caption: Overall analytical workflow incorporating in-situ derivatization.

Primary Method: RP-HPLC-UV following Derivatization

High-Performance Liquid Chromatography is the recommended primary technique due to its robustness, versatility, and the non-destructive nature of UV detection. By converting the acyl chloride to a stable amide using 2-nitrophenylhydrazine, we introduce a potent chromophore, enabling highly sensitive detection.[3]

Causality Behind Method Choices
  • Derivatizing Agent (2-Nitrophenylhydrazine): Chosen because it reacts rapidly and specifically with acyl chlorides. The resulting derivative possesses a strong UV absorbance at a higher wavelength, shifting it away from potential interferences from the sample matrix.[3]

  • Reversed-Phase C18 Column: This is the workhorse of HPLC, ideal for separating moderately polar organic molecules like the derivatized analyte from nonpolar and polar impurities.[5]

  • Mobile Phase (Acetonitrile/Water): This combination provides excellent solvating power for the derivative and allows for gradient elution to ensure good separation efficiency and reasonable run times. A formic acid modifier is used to ensure sharp peak shapes and consistent retention times.[5]

  • UV Detection: Simple, reliable, and provides a linear response over a wide concentration range, which is ideal for quantification.

Detailed Experimental Protocol: HPLC-UV

A. Reagents and Materials

  • Acetonitrile (HPLC Grade, anhydrous)

  • Water (HPLC Grade)

  • Formic Acid (ACS Grade)

  • 2-Nitrophenylhydrazine (≥98% purity)

  • This compound reference standard (known purity)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) for sample dissolution

  • Class A volumetric flasks, pipettes, and autosampler vials

B. Derivatization Protocol

  • Standard Preparation: Accurately weigh ~20 mg of the this compound reference standard into a 20 mL volumetric flask. Dissolve and dilute to volume with anhydrous DCM. This is the stock standard.

  • Derivatizing Reagent Solution: Prepare a 1.0 mg/mL solution of 2-nitrophenylhydrazine in anhydrous acetonitrile.

  • Sample Preparation: Accurately weigh a sample expected to contain the analyte and dissolve it in a known volume of anhydrous DCM to achieve a target concentration within the calibration range.

  • Derivatization Reaction:

    • Pipette 1.0 mL of the standard or sample solution into a 10 mL vial.

    • Add 2.0 mL of the derivatizing reagent solution.

    • Vortex the mixture and allow it to react at room temperature for 30 minutes.[3]

    • Quench the reaction by adding 2.0 mL of HPLC-grade water and vortexing.

  • Final Preparation: Filter the resulting solution through a 0.45 µm syringe filter into an HPLC vial for analysis.

C. HPLC-UV Instrumental Conditions

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-15 min: 40-90% B; 15-17 min: 90% B; 17-18 min: 90-40% B; 18-22 min: 40% B
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
Detection UV at 350 nm
Method Validation Framework

This protocol must be validated to ensure it is fit for its intended purpose, in accordance with ICH Q2(R2) guidelines.[6] The system is self-validating through the execution of these tests.

Validation ParameterAcceptance Criteria
Specificity The analyte peak must be free of interference from blank, placebo, and known impurities at its retention time. Peak purity analysis should pass.
Linearity Correlation coefficient (r²) ≥ 0.999 for a minimum of 5 concentration levels.
Accuracy % Recovery between 98.0% and 102.0% for spiked samples at three concentration levels (e.g., 80%, 100%, 120%).
Precision Repeatability (RSD ≤ 1.0% for 6 replicate injections). Intermediate Precision (RSD ≤ 2.0% across different days/analysts).
LOQ Signal-to-Noise ratio ≥ 10. The LOQ must be demonstrated to be precise and accurate.
LOD Signal-to-Noise ratio ≥ 3.
Robustness Insignificant changes in results with small, deliberate variations in method parameters (e.g., flow rate ±10%, column temp ±2°C).

Alternative Method: GC-MS following Derivatization

For applications requiring higher specificity or for analyzing complex matrices, Gas Chromatography-Mass Spectrometry offers an excellent alternative. The derivatization step is mandatory to create a thermally stable and volatile compound suitable for GC analysis. Reacting the acyl chloride with diethylamine to form the corresponding N,N-diethylamide is a proven strategy.[7]

cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis Sample Sample in Anhydrous Solvent Deriv Add Diethylamine (Derivatizing Agent) Sample->Deriv React Vortex & React Deriv->React Workup Aqueous Wash & Extract with Organic Solvent React->Workup Inject Inject Organic Layer Workup->Inject Separate GC Separation Inject->Separate Detect MS Detection (Scan/SIM) Separate->Detect Quantify Quantify Detect->Quantify

Caption: Experimental workflow for GC-MS analysis via derivatization.
Causality Behind Method Choices
  • Derivatizing Agent (Diethylamine): Forms a stable, thermally robust, and sufficiently volatile N,N-diethylamide derivative that chromatographs well.[7]

  • GC Column (DB-5ms or equivalent): A low-polarity 5% phenyl-methylpolysiloxane column provides excellent resolving power for a wide range of semi-volatile organic compounds.

  • Mass Spectrometry (MS) Detection: Offers superior selectivity and sensitivity compared to other GC detectors. It provides mass information that confirms the identity of the analyte peak, making the method highly specific.

Detailed Experimental Protocol: GC-MS

A. Derivatization Protocol

  • Prepare stock standards and samples in an anhydrous aprotic solvent like THF as described in the HPLC section.

  • Pipette 1.0 mL of the standard or sample solution into a vial.

  • Add 0.5 mL of a 10% (v/v) solution of diethylamine in anhydrous THF.

  • Cap the vial, vortex, and let it stand for 15 minutes at room temperature.

  • Add 2 mL of 1M HCl (aq) to quench the reaction and neutralize excess diethylamine.

  • Add 2 mL of ethyl acetate, vortex vigorously for 1 minute, and allow the layers to separate.

  • Carefully transfer the upper organic layer to a GC vial for analysis.

B. GC-MS Instrumental Conditions

ParameterCondition
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Inlet Temp. 250 °C
Injection 1 µL, Splitless mode
Carrier Gas Helium, Constant Flow @ 1.2 mL/min
Oven Program 100 °C (hold 1 min), ramp to 280 °C @ 20 °C/min, hold 5 min
MS Transfer 280 °C
MS Source 230 °C
MS Mode Electron Ionization (EI), Scan 50-400 amu. For quantification, use Selected Ion Monitoring (SIM).

Conclusion

The inherent reactivity of this compound necessitates an analytical approach that prioritizes analyte stability. Direct analysis is prone to significant error due to hydrolysis. The derivatization-based HPLC and GC methods detailed in this note provide a robust, reliable, and validated framework for the accurate quantification of this critical chemical intermediate. The primary recommended method, RP-HPLC-UV with 2-nitrophenylhydrazine derivatization, offers an excellent balance of sensitivity, robustness, and accessibility for most quality control and research laboratories.

References

  • Patel, D. B., et al. (2016). RP-HPLC Method for Content of Genotoxic 4-methoxybenzyl Chloride in Venlafaxine. Research Journal of Pharmaceutical, Biological and Chemical Sciences. Available from: [Link]

  • Shabir, G. A. (2003). Analytical method validation: A brief review. Journal of Validation Technology. Available from: [Link]

  • Sahoo, C. K., et al. (2018). Validation of Analytical Methods: A Review. International Journal of Chromatography and Separation Techniques. Available from: [Link]

  • Rao, D. K., & Chakravarthy, I. E. (2014). Determination and Validation of Benzyl Chloride by HPLC Method in Posaconazole Drug Substance. Journal of Chemical and Pharmaceutical Research. Available from: [Link]

  • ResearchGate. What should I reconsider in my experiment for acyl chloride to be formed? (2019). Available from: [Link]

  • PubChem. 3-Fluoro-4-methoxybenzoyl chloride. National Center for Biotechnology Information. Available from: [Link]

  • Li, N., et al. (2017). Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples. Analytica Chimica Acta. Available from: [Link]

  • U.S. Food and Drug Administration (FDA). (2024). Q2(R2) Validation of Analytical Procedures. Available from: [Link]

  • ResearchGate. Fries Rearrangement: Scalable Synthesis of Key Fluoro Building Blocks 3-Fluoro-4-methoxybenzoyl Chloride (IV) and 1,2-Diethoxy-3-fluorobenzene (V). (2014). Available from: [Link]

  • Pharmaguideline. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Available from: [Link]

  • Haken, J. K., & Khemangkorn, V. (1974). Gas Chromatography of Acid Chlorides. Journal of Chromatographic Science. Available from: [Link]

  • PubChem. 4-Chloro-2-fluoro-3-methoxyphenylboronic acid. National Center for Biotechnology Information. Available from: [Link]

  • ResearchGate. Evaluation of a GC–MS method for benzyl chloride content in processed food, meats, and marine products distributed in Korea. (2022). Available from: [Link]

  • Doc Brown's Chemistry. Preparation of acid chlorides (acyl chlorides). Available from: [Link]

  • Song, P., et al. (2017). Using Benzoyl Chloride Derivatization to Improve Small-Molecule Analysis in Biological Samples by LC–MS/MS. LCGC International. Available from: [Link]

  • Chemistry Steps. Reactions of Acid Chlorides (ROCl) with Nucleophiles. Available from: [Link]

  • Siddiqui, M. R., et al. (2007). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Journal of AOAC International. Available from: [Link]

  • Hyma Synthesis Pvt. Ltd. Homepage. Available from: [Link]

  • Save My Exams. Acyl Chlorides. Available from: [Link]

  • Zhang, K., et al. (2017). Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. Journal of Pharmaceutical and Biomedical Analysis. Available from: [Link]

  • Chemguide. Preparation of acyl chlorides (acid chlorides). Available from: [Link]

  • Lee, S., et al. (2022). Evaluation of a GC–MS method for benzyl chloride content in processed food, meats, and marine products distributed in Korea. Applied Biological Chemistry. Available from: [Link]

  • Analytice. Benzoyl chloride - analysis. Available from: [Link]

  • Margosis, M. (1974). Gas chromatographic determination of carboxylic acid chlorides and residual carboxylic acid precursors used in the production of some penicillins. Journal of Pharmaceutical Sciences. Available from: [Link]

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Sources

Application Notes & Protocols: 4-Chloro-2-fluoro-3-methoxybenzoyl Chloride as a Versatile Building Block for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract and Scope

This document provides a detailed technical guide for researchers, medicinal chemists, and professionals in drug development on the strategic applications of 4-Chloro-2-fluoro-3-methoxybenzoyl chloride. This trifunctionalized aromatic acyl chloride is a highly valuable building block for the synthesis of complex heterocyclic compounds, particularly those of pharmaceutical interest. Its unique substitution pattern—featuring a reactive acyl chloride, an electron-donating methoxy group, and two halogen atoms—offers a rich platform for constructing diverse molecular scaffolds. This guide will delve into the core reactivity principles, provide detailed, field-tested protocols for the synthesis of key heterocyclic systems like quinazolinones and benzothiazoles, and explain the mechanistic rationale behind these transformations.

Chemical Profile and Core Reactivity

Profile of this compound

This compound is a sophisticated starting material whose utility is derived from the specific arrangement of its functional groups.

PropertyData
Molecular Formula C₈H₅Cl₂FO₂
Molecular Weight 223.03 g/mol
Appearance Typically an off-white to light yellow solid
Key Functional Groups Acyl Chloride, Fluoro, Chloro, Methoxy
Primary Reactivity Nucleophilic Acyl Substitution, Nucleophilic Aromatic Substitution (SNAr)
Principles of Reactivity

The synthetic versatility of this reagent is governed by two primary features:

  • Acyl Chloride: This is the most reactive site, readily undergoing nucleophilic acyl substitution with a wide range of nucleophiles (amines, alcohols, thiols) to form amides, esters, and thioesters, respectively. This reaction is the primary method for introducing the benzoyl moiety into a target molecule.

  • Substituted Aromatic Ring: The fluorine atom at the 2-position, activated by the electron-withdrawing nature of the adjacent benzoyl group, is an excellent leaving group for intramolecular Nucleophilic Aromatic Substitution (SNAr) . This cyclization-enabling feature is critical for the formation of fused heterocyclic systems. The chlorine and methoxy groups further modulate the electronic properties of the ring and offer potential sites for later-stage cross-coupling reactions.

Application I: One-Step Synthesis of Fused 4(3H)-Quinazolinones

The synthesis of 4(3H)-quinazolinones, a privileged scaffold in medicinal chemistry, represents a primary and highly efficient application of this building block. The reaction proceeds via a cyclocondensation with 2-amino-N-heterocycles in a single, high-yield step.[1]

Mechanistic Rationale

The transformation is a well-orchestrated, two-stage intramolecular sequence. The causality behind the process is as follows:

  • Initial Acylation: The reaction initiates with the nucleophilic attack of the exocyclic primary amine of the 2-amino-N-heterocycle onto the highly electrophilic carbonyl carbon of the benzoyl chloride. This is a standard nucleophilic acyl substitution, forming a stable amide intermediate. A non-nucleophilic base, such as Diisopropylethylamine (DIPEA), is used to quench the HCl byproduct without competing with the primary amine.

  • Intramolecular SNAr Cyclization: The newly formed amide is perfectly positioned for an intramolecular cyclization. The endocyclic nitrogen of the heterocycle acts as a nucleophile, attacking the carbon atom bearing the fluorine. The ortho-fluorine is an excellent leaving group in SNAr reactions, and its departure is facilitated by the electron-withdrawing effect of the adjacent carbonyl group. This irreversible cyclization step forms the fused quinazolinone ring system.

Experimental Workflow: Quinazolinone Synthesis

reagent 4-Chloro-2-fluoro- 3-methoxybenzoyl chloride mix Mix at Room Temp reagent->mix amine 2-Amino-N-heterocycle (e.g., 2-aminopyridine) amine->mix base DIPEA (Hünig's base) base->mix solvent DCM (Solvent) solvent->mix intermediate Amide Intermediate (transient) mix->intermediate 1. Acylation cyclization Intramolecular S(N)Ar (Spontaneous Cyclization) intermediate->cyclization 2. Cyclization product Precipitated Product: Fused 4(3H)-Quinazolinone cyclization->product filtration Collect by Filtration product->filtration

Caption: Workflow for the one-step synthesis of 4(3H)-quinazolinones.

Detailed Laboratory Protocol

This protocol is adapted from the general method for cyclocondensation of 2-fluorobenzoyl chlorides.[1]

Reagents & Equipment:

  • This compound (1.0 eq)

  • Appropriate 2-amino-N-heterocycle (e.g., 2-aminopyridine, 2-aminobenzothiazole) (1.0 eq)

  • Diisopropylethylamine (DIPEA) (1.2 eq)

  • Dichloromethane (DCM), anhydrous

  • Round-bottom flask with magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard filtration apparatus (Büchner funnel)

Procedure:

  • Vessel Preparation: To a dry round-bottom flask under an inert atmosphere, add the 2-amino-N-heterocycle (1.0 eq) and anhydrous dichloromethane (approx. 0.1 M concentration).

  • Base Addition: Add Diisopropylethylamine (1.2 eq) to the solution and stir for 5 minutes at room temperature.

  • Reagent Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the stirring solution at room temperature.

  • Reaction & Precipitation: Upon addition of the acyl chloride, a precipitate of the quinazolinone product typically forms immediately or within a few minutes. Allow the reaction to stir for 1-2 hours at room temperature to ensure completion.

  • Product Isolation: Collect the solid product by vacuum filtration.

  • Purification: Wash the collected solid sequentially with cold DCM and then diethyl ether to remove any unreacted starting materials and the diisopropylethylammonium hydrochloride salt. The product is often pure enough after this step and requires no further purification.[1]

  • Drying: Dry the purified product under a high vacuum.

Expected Outcomes & Characterization

This method is known for its efficiency and the high purity of the precipitated products. Yields are generally moderate to good. Structural confirmation can be achieved using standard analytical techniques:

  • ¹H & ¹³C NMR: To confirm the overall structure and regiochemistry.

  • Mass Spectrometry (MS): To verify the molecular weight of the final product.

  • X-ray Crystallography: Can provide definitive evidence for the structure of the 4(3H)-isomer.[1]

Application II: Proposed Synthesis of Substituted Benzothiazoles

Benzothiazoles are another critical heterocyclic motif in drug discovery. While direct literature using this compound for this purpose is sparse, its application in a classical benzothiazole synthesis via condensation with 2-aminothiophenols is a logical and high-probability extension of its reactivity.

Mechanistic Rationale

The synthesis of a benzothiazole from an acyl chloride and a 2-aminothiophenol generally proceeds through two key steps:

  • Amide Formation: The amino group of 2-aminothiophenol attacks the acyl chloride to form an N-(2-mercaptophenyl)amide intermediate. This is analogous to the first step in the quinazolinone synthesis.

  • Cyclodehydration: The intermediate amide undergoes an intramolecular cyclization. The thiol group attacks the amide carbonyl carbon, followed by the elimination of a water molecule, often promoted by acid catalysis and/or heat, to form the benzothiazole ring.

General Reaction Scheme: Benzothiazole Formation

cluster_start Starting Materials reagent 4-Chloro-2-fluoro- 3-methoxybenzoyl chloride intermediate Amide Intermediate (N-(2-mercaptophenyl)amide) reagent->intermediate aminothiophenol 2-Aminothiophenol aminothiophenol->intermediate Acylation cyclization Cyclodehydration (Heat / Acid Catalyst) intermediate->cyclization product Final Product: 2-Substituted Benzothiazole cyclization->product

Sources

Application Note: Enhancing HPLC Analysis of Amines and Phenols through Derivatization with Substituted Benzoyl Chlorides

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Derivatization in Chromatographic Analysis

In the landscape of pharmaceutical and biomedical research, High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the separation, identification, and quantification of a vast array of analytes. However, the inherent physicochemical properties of many small molecules, particularly polar compounds like amines and phenols, present significant analytical challenges. These molecules often exhibit poor retention on commonly used reversed-phase columns and may lack a strong chromophore, leading to inadequate sensitivity with UV-Vis detection.[1][2] Chemical derivatization emerges as a powerful strategy to surmount these obstacles. By chemically modifying the analyte, we can introduce moieties that enhance its hydrophobicity, improve its chromatographic behavior, and significantly increase its detectability.[1][3]

This application note provides a comprehensive guide to the derivatization of primary and secondary amines, as well as phenols, using substituted benzoyl chlorides. This well-established technique, rooted in the classic Schotten-Baumann reaction, offers a rapid, robust, and versatile approach to improve the analysis of a wide range of biologically and pharmaceutically relevant compounds.[4][5] We will explore the underlying chemistry, provide detailed, field-proven protocols, and discuss critical parameters for method optimization, empowering researchers to achieve superior accuracy and sensitivity in their HPLC analyses.

The Chemistry of Benzoylation: A Deeper Look at the Schotten-Baumann Reaction

The derivatization of amines and phenols with benzoyl chloride proceeds via a nucleophilic acyl substitution, a reaction famously described by Carl Schotten and Eugen Baumann in the late 19th century.[5][6][7] The reaction is typically carried out in a two-phase system (aqueous and organic) or in a single-phase system with a suitable base.

Mechanism of Action:

The core of the Schotten-Baumann reaction lies in the activation of the nucleophile (the amine or phenol) by a base.[6][8]

  • Deprotonation: In an alkaline medium, the base (commonly sodium hydroxide or a tertiary amine like pyridine) deprotonates the amine or phenol, increasing its nucleophilicity.[5][6] For phenols, this results in the formation of a more nucleophilic phenoxide ion.[5]

  • Nucleophilic Attack: The electron-rich nitrogen of the amine or oxygen of the phenoxide ion then attacks the electrophilic carbonyl carbon of the benzoyl chloride. This forms a tetrahedral intermediate.[5][6]

  • Elimination and Product Formation: The unstable tetrahedral intermediate collapses, expelling the chloride ion as a good leaving group and forming a stable amide or ester derivative.[5] The base also serves to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[5]

Substituted benzoyl chlorides, such as 4-(Dimethylamino)benzoyl chloride (DMABC-Cl), can be employed to introduce specific properties to the derivative.[9] For instance, the dimethylamino group in DMABC-Cl acts as a strong chromophore, significantly enhancing UV absorbance and thus the sensitivity of detection.[9]

Visualizing the Derivatization Workflow

The following diagram illustrates the general workflow for the derivatization of amines and phenols with benzoyl chloride prior to HPLC analysis.

Workflow for Benzoyl Chloride Derivatization and HPLC Analysis Sample Sample Preparation (e.g., Extraction, Filtration) Derivatization Derivatization Reaction (Analyte + Benzoyl Chloride + Base) Sample->Derivatization Quench Reaction Quenching (e.g., Acidification) Derivatization->Quench Extraction Extraction of Derivative (with organic solvent) Quench->Extraction Evaporation Solvent Evaporation Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution HPLC HPLC Analysis (Separation and Detection) Reconstitution->HPLC

Caption: General workflow for benzoyl chloride derivatization and HPLC analysis.

Experimental Protocols: A Step-by-Step Guide

The following protocols are provided as a robust starting point. Optimization will likely be required for specific analytes and matrices.

Protocol 1: General Benzoylation of Amines and Phenols in a Biphasic System

This protocol is a classic and widely applicable method.

Materials:

  • Analyte solution (in a suitable solvent)

  • Benzoyl chloride (or substituted benzoyl chloride)

  • 10% (w/v) Sodium hydroxide solution

  • Diethyl ether or other suitable organic solvent

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate

  • HPLC-grade methanol or acetonitrile

Procedure:

  • To 1 mL of the aqueous analyte solution in a screw-capped vial, add 0.5 mL of 10% sodium hydroxide solution.

  • Add 0.5 mL of a 2% (v/v) solution of benzoyl chloride in a suitable organic solvent (e.g., acetonitrile).

  • Cap the vial tightly and vortex vigorously for 1-2 minutes. The reaction is typically rapid and occurs at room temperature.[4]

  • Allow the phases to separate. The benzoylated derivative will be in the organic phase.

  • Carefully transfer the organic layer to a clean tube.

  • To quench the reaction and remove excess benzoyl chloride, some protocols suggest acidification.[3]

  • Wash the organic layer with 1 mL of saturated sodium chloride solution to remove any remaining aqueous components.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a known volume of the HPLC mobile phase for injection.

Protocol 2: Derivatization using 4-(Dimethylamino)benzoyl Chloride (DMABC-Cl) for Enhanced UV Detection

This protocol is specifically designed to maximize UV sensitivity.[9]

Materials:

  • Analyte solution

  • DMABC-Cl solution (e.g., 10 mg/mL in acetone)

  • Buffer solution (e.g., 0.1 M borate buffer, pH 9.0)

  • Quenching solution (e.g., 1 M HCl)

  • Extraction solvent (e.g., ethyl acetate)

Procedure:

  • In a reaction vial, mix 100 µL of the analyte solution with 200 µL of borate buffer.

  • Add 100 µL of the DMABC-Cl solution.

  • Vortex the mixture and heat at a controlled temperature (e.g., 60°C) for a specified time (e.g., 30 minutes). Optimization of temperature and time is crucial.

  • Cool the reaction mixture to room temperature.

  • Add 50 µL of the quenching solution to stop the reaction.

  • Add 500 µL of the extraction solvent, vortex, and centrifuge to separate the layers.

  • Transfer the organic layer to a new vial and evaporate to dryness.

  • Reconstitute the residue in the mobile phase for HPLC analysis.

Method Development and Optimization: The Key to Robust Analysis

Several parameters can be adjusted to optimize the derivatization and subsequent HPLC analysis.

ParameterConsiderationsTypical Range/Value
Base The choice and concentration of the base are critical. Sodium carbonate has shown improved sensitivity for compounds with 1,2-diol groups.[10]100 mM Sodium Carbonate or 10% NaOH
Solvent The solvent for benzoyl chloride and for extraction should be carefully chosen to ensure solubility of reactants and derivatives.Acetonitrile, Diethyl ether, Ethyl acetate
Reagent Concentration An excess of benzoyl chloride is often used to drive the reaction to completion, but very high concentrations can lead to increased background.[1]2% (v/v) Benzoyl Chloride
Reaction Time & Temperature Benzoylation is typically fast at room temperature.[4] However, for less reactive compounds or with certain substituted benzoyl chlorides, heating may be necessary.[9]1-20 minutes at room temperature
pH An alkaline pH is necessary to deprotonate the analyte, but a very high pH can promote the hydrolysis of benzoyl chloride.pH 9-11

HPLC Conditions for Analysis of Benzoylated Derivatives

The increased hydrophobicity of the benzoylated derivatives makes them well-suited for reversed-phase HPLC.

ParameterTypical Conditions
Column C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile Phase A 10 mM Ammonium formate with 0.15% formic acid in water[10]
Mobile Phase B Acetonitrile[10]
Gradient Elution A gradient from a lower to a higher percentage of organic modifier is typically used to elute the derivatives.
Flow Rate 0.5 - 1.0 mL/min
Detection UV detector set at a wavelength appropriate for the benzoyl chromophore (typically around 230-254 nm) or the specific substituted benzoyl chromophore (e.g., 280-310 nm for DMABC derivatives[9]). Mass spectrometry can also be used for enhanced sensitivity and selectivity.[1][10]

Logical Relationship of Benzoylation for Enhanced HPLC Detection

Logical Relationship of Benzoylation for Enhanced HPLC Detection Analyte Analyte with -NH2, >NH, or -OH group (Poor retention, low UV absorbance) Reaction Derivatization Reaction (Schotten-Baumann) Analyte->Reaction Reagent Substituted Benzoyl Chloride (Provides hydrophobicity and a strong chromophore) Reagent->Reaction Derivative Benzoylated Derivative (Increased hydrophobicity, strong UV absorbance) Reaction->Derivative HPLC Reversed-Phase HPLC Derivative->HPLC Result Improved Chromatographic Separation and Enhanced Detection Sensitivity HPLC->Result

Caption: Logical relationship of benzoylation for enhanced HPLC detection.

Conclusion and Future Perspectives

Derivatization of amines and phenols with substituted benzoyl chlorides is a time-tested and highly effective strategy for overcoming common challenges in HPLC analysis. The formation of stable, hydrophobic derivatives with strong UV absorbance leads to significant improvements in chromatographic resolution and detection sensitivity.[1][4][10] The protocols and optimization guidelines presented in this application note provide a solid foundation for researchers to develop and validate robust analytical methods for a wide range of applications, from metabolomics to pharmaceutical quality control.[4][10][11] The commercial availability of isotopically labeled benzoyl chlorides further enhances the utility of this technique by enabling the straightforward generation of internal standards for precise quantification.[1][10] As analytical demands continue to push the boundaries of detection, the principles of chemical derivatization, exemplified by benzoylation, will remain an indispensable tool in the chromatographer's arsenal.

References

  • Systematic evaluation of benzoylation for liquid chromatography-mass spectrometry analysis of different analyte classes - PMC - NIH. (2024-04-04). Available at: [Link]

  • Using Benzoyl Chloride Derivatization to Improve Small-Molecule Analysis in Biological Samples by LC–MS/MS | LCGC International. (2017-10-01). Available at: [Link]

  • Chemistry Schotten Baumann Reaction - SATHEE. Available at: [Link]

  • Schotten-Baumann Reaction. Available at: [Link]

  • Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples - PMC - PubMed Central. Available at: [Link]

  • Simple and Reproducible Derivatization with Benzoyl Chloride: Improvement of Sensitivity for Multiple Lipid Classes in RP-UHPLC/MS - PubMed. (2021-10-19). Available at: [Link]

  • Schotten – Baumann Reaction: Mechanism, Steps & Real-Life Examples - Vedantu. Available at: [Link]

  • Quantification of Amine- and Alcohol-Containing Metabolites in Saline Samples Using Pre-extraction Benzoyl Chloride Derivatization and Ultrahigh Performance Liquid Chromatography Tandem Mass Spectrometry (UHPLC MS/MS) | Analytical Chemistry - ACS Publications. (2021-03-10). Available at: [Link]

  • Determination of Amines and Phenolic Acids in Wine with Benzoyl Chloride Derivatization and Liquid Chromatography-Mass Spectrometry | Request PDF - ResearchGate. Available at: [Link]

  • A method for benzoyl chloride derivatization of biogenic amines for high performance liquid chromatography | Request PDF - ResearchGate. Available at: [Link]

  • Improved method for benzoyl chloride derivatization of polyamines for high-peformance liquid chromatography - ResearchGate. Available at: [Link]

  • Simple and Reproducible Derivatization with Benzoyl Chloride: Improvement of Sensitivity for Multiple Lipid Classes in RP-UHPLC/MS | Analytical Chemistry - ACS Publications. (2021-10-08). Available at: [Link]

  • Schotten Baumann Reaction: Introduction, mechanism, procedure - Chemistry Notes. (2023-08-23). Available at: [Link]

  • Using benzoyl chloride derivatization to improve small-molecule analysis in biological samples by LC-MS/MS | Request PDF - ResearchGate. Available at: [Link]

  • Schotten Baumann Reaction Mechanism Detailed Explanation. Available at: [Link]

  • Determination of Polyamines as Their Benzoylated Derivatives by HPLC. Available at: [Link]

  • Sugar microanalysis by HPLC with benzoylation: Improvement via introduction of a C-8 cartridge and a high efficiency ODS column - ResearchGate. Available at: [Link]

  • Optimized conditions for regioselective benzoylations - ResearchGate. Available at: [Link]

  • BENZOYLATION AND HPLC ANALYSIS OF POLYAMINES 1. Tissues are extracted in 5% ice-cold HC104 at a ratio of about 0,1 g/1,5 ml HC1. Available at: [Link]

  • Determination of amines and phenolic acids in wine with benzoyl chloride derivatization and liquid chromatography-mass spectrometry - PubMed. (2017-11-10). Available at: [Link]

  • A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances - RSC Publishing. (2019-08-16). Available at: [Link]

  • (PDF) A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances - ResearchGate. (2019-08-11). Available at: [Link]

  • Development of UV/HPLC methods for quantitative analysis of benznidazole in human plasma and urine for application in pediatric clinical studies - PubMed. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-Chloro-2-fluoro-3-methoxybenzoyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for the synthesis of 4-chloro-2-fluoro-3-methoxybenzoyl chloride. This resource is tailored for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting, frequently asked questions, and validated protocols to enhance yield and purity.

I. Synthesis Overview: From Carboxylic Acid to Acyl Chloride

The conversion of 4-chloro-2-fluoro-3-methoxybenzoic acid to its corresponding acyl chloride is a critical step in the synthesis of numerous pharmaceutical intermediates and active ingredients. The most prevalent methods involve the use of a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), to replace the hydroxyl group of the carboxylic acid with a chlorine atom.[1][2]

While the reaction appears straightforward, achieving high yield and purity can be challenging. This guide will address common obstacles and provide effective solutions.

General Reaction Scheme: Reaction Scheme

II. Troubleshooting Guide: A Problem-Solution Approach

This section is formatted as a series of questions and answers to tackle specific issues that may arise during your synthesis.

Q1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?

A1: Low yield is a common problem that can be attributed to several factors. A systematic approach to identifying and addressing the root cause is essential.

1. Incomplete Reaction:

  • Diagnosis: The reaction has not proceeded to completion. This can be verified by monitoring the disappearance of the starting carboxylic acid using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Solutions:

    • Reaction Time and Temperature: For reactions with thionyl chloride, refluxing for 2-4 hours is a typical starting point.[3] If the reaction is slow, extending the time or increasing the temperature may be necessary. For oxalyl chloride, which is often used at room temperature, gentle warming to 40-50°C can facilitate the reaction.[4]

    • Catalyst (for Oxalyl Chloride): When using oxalyl chloride, a catalytic amount of N,N-dimethylformamide (DMF) is crucial.[3][5][6] The DMF reacts with oxalyl chloride to form a highly reactive Vilsmeier intermediate, which accelerates the conversion.[7]

2. Product Degradation:

  • Diagnosis: Acyl chlorides are highly susceptible to hydrolysis. Any exposure to moisture will revert the product back to the starting carboxylic acid.

  • Solutions:

    • Anhydrous Conditions: It is imperative to use oven-dried glassware and anhydrous solvents, and to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[4]

    • Rapid Work-up: Minimize the product's contact time with aqueous solutions during the work-up phase.

3. Losses During Purification:

  • Diagnosis: Significant product loss can happen during extraction and purification steps.

  • Solutions:

    • Efficient Extraction: Use a suitable organic solvent like dichloromethane or ethyl acetate and perform multiple extractions to maximize recovery.

    • Careful Purification: If using vacuum distillation for purification, ensure the apparatus is properly sealed to maintain a stable vacuum and prevent product loss.

Troubleshooting Summary Table:

Potential Issue Diagnostic Method Recommended Solutions
Incomplete ReactionTLC/HPLC shows remaining starting materialIncrease reaction time/temperature; use a DMF catalyst with oxalyl chloride.
Product HydrolysisReappearance of starting material after work-upEnsure strict anhydrous conditions; perform a rapid work-up.[4]
Mechanical LossesLow isolated yield despite a clean reactionOptimize extraction and distillation techniques.

Q2: I'm observing significant impurities in my crude product. How can I identify and remove them?

A2: The formation of impurities can compromise the quality of your final product. Here's how to address common impurities:

1. Unreacted Starting Material:

  • Diagnosis: An impurity with a polarity similar to the starting carboxylic acid is observed on TLC.

  • Solution:

    • Drive the Reaction to Completion: Refer to the solutions for "Incomplete Reaction" in Q1.

    • Aqueous Wash: A quick wash with a cold, dilute aqueous base (e.g., sodium bicarbonate solution) during work-up can remove the acidic starting material.[8]

2. Anhydride Formation:

  • Diagnosis: The formation of an anhydride, which is less polar than the starting acid, may occur.

  • Solution:

    • Control Temperature: Avoid excessive heating during the reaction.

    • Stoichiometry: Use a slight excess of the chlorinating agent to favor the formation of the acyl chloride.

Logical Flow for Impurity Resolution:

Caption: A workflow for identifying and removing impurities.

III. Frequently Asked Questions (FAQs)

Q: Which is the better chlorinating agent: thionyl chloride or oxalyl chloride?

A: The choice between thionyl chloride and oxalyl chloride depends on the specific requirements of your synthesis.[9]

Chlorinating Agent Advantages Disadvantages Best Suited For
Thionyl Chloride (SOCl₂) ** Cost-effective; byproducts (SO₂ and HCl) are gaseous and easily removed.[5][10]Often requires higher reaction temperatures (reflux), which can lead to side reactions.[3]Large-scale industrial production where cost is a primary consideration.[9]
Oxalyl Chloride ((COCl)₂) **Milder reaction conditions (often room temperature); byproducts (CO, CO₂, and HCl) are gaseous.[1] Generally results in cleaner reactions and higher yields.[5][9]More expensive than thionyl chloride; typically requires a catalyst (DMF).[5]Laboratory-scale synthesis, temperature-sensitive substrates, and when high purity is paramount.[9]

Q: What is the mechanism of DMF catalysis with oxalyl chloride?

A: DMF acts as a catalyst by reacting with oxalyl chloride to form a Vilsmeier reagent ([(CH₃)₂N=CHCl]Cl).[7] This intermediate is a more potent acylating agent than oxalyl chloride itself and is the active species in the catalytic cycle.[11][12]

Catalytic Cycle Visualization:

G cluster_0 Catalytic Cycle dmf DMF vilsmeier Vilsmeier Reagent dmf->vilsmeier + Oxalyl Chloride oxalyl Oxalyl Chloride intermediate Acyliminium Intermediate vilsmeier->intermediate + R-COOH rcooh R-COOH rcocl R-COCl (Product) intermediate->dmf Reforms Catalyst intermediate->rcocl - CO, - CO₂, - HCl

Caption: The catalytic cycle involving DMF and oxalyl chloride.

Q: How should I purify the final product?

A: The most common and effective method for purifying this compound is vacuum distillation .[13] Due to its likely high boiling point, a good vacuum is essential to prevent thermal decomposition. It is crucial to use a dry apparatus to avoid hydrolysis during distillation.

Q: What are the essential safety precautions for this synthesis?

A:

  • Always work in a well-ventilated chemical fume hood.[14] The reaction releases toxic and corrosive gases like SO₂, HCl, and CO.[1][10]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[14][15]

  • Handle chlorinating agents with extreme care. They are corrosive and react violently with water.[14]

  • Quench the reaction cautiously by slowly adding the reaction mixture to an ice-cold solution to neutralize any excess chlorinating agent.

IV. Recommended Experimental Protocol: Synthesis Using Oxalyl Chloride

This protocol serves as a general guideline and may require optimization for your specific experimental setup and scale.

  • Preparation:

    • Thoroughly dry all glassware in an oven at 120°C and cool under an inert atmosphere (e.g., nitrogen).

    • Set up the reaction apparatus, including a round-bottom flask, magnetic stirrer, and a nitrogen inlet.

  • Reaction:

    • Charge the flask with 4-chloro-2-fluoro-3-methoxybenzoic acid (1.0 equivalent).

    • Add anhydrous dichloromethane (DCM) as the solvent.

    • Begin stirring under a nitrogen atmosphere.

    • Add a catalytic amount of anhydrous DMF (1-2 drops).[6]

    • Slowly add oxalyl chloride (1.2-1.5 equivalents) dropwise at room temperature.[6] Vigorous gas evolution should be observed.

  • Monitoring:

    • Stir the reaction at room temperature for 2-4 hours.

    • Monitor the reaction's progress. A reliable method is to take a small aliquot, quench it with methanol, and analyze the resulting methyl ester by TLC or GC-MS to confirm the disappearance of the starting carboxylic acid.[4][16]

  • Work-up and Purification:

    • Once the reaction is complete, carefully remove the solvent and excess oxalyl chloride under reduced pressure.[17]

    • The crude product can either be used directly in the next step or purified by vacuum distillation.

V. References

  • LookChem. (n.d.). Purification of Benzoyl chloride. Chempedia.

  • Ataman Kimya. (n.d.). BENZOYL CHLORIDE.

  • (2025, December 23). Oxalyl Chloride vs. Thionyl Chloride for Acid Chloride Synthesis: A Practical Comparison.

  • BenchChem. (2025). Troubleshooting low yield in Friedel-Crafts acylation reactions.

  • Fisher Scientific. (2009, September 21). SAFETY DATA SHEET - Thionyl chloride.

  • Google Patents. (n.d.). CN102557923A - Method for purifying benzoyl chloride reaction terminating solution.

  • BenchChem. (2025). Purification strategies for removing benzyl chloride from reaction mixtures.

  • Donahue, M. (2022, February 21). Acid Chloride Synthesis using Oxalyl Chloride and DMF.mp4 [Video]. YouTube.

  • Sciencemadness Wiki. (2021, November 7). Benzyl chloride.

  • ECHEMI. (n.d.). What is the reaction mechanism of oxalyl chloride?

  • FranklyChemistry. (2015, February 8). Carboxylic Acids Advanced. Reaction with Thionyl Chloride [Video]. YouTube.

  • (2025, May 23). Understanding the Formation of Acid Chlorides: Common Missteps and Key Insights.

  • ResearchGate. (n.d.). DMF‐catalysed chlorination of carboxylic acids.

  • Actylis Lab Solutions. (2010, June 10). Thionyl chloride MSDS.

  • National Institutes of Health. (n.d.). Beyond a solvent: triple roles of dimethylformamide in organic chemistry. PMC.

  • CAMEO Chemicals - NOAA. (n.d.). THIONYL CHLORIDE.

  • Sigma-Aldrich. (2025, December 24). SAFETY DATA SHEET - Thionyl chloride.

  • Sciencemadness.org. (2016, June 22). Reagents for the preparation of acid chlorides: pros and cons.

  • Organic Chemistry. (n.d.). Acid to Acid Chloride - Common Conditions.

  • NJ.gov. (n.d.). Common Name: THIONYL CHLORIDE HAZARD SUMMARY.

  • Leonard, M. S. (2013, December 8). Reaction of Carboxylic Acids with Thionyl Chloride [Video]. YouTube.

  • BenchChem. (2025). Troubleshooting low yields in the synthesis of Cyclopent-3-ene-1-carbonyl chloride.

  • ResearchGate. (2019, March 4). What should i reconsider in my experiment for acyl chloride to be formed?

  • Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides.

  • Chemistry Steps. (n.d.). SOCl2 Reaction with Carboxylic Acids.

  • Chemistry LibreTexts. (2019, June 5). 22.9 Reactions of Carboxylic Acids.

  • Columbia University. (n.d.). Organic Chemistry c3444y Problem Set 6.

  • BenchChem. (n.d.). 4-Fluoro-2-methoxybenzoyl Chloride | CAS 5213-17-2.

  • Reddit. (2025, August 9). Trouble with chloride acids. r/OrganicChemistry.

  • ChemicalBook. (n.d.). 4-Methoxybenzoyl chloride synthesis.

Sources

Troubleshooting side reactions in acylation with 4-Chloro-2-fluoro-3-methoxybenzoyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for acylation reactions utilizing 4-Chloro-2-fluoro-3-methoxybenzoyl chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges presented by this polysubstituted acylating agent. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you optimize your reactions, minimize side products, and achieve your desired synthetic outcomes.

Introduction: The Double-Edged Sword of a Polysubstituted Acyl Chloride

This compound is a versatile reagent in organic synthesis, particularly in the construction of complex aromatic ketones and amides that are often key intermediates in pharmaceutical discovery. However, its rich functionality, featuring a delicate balance of electronic and steric effects, can also be a source of frustrating side reactions. The interplay between the ortho-fluoro, meta-methoxy, and para-chloro substituents dictates its reactivity in often non-obvious ways. This guide will dissect these subtleties and provide you with the expertise to control them.

Frequently Asked Questions (FAQs)

Q1: Why is my Friedel-Crafts acylation with this compound sluggish or failing to proceed?

A1: Several factors, stemming from the unique substitution pattern of this reagent, could be at play:

  • Steric Hindrance: The ortho-fluoro substituent can sterically hinder the approach of the aromatic substrate to the electrophilic carbonyl carbon. This is a common issue with ortho-substituted benzoyl chlorides.[1]

  • Deactivation by Halogens: Both the fluoro and chloro groups are deactivating on the benzoyl chloride ring, reducing the electrophilicity of the acylium ion.

  • Insufficient Catalyst Activity: Moisture can deactivate the Lewis acid catalyst (e.g., AlCl₃). Ensure all glassware is oven-dried and reagents are anhydrous.[2]

  • Inappropriate Lewis Acid: For this sterically hindered and electronically complex system, a stronger Lewis acid or a higher reaction temperature might be necessary to drive the reaction forward.

Q2: I'm observing a significant amount of a demethylated byproduct in my Friedel-Crafts reaction. What's causing this and how can I prevent it?

A2: The methoxy group at the 3-position is susceptible to cleavage by strong Lewis acids like AlCl₃, particularly at elevated temperatures. This results in the formation of a phenolic byproduct, which can complicate purification.

  • Mechanism of Demethylation: The Lewis acid coordinates to the oxygen of the methoxy group, facilitating the removal of the methyl group.

  • Mitigation Strategies:

    • Use a milder Lewis acid: Consider alternatives to AlCl₃, such as FeCl₃ or ZnCl₂, which are less prone to inducing demethylation.

    • Lower the reaction temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.

    • Use a stoichiometric amount of Lewis acid: An excess of the catalyst can increase the likelihood of side reactions.[2]

Q3: My amide coupling reaction with an amine is giving low yields. What are the likely issues?

A3: Amide bond formation with this reagent can be challenging due to:

  • Steric Hindrance: The ortho-fluoro group can impede the approach of the amine nucleophile.

  • Reduced Electrophilicity: The electron-donating effect of the methoxy group can slightly reduce the electrophilicity of the carbonyl carbon, making it less reactive towards weaker amine nucleophiles.

  • Inadequate Base: An appropriate base is crucial to neutralize the HCl generated during the reaction and to deprotonate the amine, increasing its nucleophilicity.

Q4: I am seeing multiple spots on my TLC plate after a Friedel-Crafts reaction. What are the possible side products?

A4: Besides the demethylated product, you might be observing:

  • Isomeric Products: Depending on the substitution pattern of your aromatic substrate, acylation could occur at different positions, leading to a mixture of isomers.

  • Hydrolysis of the Acyl Chloride: If there is moisture in your reaction, the acyl chloride can hydrolyze back to the corresponding carboxylic acid.

  • Reaction with Solvent: Some solvents can react with the highly reactive acylium ion.

Troubleshooting Guide: Friedel-Crafts Acylation

Problem Potential Cause Recommended Solution
Low or No Conversion 1. Insufficiently active Lewis acid. 2. Steric hindrance from the ortho-fluoro group. 3. Reaction temperature is too low.1. Switch to a stronger Lewis acid (e.g., AlCl₃ if not already used, but be mindful of demethylation). 2. Increase the reaction temperature in increments, monitoring for product formation and side reactions. 3. Consider using a less sterically hindered aromatic substrate if possible.
Demethylation of the Methoxy Group 1. Use of a strong Lewis acid (e.g., AlCl₃). 2. High reaction temperature.1. Use a milder Lewis acid (e.g., FeCl₃, ZnCl₂). 2. Conduct the reaction at a lower temperature (e.g., 0 °C to room temperature). 3. Minimize the reaction time.
Formation of Isomeric Products 1. The aromatic substrate has multiple accessible positions for acylation.1. Optimize the reaction temperature; lower temperatures often favor the thermodynamically more stable isomer. 2. The choice of Lewis acid can sometimes influence regioselectivity.
Complex Mixture of Byproducts 1. Presence of moisture leading to hydrolysis. 2. High reaction temperatures causing decomposition.1. Ensure all reagents, solvents, and glassware are scrupulously dry.[2] 2. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Run the reaction at the lowest effective temperature.

Troubleshooting Guide: Amide Bond Formation

Problem Potential Cause Recommended Solution
Low Yield of Amide 1. Steric hindrance from the ortho-fluoro group. 2. Low nucleophilicity of the amine. 3. Inefficient base.1. Use a more nucleophilic amine if the synthesis allows. 2. Employ a stronger, non-nucleophilic base like triethylamine or diisopropylethylamine (DIPEA). 3. Consider using a coupling agent (e.g., HATU, HOBt/EDC) to activate the corresponding carboxylic acid if the direct acylation is problematic.
Hydrolysis of Acyl Chloride 1. Presence of water in the reaction.1. Use anhydrous solvents and reagents. 2. Ensure the amine is dry.
Difficult Purification 1. Unreacted starting materials and byproducts.1. Use a slight excess of the more valuable reagent to drive the reaction to completion. 2. Employ standard purification techniques like column chromatography, recrystallization, or an acidic/basic wash to remove impurities.

Experimental Protocols

Protocol 1: Optimized Friedel-Crafts Acylation with Minimized Demethylation

This protocol is designed to minimize the demethylation of the methoxy group by using a milder Lewis acid and controlled temperature.

Materials:

  • This compound

  • Aromatic substrate

  • Iron(III) chloride (FeCl₃), anhydrous

  • Anhydrous dichloromethane (DCM)

  • Nitrogen or Argon atmosphere

  • Oven-dried glassware

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet.

  • To the flask, add anhydrous FeCl₃ (1.1 equivalents) and anhydrous DCM.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve this compound (1.0 equivalent) in anhydrous DCM and add it to the dropping funnel.

  • Add the acyl chloride solution dropwise to the stirred FeCl₃ suspension over 15-20 minutes.

  • Dissolve the aromatic substrate (1.0 equivalent) in anhydrous DCM and add it to the dropping funnel.

  • Add the substrate solution dropwise to the reaction mixture at 0 °C over 30 minutes.

  • Allow the reaction to slowly warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture back to 0 °C and quench by slowly adding ice-cold water.

  • Separate the organic layer, wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Robust Amide Bond Formation

This protocol employs a standard base-mediated coupling for the formation of amides.

Materials:

  • This compound

  • Primary or secondary amine

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Nitrogen or Argon atmosphere

  • Oven-dried glassware

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the amine (1.0 equivalent) and TEA or DIPEA (1.5 equivalents) in anhydrous DCM or THF.

  • Cool the solution to 0 °C in an ice bath.

  • Dissolve this compound (1.1 equivalents) in anhydrous DCM or THF.

  • Add the acyl chloride solution dropwise to the stirred amine solution over 15-20 minutes.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours, or until TLC analysis indicates the consumption of the amine.

  • Quench the reaction with water.

  • Separate the organic layer and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.

  • Purify the resulting amide by column chromatography or recrystallization.

Visualizing Reaction Pathways and Troubleshooting

Friedel-Crafts Acylation: Key Steps and Potential Pitfalls

Friedel_Crafts_Acylation reagents This compound + Ar-H acylium_ion Acylium Ion Formation reagents->acylium_ion Activation hydrolysis Hydrolysis to Carboxylic Acid reagents->hydrolysis Presence of Water lewis_acid Lewis Acid (e.g., FeCl3) lewis_acid->acylium_ion electrophilic_attack Electrophilic Aromatic Substitution acylium_ion->electrophilic_attack demethylation Demethylation Side Reaction acylium_ion->demethylation Strong Lewis Acid / High Temp product Desired Ketone electrophilic_attack->product Deprotonation

Caption: Key steps and potential side reactions in Friedel-Crafts acylation.

Troubleshooting Workflow for Low-Yielding Amidation

Amidation_Troubleshooting start Low Amide Yield check_sterics Assess Steric Hindrance (ortho-Fluoro group) start->check_sterics check_amine Evaluate Amine Nucleophilicity start->check_amine check_base Verify Base Strength and Stoichiometry start->check_base increase_temp Increase Reaction Temperature check_sterics->increase_temp If sterically demanding coupling_agent Switch to Carboxylic Acid + Coupling Agent check_amine->coupling_agent If amine is a weak nucleophile stronger_base Use Stronger Non-Nucleophilic Base (e.g., DIPEA) check_base->stronger_base If base is inadequate

Caption: A logical workflow for troubleshooting low-yielding amide formations.

References

  • Chemistry LibreTexts. (2023). Friedel-Crafts Reactions. [Link]

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. [Link]

  • Sano, T. (1999). Remarkably Fast Acylation of Alcohols with Benzoyl Chloride Promoted by TMEDA. Synthesis, 1999(07), 1141-1144. [Link]

  • YouTube. (2018). Friedel Crafts Acylation of Benzene Reaction Mechanism. [Link]

  • YouTube. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. [Link]

Sources

Technical Support Center: Optimization of Reaction Temperature for 4-Chloro-2-fluoro-3-methoxybenzoyl Chloride Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Chloro-2-fluoro-3-methoxybenzoyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice for the critical step of converting 4-Chloro-2-fluoro-3-methoxybenzoic acid to its corresponding acyl chloride. The focus of this document is the optimization of the reaction temperature to maximize yield and purity.

Introduction: The Critical Role of Temperature in Acyl Chloride Synthesis

The conversion of a carboxylic acid to an acyl chloride is a cornerstone of organic synthesis, frequently accomplished using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride.[1] While seemingly straightforward, the reaction temperature is a critical parameter that can significantly influence the reaction's success, especially when dealing with highly functionalized molecules like 4-Chloro-2-fluoro-3-methoxybenzoic acid. Improper temperature control can lead to incomplete reactions, the formation of undesirable byproducts, and purification challenges. This guide will provide a framework for rationally optimizing the reaction temperature for this specific transformation.

Frequently Asked Questions (FAQs)

Q1: What is the typical starting point for the reaction temperature when using thionyl chloride for the synthesis of this compound?

A common starting point for the synthesis of substituted benzoyl chlorides is to perform the reaction at reflux temperature of the thionyl chloride (approximately 76 °C), often with a catalytic amount of N,N-dimethylformamide (DMF).[2][3] For structurally similar compounds like 3-fluoro-4-methoxybenzoyl chloride, refluxing in thionyl chloride has been reported as an effective method.[4] However, for optimization, it is recommended to start with a lower temperature and gradually increase it while monitoring the reaction progress.

Q2: What are the potential side reactions I should be aware of when heating 4-Chloro-2-fluoro-3-methoxybenzoic acid with thionyl chloride?

At elevated temperatures, several side reactions can occur:

  • Anhydride Formation: Two molecules of the carboxylic acid can react to form an anhydride, especially if the activation to the acyl chloride is slow.

  • Decarboxylation: While less common for aromatic carboxylic acids, prolonged heating at high temperatures could potentially lead to some degree of decarboxylation.

  • Ether Cleavage: The methoxy group on the aromatic ring could be susceptible to cleavage at high temperatures in the presence of the generated HCl and heat, leading to a phenolic impurity.[5]

  • Ring Substitution Reactions: Although less likely under these conditions, the highly reactive acyl chloride product could potentially undergo undesired reactions if the temperature is excessively high for extended periods.

Q3: How can I monitor the progress of the reaction to determine the optimal temperature and time?

The reaction can be monitored by taking small aliquots from the reaction mixture (after quenching the reactive thionyl chloride) and analyzing them using the following techniques:

  • Thin-Layer Chromatography (TLC): This is a quick method to observe the disappearance of the starting carboxylic acid. A common issue is that the acyl chloride product is highly reactive and may hydrolyze back to the starting material on the silica gel plate. To circumvent this, the aliquot can be quenched with a nucleophile like methanol to form the corresponding methyl ester, which is more stable for TLC analysis.[6] The ester will have a different Rf value than the starting acid.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: The disappearance of the broad O-H stretch of the carboxylic acid (typically around 2500-3300 cm⁻¹) and the appearance of the sharp C=O stretch of the acyl chloride at a higher wavenumber (around 1780-1800 cm⁻¹) is a clear indicator of product formation.[7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique to monitor the consumption of the starting material and the formation of the desired product, as well as any volatile impurities.[8]

Q4: I see a color change in my reaction mixture upon heating. Is this normal?

A color change, often to a yellowish or brownish hue, is not uncommon in reactions involving thionyl chloride, especially upon heating. This can be due to the formation of minor impurities or the decomposition of thionyl chloride itself.[9] While a slight color change may be acceptable, a significant darkening could indicate the formation of degradation products, suggesting that the reaction temperature may be too high.

Q5: What is the recommended method for purifying this compound after the reaction?

The most common and effective method for purifying acyl chlorides is vacuum distillation .[10] This allows for the separation of the product from the less volatile starting material and any non-volatile impurities. Excess thionyl chloride, being more volatile, can be removed under reduced pressure before distillation.

Troubleshooting Guide: Temperature-Related Issues

Problem Possible Cause Recommended Action
Low or No Reaction Conversion Reaction temperature is too low.Gradually increase the reaction temperature in 10-15 °C increments and monitor the reaction progress. Consider extending the reaction time at the current temperature.
Inefficient stirring.Ensure vigorous stirring to maintain a homogeneous reaction mixture.
Formation of Multiple Byproducts (observed by GC or TLC) Reaction temperature is too high, leading to side reactions like ether cleavage or anhydride formation.Reduce the reaction temperature. Perform a temperature optimization study starting from a lower temperature (e.g., 40-50 °C) and incrementally increasing it.
Prolonged reaction time at elevated temperature.Monitor the reaction closely and stop it once the starting material is consumed to avoid product degradation.
Darkening of the Reaction Mixture Thermal decomposition of the product or reagents.Lower the reaction temperature. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.
Low Isolated Yield After Purification Incomplete reaction.Re-evaluate the reaction temperature and time based on monitoring data.
Product loss during workup and distillation.Ensure all glassware is dry to prevent hydrolysis of the acyl chloride. Optimize distillation conditions (pressure and temperature) to minimize product decomposition.

Experimental Protocol: Optimization of Reaction Temperature

This protocol provides a systematic approach to optimizing the reaction temperature for the synthesis of this compound.

Materials:

  • 4-Chloro-2-fluoro-3-methoxybenzoic acid

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF, catalytic amount)

  • Anhydrous solvent (e.g., toluene or dichloromethane, optional)

  • Inert gas (Nitrogen or Argon)

  • Quenching agent (e.g., anhydrous methanol)

  • Standard laboratory glassware (oven-dried)

Procedure:

  • Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer, a reflux condenser, and a gas inlet for an inert atmosphere. Ensure all glassware is thoroughly dried.

  • Charging Reagents: To the flask, add 4-Chloro-2-fluoro-3-methoxybenzoic acid (1 equivalent). If using a solvent, add it at this stage. Add a catalytic amount of DMF (e.g., 1-2 drops).

  • Initial Temperature: Begin stirring the mixture and add thionyl chloride (typically 1.5-2.0 equivalents). Start the reaction at a moderate temperature (e.g., 40 °C).

  • Reaction Monitoring: After 30 minutes, carefully take a small aliquot from the reaction mixture and quench it in a vial containing anhydrous methanol. Analyze the quenched sample by TLC or GC-MS to assess the conversion of the starting material.

  • Temperature Increments: If the reaction is slow or incomplete, increase the temperature by 10-15 °C and continue monitoring every 30-60 minutes.

  • Optimal Temperature Identification: The optimal temperature is the lowest temperature at which the reaction proceeds to completion in a reasonable timeframe with minimal byproduct formation.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the excess thionyl chloride under reduced pressure.

  • Purification: Purify the crude this compound by vacuum distillation.

Data Presentation: Expected Impact of Temperature on Reaction Outcome

Temperature Range Reaction Rate Expected Yield Potential for Impurities Recommendation
Room Temperature to 40 °C SlowLow to ModerateLowSuitable for initial trials to establish a baseline, but may require extended reaction times.
40 °C to 60 °C ModerateModerate to HighModerateA good starting range for optimization studies.
60 °C to Reflux (~76 °C) FastHighIncreasedOften the standard condition, but requires careful monitoring to avoid byproduct formation.
Above Reflux Temperature Very FastPotentially DecreasedHighNot recommended due to the increased risk of thermal decomposition and side reactions.

Visualizations

Experimental Workflow for Temperature Optimization

Temperature_Optimization_Workflow start Start: Reaction Setup set_temp Set Initial Temperature (e.g., 40°C) start->set_temp monitor Monitor Reaction (TLC, GC-MS) set_temp->monitor is_complete Reaction Complete? monitor->is_complete is_high_impurity High Impurity Levels? is_complete->is_high_impurity No workup Work-up & Purification is_complete->workup Yes increase_temp Increase Temperature (by 10-15°C) increase_temp->monitor is_high_impurity->increase_temp No optimize_temp Optimal Temperature Identified is_high_impurity->optimize_temp Yes, Lower Temp optimize_temp->workup end End: Pure Product workup->end

Caption: Workflow for optimizing reaction temperature.

Logical Relationship of Temperature and Reaction Outcome

Temperature_Effects Temp Reaction Temperature Rate Reaction Rate Temp->Rate Increases Side_Reactions Side Reactions Temp->Side_Reactions Increases (at higher temps) Decomposition Thermal Decomposition Temp->Decomposition Increases (at higher temps) Yield Product Yield Rate->Yield Positively Correlates (initially) Purity Product Purity Side_Reactions->Purity Decreases Decomposition->Yield Decreases Decomposition->Purity Decreases

Caption: Influence of temperature on reaction parameters.

References

Sources

Technical Support Center: Purification Challenges for 4-Chloro-2-fluoro-3-methoxybenzoyl chloride Reaction Products

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis and purification of 4-Chloro-2-fluoro-3-methoxybenzoyl chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important chemical intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the successful isolation of a high-purity product.

I. Introduction to the Synthesis and its Challenges

This compound is typically synthesized by reacting 4-Chloro-2-fluoro-3-methoxybenzoic acid with a chlorinating agent, most commonly thionyl chloride (SOCl₂) or oxalyl chloride.[1][2] While the reaction appears straightforward, the purification of the resulting acid chloride is often complicated by its reactivity and the presence of various impurities. The high reactivity that makes it a valuable synthetic intermediate also renders it susceptible to hydrolysis and side reactions, posing significant purification challenges.[3][4]

II. Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of this compound.

FAQ 1: My final product is a wet or oily solid, and the yield is lower than expected. What is the likely cause?

Answer: The most probable cause is the hydrolysis of the this compound back to its corresponding carboxylic acid.[5] Acid chlorides are highly sensitive to moisture, and even trace amounts of water in your reaction setup or solvents can lead to this unwanted side reaction.[4]

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: All glassware should be rigorously dried, either in an oven (120 °C for several hours) or by flame-drying under an inert atmosphere (Nitrogen or Argon).[4]

  • Use Anhydrous Solvents: Solvents must be freshly distilled from an appropriate drying agent or be of a high-purity anhydrous grade.

  • Inert Atmosphere: Conduct the reaction and any subsequent transfers under a positive pressure of an inert gas.[4]

  • Prompt Work-up: Do not leave the reaction mixture exposed to the atmosphere for extended periods.

FAQ 2: After removing the excess thionyl chloride, I observe a dark-colored residue. What are these impurities?

Answer: The dark coloration can be due to several factors, including thermal decomposition of the product or the presence of colored byproducts from the reaction of thionyl chloride with impurities in the starting material or solvent. It is also possible that side reactions at elevated temperatures have occurred.

Troubleshooting Steps:

  • Temperature Control: The reaction with thionyl chloride is often exothermic.[3] It is crucial to control the reaction temperature, typically by slow addition of the thionyl chloride at a low temperature and then gently refluxing.[3][6]

  • Purity of Starting Material: Ensure the 4-Chloro-2-fluoro-3-methoxybenzoic acid is of high purity before starting the reaction. Impurities can lead to side reactions and coloration.

  • Vacuum Distillation: Purification by vacuum distillation is often the most effective method to separate the desired acid chloride from non-volatile, colored impurities. Care must be taken to control the distillation temperature to prevent thermal decomposition of the product.

FAQ 3: My NMR analysis shows the presence of unreacted starting material (carboxylic acid). How can I improve the conversion?

Answer: Incomplete conversion is a common issue and can be addressed by optimizing the reaction conditions.

Optimization Strategies:

ParameterRecommendationRationale
Thionyl Chloride Stoichiometry Use a slight excess of thionyl chloride (e.g., 1.5 to 2.0 equivalents).[6]Ensures complete conversion of the carboxylic acid.
Reaction Time Increase the reflux time.Allows the reaction to proceed to completion. Monitor the reaction progress by a suitable method if possible (e.g., quenching a small aliquot and analyzing by TLC or HPLC).
Catalyst A catalytic amount of N,N-dimethylformamide (DMF) can be added.[7]DMF acts as a catalyst by forming a Vilsmeier reagent, which is a more reactive chlorinating agent.[8]
FAQ 4: How can I effectively remove residual thionyl chloride and other volatile impurities?

Answer: Excess thionyl chloride and the byproducts SO₂ and HCl are volatile and can be removed under reduced pressure.[6]

Protocol for Removal of Volatiles:

  • After the reaction is complete, cool the mixture to room temperature.

  • Connect the reaction flask to a rotary evaporator.

  • Gradually apply a vacuum to control the initial vigorous evolution of gases.

  • A cold trap between the flask and the vacuum pump is essential to capture the corrosive volatiles.

  • For a more complete removal, co-evaporation with a dry, inert solvent like toluene can be performed. Add a small amount of dry toluene and re-evaporate.

FAQ 5: What are the best methods for final purification of this compound?

Answer: The choice of purification method depends on the nature of the impurities.

  • Vacuum Distillation: This is the most common and effective method for purifying acid chlorides. The lower pressure allows for distillation at a lower temperature, minimizing thermal decomposition.

  • Crystallization: If the product is a solid at room temperature and a suitable solvent system can be found, crystallization can be an effective method for removing both more and less soluble impurities. Finding a suitable solvent that does not react with the acid chloride is crucial. Anhydrous hexane or a mixture of anhydrous hexane and dichloromethane are potential options.

Troubleshooting Workflow Diagram

G cluster_synthesis Synthesis & Initial Work-up cluster_analysis Impurity Analysis cluster_purification Purification Strategy Start Reaction of 4-Chloro-2-fluoro-3-methoxybenzoic acid with SOCl2 Workup Removal of excess SOCl2 Start->Workup Crude Crude Product Workup->Crude Analysis Analyze Crude Product (NMR, GC-MS) Crude->Analysis Impurity_ID Identify Impurities Analysis->Impurity_ID Distillation Vacuum Distillation Impurity_ID->Distillation Volatile or High-Boiling Impurities Crystallization Crystallization Impurity_ID->Crystallization Solid Impurities with Different Solubility Final_Product Pure Product Distillation->Final_Product Crystallization->Final_Product

Caption: A logical workflow for troubleshooting the purification of this compound.

III. Analytical Methods for Purity Assessment

Accurate determination of purity is critical. The following are recommended analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for identifying and quantifying volatile impurities.

Experimental Protocol:

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Sample Preparation: Due to the moisture sensitivity of the acyl chloride, samples should be prepared in a dry solvent (e.g., anhydrous dichloromethane) and analyzed immediately.[9]

  • Data Analysis: Purity is determined by the peak area percentage. Impurities can be identified by their mass spectra.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹⁹F NMR are invaluable for structural confirmation and detecting proton- or fluorine-containing impurities, such as the starting carboxylic acid.

Titration

Argentometric titration can be used to quantify the chloride content, providing an indirect measure of the acid chloride concentration.[9]

IV. Safety Precautions

  • Acid chlorides are corrosive and react violently with water.[3]

  • Thionyl chloride is toxic and corrosive.[4]

  • All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.[1]

V. References

  • Understanding the Formation of Acid Chlorides: Common Missteps and Key Insights. (2025). BenchChem.

  • Technical Support Center: Preventing Byproduct Formation in Acid Chloride Reactions. (2025). BenchChem.

  • Chemistry Acid Chloride. (n.d.). Sathee Jee.

  • What should i reconsider in my experiment for acyl chloride to be formed? (2019). ResearchGate.

  • Synthesis and Reactions of Acid Chlorides. (n.d.). Organic Chemistry Tutor.

  • Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids. (n.d.). Google Patents.

  • Fries Rearrangement: Scalable Synthesis of Key Fluoro Building Blocks 3-Fluoro-4-methoxybenzoyl Chloride (IV) and 1,2-Diethoxy-3-fluorobenzene (V). (2014). ResearchGate.

  • 4-chloro-2-fluoro-3-methoxybenzoic acid | 1169870-80-7. (n.d.). Angene Chemical.

  • Procedure. (n.d.). Organic Syntheses.

  • 4-Methoxybenzoyl chloride synthesis. (n.d.). ChemicalBook.

  • Analytical Methods. (n.d.). Japan Environment and Children's Study.

  • 2-Chloro-4-fluoro-3-methoxybenzoyl chloride. (n.d.). Sigma-Aldrich.

  • Industrial preparation method of 2,4,5-trifluoro-3-methoxybenzoyl chloride. (n.d.). Google Patents.

  • Process for preparing 4[[(benzoyl)amino]sulphonyl]benzoyl chlorides and preparation of acylsulphamoylbenzamides. (n.d.). Google Patents.

  • 3-Fluoro-4-methoxybenzoyl chloride. (n.d.). PubChem.

  • Preparation of fluorinefunctionalized magnetic nanoparticles for fast extraction and analysis of perfluorinated compounds from traditional Chinese medicine samples. (n.d.). Royal Society of Chemistry.

  • A Comparative Purity Analysis of Commercial 3,4,5-Trimethoxybenzoyl Chloride. (2025). BenchChem.

  • A fast, efficient and mild one pot synthesis of amides from carboxylic acids using SOCl2 in the presence of Et3N. (n.d.). Royal Society of Chemistry.

  • 3-FLUORO-4-METHOXYBENZOYL CHLORIDE. (n.d.). CymitQuimica.

  • Process for the preparation of chloro-benzoyl chlorides. (n.d.). Google Patents.

  • 4-halo-3-sulfamoylbenzamides and methods of preparing the same. (n.d.). Google Patents.

  • 3-Fluoro-4-methoxybenzoyl chloride | 3907-15-1. (n.d.). Sigma-Aldrich.

  • Two-step production of 3-chloro-4-fluoro-benzoyl chloride by chlorination. (n.d.). Google Patents.

  • Process for the preparation of 3-chloro-4-fluorobenzoyl chloride. (n.d.). Google Patents.

Sources

Technical Support Center: Minimizing Isomeric Impurities in Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to one of the cornerstone reactions in organic synthesis: the Friedel-Crafts acylation. This guide is designed for researchers, scientists, and drug development professionals who encounter the common yet challenging issue of isomeric impurity formation. Here, we move beyond textbook descriptions to provide field-proven insights and troubleshooting strategies to enhance the regioselectivity and overall success of your reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of isomeric impurity formation in Friedel-Crafts acylation?

The formation of ortho, meta, and para isomers is fundamentally governed by the directing effects of the substituents already present on the aromatic ring and the reaction conditions. Activating groups, which are electron-donating, direct the incoming acyl group to the ortho and para positions by stabilizing the corresponding arenium ion intermediates through resonance or inductive effects.[1] Conversely, deactivating groups direct to the meta position. However, the observed isomer ratio is a delicate interplay of electronics and sterics. For instance, significant steric hindrance from a bulky substituent on the ring can disfavor acylation at the adjacent ortho positions, leading to a higher proportion of the para isomer.[1]

Q2: How does the choice of Lewis acid catalyst influence regioselectivity?

The Lewis acid is not just a spectator; it's a critical determinant of selectivity. Its primary role is to generate the highly electrophilic acylium ion from the acyl halide or anhydride.[2] The size and nature of the Lewis acid can influence the steric environment around the electrophile. A bulkier Lewis acid can create a more sterically hindered acylium ion complex, which will preferentially attack the less crowded para position of the aromatic substrate.[1] Common Lewis acids include AlCl₃, FeCl₃, and BF₃.[3] While AlCl₃ is highly active, it can sometimes lead to lower selectivity due to its high reactivity. Milder Lewis acids, such as Zn(II) salts, may be employed, particularly with activated aromatic rings, to achieve higher selectivity.[4]

Q3: Can the acylating agent itself affect the isomer ratio?

Absolutely. The steric bulk of the acylating agent plays a significant role. A larger, more sterically demanding acyl group will experience greater difficulty approaching the more crowded ortho positions of a substituted benzene ring. This steric clash favors the formation of the para isomer. For example, using pivaloyl chloride ((CH₃)₃CCOCl) would be expected to yield a higher para-to-ortho ratio compared to acetyl chloride (CH₃COCl) when acylating toluene.

Q4: Why is Friedel-Crafts acylation generally preferred over alkylation for achieving high regioselectivity?

Friedel-Crafts acylation has several advantages over its alkylation counterpart in controlling product distribution. Firstly, the acylium ion is resonance-stabilized and does not undergo the carbocation rearrangements that frequently plague alkylation reactions, leading to a more predictable product.[4][5][6] Secondly, the acyl group introduced onto the aromatic ring is electron-withdrawing and thus deactivates the ring towards further electrophilic substitution.[4][7][8] This prevents the common issue of poly-substitution seen in Friedel-Crafts alkylation, where the initial product is more reactive than the starting material.[5][9]

Troubleshooting Guide: Common Isomeric Impurity Scenarios

This section addresses specific issues you might encounter during your experiments and provides actionable solutions.

Scenario 1: High percentage of ortho-isomer in the acylation of an activated aromatic ring.

Problem: While both ortho and para products are expected, an excessively high proportion of the ortho isomer can complicate purification and reduce the yield of the desired para product.

Root Cause Analysis:

  • Kinetically Controlled Reaction: The ortho position is often kinetically favored due to the proximity of the directing group.

  • Low Steric Hindrance: The substituent on the ring and the acylating agent may not be bulky enough to sterically disfavor the ortho attack.

  • Chelation Control: If the substituent on the aromatic ring has a Lewis basic site (e.g., a methoxy group), the Lewis acid catalyst might coordinate with it, delivering the electrophile to the nearby ortho position.[1]

Solutions:

StrategyMechanism of ActionExperimental Protocol
Lower Reaction Temperature Favors the thermodynamically more stable para isomer over the kinetically favored ortho isomer.[1]Run the reaction at 0 °C or even -20 °C and allow it to proceed for a longer duration. Monitor progress by TLC or GC to avoid incomplete conversion.
Increase Steric Bulk Increases steric hindrance at the ortho positions, making the para position more accessible.[1]1. Bulky Acylating Agent: If possible, switch to an acylating agent with a larger R-group. 2. Bulky Lewis Acid: Employ a bulkier Lewis acid catalyst.
Change Solvent The polarity and coordinating ability of the solvent can influence the transition state and thus the regioselectivity.[10]Experiment with less coordinating solvents. For example, switching from a polar solvent like acetonitrile to a non-polar one like toluene can alter the solvation of the reaction intermediates and influence the isomer ratio.[10]
Scenario 2: Significant formation of the meta-isomer when acylating a substrate with an ortho, para-directing group.

Problem: The presence of the meta isomer is unexpected and points to a potential side reaction or a change in the directing nature of the substituent.

Root Cause Analysis:

  • Isomerization of Product: Under harsh reaction conditions (high temperature, strong Lewis acid), the initially formed para or ortho product might isomerize to the thermodynamically more stable meta isomer. This is more common in Friedel-Crafts alkylation but can occur in acylation under forcing conditions.

  • Complexation of the Directing Group: If the ortho, para-directing group is a Lewis base (e.g., -NH₂, -OH, -OR), it can complex with the Lewis acid catalyst. This complexation can convert the activating group into a deactivating, meta-directing group. For instance, an amino group's lone pair can react with AlCl₃, placing a positive charge next to the ring and deactivating it.[11][12]

Solutions:

StrategyMechanism of ActionExperimental Protocol
Use Milder Conditions Reduces the likelihood of product isomerization.1. Lower Temperature: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. 2. Milder Lewis Acid: Substitute AlCl₃ with a milder Lewis acid like FeCl₃ or ZnCl₂.
Protect the Directing Group Prevents complexation with the Lewis acid, preserving its ortho, para-directing nature.If your substrate contains an amine or hydroxyl group, protect it before the acylation step. For example, an aniline can be acylated to form an amide, which is still an ortho, para-director but is less basic and less prone to complexation.
Modify Order of Addition Can minimize side reactions by controlling the concentration of reactive species.Try adding the aromatic substrate to a pre-formed complex of the acylating agent and the Lewis acid.[13] This can sometimes improve selectivity.
Visualizing the Path to Purity: A Troubleshooting Workflow

The following diagram illustrates a decision-making process for optimizing your Friedel-Crafts acylation to minimize isomeric impurities.

G start Start: Undesirable Isomer Ratio check_substituent Identify Substituent on Aromatic Ring start->check_substituent op_director Ortho, Para-Director check_substituent->op_director meta_director Meta-Director (Expected Outcome) op_director->meta_director No high_ortho High Ortho Isomer? op_director->high_ortho Yes lower_temp Lower Reaction Temperature high_ortho->lower_temp Yes meta_present Meta Isomer Present? high_ortho->meta_present No bulky_reagents Use Bulkier Acylating Agent or Lewis Acid lower_temp->bulky_reagents change_solvent Change Solvent bulky_reagents->change_solvent end_point Achieved High Regioselectivity change_solvent->end_point protect_group Protect Functional Group meta_present->protect_group Yes (if -OH, -NH2, etc.) meta_present->end_point No milder_conditions Use Milder Lewis Acid / Lower Temp protect_group->milder_conditions milder_conditions->end_point

Caption: Troubleshooting workflow for minimizing isomeric impurities.

Key Mechanistic Consideration: Acylium Ion Formation

The regioselectivity of the Friedel-Crafts acylation is determined during the attack of the aromatic ring on the electrophilic acylium ion. Understanding its formation is key to controlling the reaction.

G cluster_0 Acylium Ion Formation cluster_1 Electrophilic Attack Acyl Halide R-CO-Cl Complex R-CO-Cl···AlCl₃ Acyl Halide->Complex + AlCl₃ Lewis Acid AlCl₃ Acylium Ion [R-C≡O]⁺ Complex->Acylium Ion Tetrachloroaluminate [AlCl₄]⁻ Complex->Tetrachloroaluminate Aromatic Ring Ar-H Arenium Ion [Ar(H)(COR)]⁺ Aromatic Ring->Arenium Ion + [R-C≡O]⁺ Product Ar-COR Arenium Ion->Product - H⁺

Caption: Generation of the acylium ion and subsequent electrophilic attack.

Experimental Protocol: High para-Selectivity Acylation of Toluene

This protocol provides a general method for achieving high para-selectivity, which can be adapted for other activated aromatic substrates.

Objective: To synthesize 4-methylacetophenone with minimal formation of 2-methylacetophenone.

Materials:

  • Toluene (anhydrous)

  • Acetyl chloride

  • Aluminum chloride (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Ice bath

  • Hydrochloric acid (1M, cold)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware (flame-dried)

Procedure:

  • Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Reagent Preparation: In the flask, suspend anhydrous aluminum chloride (1.1 to 1.5 equivalents) in anhydrous DCM under a nitrogen atmosphere.

  • Cooling: Cool the suspension to 0 °C using an ice bath.

  • Formation of Acylium Ion Complex: Add acetyl chloride (1.0 equivalent) dropwise to the stirred suspension of AlCl₃ in DCM via the dropping funnel. Allow the mixture to stir at 0 °C for 15-20 minutes to pre-form the acylium ion complex.

  • Substrate Addition: Add anhydrous toluene (1.2 equivalents) dropwise to the reaction mixture, ensuring the temperature remains below 5 °C.

  • Reaction: After the addition is complete, allow the reaction to stir at 0 °C. Monitor the reaction progress by TLC or GC analysis.

  • Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture onto crushed ice containing concentrated HCl. This will hydrolyze the aluminum chloride complex.[4]

  • Workup:

    • Separate the organic layer.

    • Extract the aqueous layer with DCM.

    • Combine the organic layers and wash sequentially with cold 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by column chromatography or distillation. Analyze the product ratio using GC-MS or ¹H NMR spectroscopy.

References
  • Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2022). Chemistry LibreTexts. [Link]

  • Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation. (n.d.). Pharmaguideline. [Link]

  • Friedel-Crafts Alkylation with Practice Problems. (2022). Chemistry Steps. [Link]

  • Friedel-Crafts Reactions | Alkylation & Acylation. (n.d.). Study.com. [Link]

  • Friedel-Crafts acylation reactions using heterogeneous catalysts stimulated by conventional and microwave heating. (2025). ResearchGate. [Link]

  • The Friedel-Crafts Alkylation and Acylation of Benzene. (n.d.). MCC Organic Chemistry. [Link]

  • Friedel Crafts Acylation Experiment Part 1, Prelab. (2020). YouTube. [Link]

  • Friedel-Crafts Acylation. (2023). Chemistry LibreTexts. [Link]

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018). Master Organic Chemistry. [Link]

  • Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. (2016). YouTube. [Link]

  • Friedel–Crafts reaction. (n.d.). Wikipedia. [Link]

  • Friedel Crafts Acylation of Benzene Reaction Mechanism. (2018). YouTube. [Link]

  • Intramolecular Friedel-Crafts Reactions. (2018). Master Organic Chemistry. [Link]

  • Friedel-Crafts Acylation. (n.d.). Organic Chemistry Portal. [Link]

  • Friedel-Crafts reactions of benzene and methylbenzene. (n.d.). Chemguide. [Link]

  • Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. (2017). YouTube. [Link]

  • Steric Effects in Friedel-Crafts Reactions. (2020). Chemistry Stack Exchange. [Link]

  • Solvent-Controlled Regiodivergent Friedel–Crafts Reactions of 1-Naphthol with In Situ Generated Aza-o-Quinone Methides. (2025). The Journal of Organic Chemistry. [Link]

  • Highly Selective Catalytic Friedel-Crafts Acylation of Activated Aromatic Compounds Using the I-2.DMF Complex as Catalyst. (2020). ResearchGate. [Link]

  • Aromatic substitution. XXIX. Friedel-Crafts acylation of benzene and toluene with substituted acyl halides. Effect of substituents and positional selectivity. (n.d.). Journal of the American Chemical Society. [Link]

  • Regioselective Friedel–Crafts Acylation Reaction Using Single Crystalline and Ultrathin Nanosheet Assembly of Scrutinyite-SnO2. (2022). ACS Omega. [Link]

  • Alkylation and Acylation of Aromatic Rings- The Friedel-Crafts Reaction. (2024). Chemistry LibreTexts. [Link]

  • Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. (2025). Scientific & Academic Publishing. [Link]

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Technical Support Center: Optimizing Reactions with 4-Chloro-2-fluoro-3-methoxybenzoyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Lewis Acid Selection and Troubleshooting

Welcome to the technical support center for reactions involving 4-Chloro-2-fluoro-3-methoxybenzoyl chloride. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile reagent in their synthetic workflows. As a substituted benzoyl chloride, its reactivity, particularly in Friedel-Crafts acylation, is critically dependent on the judicious choice of a Lewis acid catalyst.

This document moves beyond standard protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your reaction outcomes. We will explore the interplay between the electronic nature of this specific acyl chloride, the properties of various Lewis acids, and the reactivity of your aromatic substrate.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the role and choice of Lewis acids in reactions with this compound.

Q1: Why is the choice of Lewis acid so critical for this specific acyl chloride?

A1: The Lewis acid is the engine of the Friedel-Crafts acylation reaction; its primary role is to activate the acyl chloride, transforming it into a highly potent electrophile known as an acylium ion.[1][2] The structure of this compound features both electron-withdrawing (chloro, fluoro) and electron-donating (methoxy) groups. This electronic balance means the carbonyl carbon is electrophilic, but not uncontrollably so.

The choice of Lewis acid must be matched to the nucleophilicity of the aromatic substrate you are acylating:

  • Strong Lewis Acids (e.g., AlCl₃): These are required for deactivated or electron-poor aromatic rings that need a highly reactive electrophile to proceed.[3][4] However, their high reactivity can sometimes lead to side reactions with more sensitive substrates.[1]

  • Milder Lewis Acids (e.g., FeCl₃, ZnCl₂, TiCl₄): These are often sufficient for activated or electron-rich aromatic rings (like phenols or anilines).[1] Using a milder acid in these cases can improve selectivity and prevent unwanted side reactions or degradation of the starting material.[5]

Q2: What is the general mechanism of Lewis acid-catalyzed acylation?

A2: The reaction proceeds via a well-established electrophilic aromatic substitution mechanism.[4][6]

  • Activation: The Lewis acid (e.g., AlCl₃) coordinates to the chlorine atom of the benzoyl chloride. This polarizes the C-Cl bond, leading to its cleavage and the formation of a resonance-stabilized acylium ion.[2][7][8]

  • Electrophilic Attack: The electron-rich aromatic ring (the nucleophile) attacks the electrophilic carbon of the acylium ion, forming a new carbon-carbon bond and a carbocation intermediate known as a sigma complex or arenium ion.[9]

  • Deprotonation & Complexation: A weak base, typically the Lewis acid-halide complex (e.g., AlCl₄⁻), removes a proton from the carbon bearing the new acyl group, restoring aromaticity to the ring.[10] The resulting ketone product, being a Lewis base itself, immediately forms a stable complex with the strong Lewis acid catalyst.[3][5][10] This is a critical point: because of this product complexation, the Lewis acid is not truly a catalyst and must be used in stoichiometric or even super-stoichiometric amounts.[2][10]

  • Workup: The reaction is quenched, typically with a dilute acid, to decompose the ketone-Lewis acid complex and liberate the final product.[11][12]

Friedel_Crafts_Acylation_Mechanism start 4-Chloro-2-fluoro-3-methoxybenzoyl Chloride + Lewis Acid (LA) acylium Formation of Acylium Ion [R-C=O]+[LA-Cl]- start->acylium Activation attack Electrophilic Attack by Arene acylium->attack sigma Sigma Complex (Arenium Ion) attack->sigma deprotonation Deprotonation & Restoration of Aromaticity sigma->deprotonation product_complex Product-Lewis Acid Complex deprotonation->product_complex workup Aqueous Workup product_complex->workup final_product Final Acylated Product workup->final_product

Mechanism of Lewis Acid-Catalyzed Friedel-Crafts Acylation.

Q3: Are there any functional groups that are incompatible with these reaction conditions?

A3: Yes. Friedel-Crafts acylation has several limitations. The reaction generally fails with:

  • Strongly Deactivated Rings: Aromatic rings substituted with powerful electron-withdrawing groups (e.g., -NO₂, -NR₃⁺, -CF₃) are too electron-poor to attack the acylium ion.[1][3]

  • Amines (-NH₂, -NHR, -NR₂) and Hydroxyls (-OH): The lone pairs on the nitrogen or oxygen atoms of these groups will coordinate strongly with the Lewis acid.[5] This deactivates the catalyst and places a positive charge on the substituent, which in turn deactivates the aromatic ring.[5][13]

Troubleshooting Guide

This section is formatted to help you diagnose and solve specific issues encountered during your experiments.

Problem 1: Low to No Product Yield

This is the most common issue in Friedel-Crafts acylation. A systematic check of the following factors will often reveal the cause.

Potential Cause Explanation & Solution
Moisture Contamination Lewis acids like AlCl₃ are extremely sensitive to moisture and will be rapidly deactivated by any water present.[1][3] Solution: Ensure all glassware is oven- or flame-dried under vacuum. Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle over molecular sieves. Handle the Lewis acid in a glovebox or under a positive pressure of inert gas (N₂ or Ar).
Insufficient Catalyst Activity/Amount The product ketone forms a stable complex with the Lewis acid, effectively sequestering it.[5][10] You must use at least one molar equivalent of the Lewis acid relative to the acyl chloride.[5] Solution: Use a minimum of 1.1 equivalents of a fresh, high-purity Lewis acid. If the aromatic substrate is also a weak Lewis base, you may need to increase the stoichiometry further.
Incorrect Lewis Acid Strength The chosen Lewis acid may be too weak to activate the benzoyl chloride sufficiently for it to react with your specific aromatic substrate, especially if the substrate is electron-neutral or deactivated. Solution: If using a mild Lewis acid (e.g., ZnCl₂) with a deactivated arene, switch to a stronger one like AlCl₃. Conversely, if your substrate is very reactive and you observe decomposition, consider a milder catalyst.
Sub-optimal Temperature While many acylations proceed at 0 °C to room temperature, some require heating to overcome the activation energy.[3][5] Excessively high temperatures, however, can promote side reactions and decomposition.[5] Solution: Start the reaction at a low temperature (0 °C) and allow it to slowly warm to room temperature. If no reaction is observed (monitor by TLC or LC-MS), cautiously increase the temperature in increments (e.g., to 40-50 °C).

Problem 2: Formation of Multiple Products / Poor Regioselectivity

A2: The regiochemical outcome of the acylation is primarily dictated by the existing substituents on the aromatic substrate, not the acyl chloride. However, reaction conditions can influence the product distribution.

  • Cause: Steric hindrance and electronic directing effects on the aromatic substrate. Ortho- and para-directing groups will yield a mixture of isomers, while meta-directing groups will primarily yield the meta-product.

  • Solution:

    • Analyze Directing Effects: Confirm the expected regioselectivity based on the electronic properties of the substituents on your aromatic substrate. Activating groups are typically ortho/para directors, while deactivating groups are meta directors.[7]

    • Temperature Control: Lowering the reaction temperature can sometimes increase the selectivity for the thermodynamically favored product (often the para isomer due to reduced steric hindrance).

    • Solvent and Lewis Acid Choice: In some cases, the choice of solvent and the specific Lewis acid can have a modest effect on the ortho/para ratio.[3] Experimenting with different solvents (e.g., dichloromethane, 1,2-dichloroethane, carbon disulfide) or a different Lewis acid might slightly alter the product ratio.

Problem 3: Reaction Stalls or Fails to Reach Completion

A3: If the reaction starts but does not proceed to completion, it often points to a reagent or catalyst issue that manifests over time.

  • Cause 1: Catalyst Deactivation: Slow ingress of atmospheric moisture over a long reaction time can gradually poison the catalyst.

  • Solution 1: Ensure your reaction setup is truly airtight. Use septa, maintain a positive pressure of inert gas, and use syringe techniques for all liquid transfers.

  • Cause 2: Insufficient Catalyst Loading: As mentioned, the product complexation consumes the Lewis acid. If you start with a slightly substoichiometric amount, the reaction will stop once all the free catalyst is consumed.

  • Solution 2: Re-evaluate the stoichiometry. Ensure at least 1.1 equivalents are used. For some substrates, 1.5-2.0 equivalents may be necessary.

Lewis_Acid_Selection start Start: Select Aromatic Substrate q1 Is the aromatic ring 'Activated'? start->q1 activated Examples: Phenols, Anilines, Anisole, Polysubstituted Alkylbenzenes q1->activated Yes q2 Is the aromatic ring 'Deactivated'? q1->q2 No rec_mild Recommendation: Use Milder Lewis Acid (FeCl₃, ZnCl₂, TiCl₄) Rationale: Avoids side reactions and decomposition. activated->rec_mild deactivated Examples: Halobenzenes, Benzonitrile, Nitrobenzene (very difficult) q2->deactivated Yes neutral Examples: Benzene, Toluene q2->neutral No rec_strong Recommendation: Use Strong Lewis Acid (AlCl₃) Rationale: Required to generate a sufficiently potent electrophile. deactivated->rec_strong rec_moderate Recommendation: Use Moderate to Strong Lewis Acid (AlCl₃, FeCl₃) Rationale: Good balance of reactivity and control. neutral->rec_moderate

Decision guide for selecting the appropriate Lewis acid.

Experimental Protocols

General Protocol for Friedel-Crafts Acylation

Safety Note: this compound is corrosive and a lachrymator.[14][15] Lewis acids like AlCl₃ react violently with water.[5] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves.[14][15]

  • Glassware Preparation: Assemble a round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser connected to a nitrogen or argon inlet (gas bubbler). Oven-dry all glassware and cool under a stream of inert gas.

  • Reagent Preparation:

    • In the reaction flask, suspend the Lewis acid (e.g., Aluminum Chloride, 1.1 equivalents) in an anhydrous solvent (e.g., Dichloromethane, CH₂Cl₂).[5]

    • Cool the suspension to 0 °C using an ice-water bath.

  • Acyl Chloride Addition:

    • Dissolve this compound (1.0 equivalent) in a small amount of anhydrous CH₂Cl₂.

    • Add this solution dropwise to the stirred Lewis acid suspension via the dropping funnel over 15-20 minutes, maintaining the temperature at 0 °C.

  • Aromatic Substrate Addition:

    • Dissolve the aromatic substrate (1.0 equivalent) in anhydrous CH₂Cl₂.

    • Add this solution dropwise to the reaction mixture, keeping the temperature below 10 °C.

  • Reaction:

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.

    • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).

  • Workup (Quenching):

    • Carefully and slowly pour the reaction mixture over crushed ice, often containing a small amount of concentrated HCl, with vigorous stirring.[11][12] This is an exothermic process. The acid helps to break up the aluminum-ketone complex.

  • Extraction and Purification:

    • Transfer the quenched mixture to a separatory funnel.

    • Separate the organic layer. Extract the aqueous layer with additional CH₂Cl₂ (2x).

    • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize excess acid), and brine.[11]

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.[5]

    • Purify the crude product by column chromatography or recrystallization as needed.

References

  • Troubleshooting low yield in Friedel-Crafts acyl
  • Troubleshooting low yields in Friedel-Crafts acylation with electron-rich arenes. Benchchem.
  • Technical Support Center: Troubleshooting Low Yield in Friedel-Crafts Reactions. Benchchem.
  • Impact of Lewis acid catalyst choice on Friedel-Crafts acylation with 4-Acetylpiperidine-1-carbonyl chloride. Benchchem.
  • Friedel–Crafts Acyl
  • Friedel-Crafts acylation: An experiment incorporating spectroscopic structure determination.
  • Friedel–Crafts reaction. Wikipedia.
  • Understanding the regioselectivity and reactivity of Friedel–Crafts benzoylation using Parr functions. Moroccan Journal of Chemistry.
  • Lewis Acids: From Conventional Homogeneous to Green Homogeneous and Heterogeneous Catalysis.
  • Friedel Crafts Acylation Experiment Part 1, Prelab. YouTube.
  • Lewis Acid Applications in Synthetic Biology.
  • The Chemical Reactivity of Benzoyl Chloride: A Guide for R&D Scientists.
  • Lewis acid c
  • Electronic Factors Affecting the Rate and Regioisomeric outcome of the Friedel-Crafts Acyl
  • EAS Reactions (3)
  • Developments and Uses of Lewis Acids: From Conventional Catalysts to Modern Green Catalysts.
  • Lewis Acids in Organic Synthesis.
  • SAFETY D
  • Lewis acids and bases. Wikipedia.
  • 10.9.
  • material safety d
  • 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts.
  • Insights into the Friedel–Crafts Benzoylation of N-Methylpyrrole inside the Confined Space of the Self-Assembled Resorcinarene Capsule.
  • 4-METHOXYBENZOYL CHLORIDE. CAMEO Chemicals - NOAA.
  • The results of Friedel-Crafts reactions between benzene and benzoyl chloride in different solvents.
  • Friedel-Crafts Alkyl
  • Applications of Friedel–Crafts reactions in total synthesis of natural products.
  • Friedel-Crafts Acyl
  • Friedel-Crafts Acyl
  • Aromatic substitution. XXIX. Friedel-Crafts acylation of benzene and toluene with substituted acyl halides. Effect of substituents and positional selectivity. Journal of the American Chemical Society.
  • SAFETY D
  • Making benzoyl chloride. YouTube.
  • 2,4,5-Trifluoro-3-methoxybenzoyl chloride. AK Scientific, Inc.
  • Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characteriz
  • 4-Fluoro-2-methoxybenzoyl Chloride|CAS 5213-17-2. Benchchem.
  • Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Arom
  • Development of Fluorous Lewis Acid-Catalyzed Reactions.
  • Why does benzoyl chloride react preferentially with the phenoxide anion and not with w
  • Benzoyl chloride. Wikipedia.
  • Benzoyl chloride | C6H5COCl. PubChem.
  • 4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzoyl chloride.

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Handling and storage guidelines for 4-Chloro-2-fluoro-3-methoxybenzoyl chloride to ensure stability

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 4-Chloro-2-fluoro-3-methoxybenzoyl chloride (CAS No. not publicly available, hereafter referred to as "the compound"). As Senior Application Scientists, we have developed this resource to provide you with field-proven insights and scientifically-grounded protocols to ensure the stability and successful application of this reagent in your research. This guide is structured as a series of questions you might encounter during the lifecycle of the reagent in your lab, from initial receipt to long-term storage and handling.

Frequently Asked Questions (FAQs)
1. Initial Receipt and Inspection

Question: I've just received a new bottle of this compound. What are the first things I should check?

Answer: Upon receipt, a thorough inspection is critical to ensure the integrity of the reagent before introducing it into your lab's inventory. The primary threat to this compound is atmospheric moisture.

Initial Inspection Protocol:

  • Examine the Packaging: Check for any damage to the outer packaging.

  • Inspect the Primary Container: The compound is typically shipped in a glass bottle with a robust cap. Look for any cracks in the bottle.

  • Verify the Seal: Most moisture-sensitive reagents are sealed under an inert atmosphere (Nitrogen or Argon). Ensure the cap's seal (e.g., a crimped crown cap with a PTFE/rubber liner or a tightly sealed screw cap with a liner) is intact and has not been compromised.[1] Often, these seals are further protected with paraffin film.

  • Initial Visual Assessment: The compound should be a clear to light-yellow liquid or low-melting solid.[2] Note any significant color deviation or the presence of extensive solid precipitates, which could indicate decomposition. A small amount of fuming upon opening is characteristic of acyl chlorides reacting with trace moisture, but excessive fuming from a sealed container is a concern.[2][3]

Below is a decision workflow for receiving a new shipment.

A Receive Shipment B Inspect Outer Packaging A->B C Is Packaging Damaged? B->C D Document and Contact Supplier Immediately C->D Yes E Inspect Primary Container Seal C->E No F Is Seal Intact? E->F G Quarantine and Contact Supplier F->G No H Visually Inspect Compound F->H Yes I Does it Look OK? (Clear, no excess solids/fumes) H->I J Proceed to Secure Storage I->J Yes K Consider QC Check Before Use I->K No/Unsure K->J

Caption: Initial receipt and inspection workflow.

2. Storage and Stability

Question: What are the optimal storage conditions to ensure the long-term stability of this compound?

Answer: The stability of this compound is entirely dependent on rigorously excluding moisture and storing it at the correct temperature. As an acyl chloride, it readily undergoes hydrolysis.[4]

The primary degradation pathway is reaction with water to form 4-chloro-2-fluoro-3-methoxybenzoic acid and corrosive hydrogen chloride (HCl) gas.[4][5] This reaction is often autocatalytic and can lead to pressure buildup in a sealed container.[2][6]

reagent This compound (R-COCl) products 4-Chloro-2-fluoro-3-methoxybenzoic acid (R-COOH) + Hydrogen Chloride (HCl) reagent->products Hydrolysis (Nucleophilic Addition-Elimination) water Water (H₂O) (Moisture) water->reagent Attacks Carbonyl Carbon water->products

Caption: Primary hydrolysis degradation pathway.

Recommended Storage Conditions:

ParameterConditionRationale
Temperature 2–8 °CReduces the rate of any potential decomposition reactions.[7] Some similar compounds are stable at room temperature, but refrigeration is a best practice for long-term stability.[8]
Atmosphere Inert Gas (Argon or Nitrogen)Prevents exposure to atmospheric moisture and oxygen.
Container Tightly sealed, original containerThe manufacturer's container is designed and prepared for moisture-sensitive materials.[9][10]
Location Dry, well-ventilated, away from incompatible materialsStore in a designated area for corrosive and water-reactive chemicals.[7][11]
Incompatible Materials Water, alcohols, strong bases, strong oxidizing agents, aminesReacts exothermically and often vigorously with these substances.[2][6][11][12]

CRITICAL NOTE: Always allow the container to warm to ambient laboratory temperature for several hours before opening.[13] Opening a cold container will cause moisture from the air to condense on the cold surfaces inside, leading to rapid degradation of the reagent.

3. Handling and Dispensing

Question: My experiment is extremely sensitive to impurities. What is the correct procedure for handling and dispensing this reagent to maintain its purity?

Answer: Maintaining purity requires the use of anhydrous techniques to prevent exposure to the atmosphere. The ideal method is to work within a glovebox. If a glovebox is unavailable, proper syringe and cannula techniques under a positive pressure of an inert gas are essential.

Protocol: Dispensing via Syringe Technique (outside a glovebox)

This protocol assumes the reagent is in a bottle with a Sure/Seal™-type crown cap, which has a resealable liner.[1]

  • Preparation:

    • Ensure the reagent bottle is at room temperature.

    • Oven-dry all glassware (e.g., reaction flask) and cool it under a stream of inert gas. Assemble your reaction apparatus and purge with nitrogen or argon.

    • Dry your syringe and needle in a glassware oven and cool in a desiccator. Purge the syringe with inert gas immediately before use.

  • Inert Gas Setup:

    • Insert a needle connected to an inert gas line (bubbler outlet) into the septum of your reaction flask to maintain positive pressure.

    • Insert a second "vent" needle into the septum of the reagent bottle. This needle should be connected to a bubbler to safely vent excess pressure and prevent atmospheric backflow.

  • Dispensing:

    • Carefully pierce the liner of the reagent bottle with the dry, inert gas-purged syringe needle.

    • Slowly draw the desired volume of liquid into the syringe. The positive pressure from the vent needle setup will help in this process and ensure only inert gas replaces the withdrawn liquid.

    • Withdraw the syringe from the reagent bottle.

    • Immediately dispense the reagent into your reaction flask by piercing its septum.

  • Cleanup and Storage:

    • Remove the vent needle from the reagent bottle.

    • Wipe the syringe and needle with an appropriate solvent in a fume hood and quench any residual reagent with a suitable alcohol (e.g., isopropanol).

    • Wrap the cap of the reagent bottle with paraffin film to provide an extra barrier against moisture during storage.[13]

    • Return the bottle to the recommended storage conditions (2-8 °C).[7]

4. Troubleshooting Guide

Question: I opened the bottle and saw white fumes and/or a white solid has formed. What happened and can I still use the reagent?

Answer: This is a classic sign of moisture contamination.

  • The Fumes: The "steamy" white fumes are hydrogen chloride (HCl) gas, which is formed instantly when the acyl chloride functional group reacts with water from the air.[3][14]

  • The Solid: The white solid is the corresponding carboxylic acid (4-chloro-2-fluoro-3-methoxybenzoic acid), the other product of hydrolysis.[4][5]

Can you still use it? It depends on the extent of decomposition and the tolerance of your reaction.

  • For non-critical applications: If only a small amount of decomposition has occurred, you might be able to use the remaining liquid. However, your product yield will be lower, and you will introduce acidic impurities into your reaction.

  • For high-purity applications (e.g., drug development): We strongly advise against using the decomposed reagent. The presence of the carboxylic acid and HCl can lead to unpredictable side reactions and complicate your purification process. The best course of action is to discard the bottle according to your institution's hazardous waste protocols and use a fresh, unopened bottle.

Question: The liquid has turned dark brown. What does this mean?

Answer: While a slight yellowing can be normal over time, a significant darkening to brown or black suggests more extensive decomposition or the presence of impurities from a previous reaction (e.g., back-contamination from a dirty syringe). Slow decomposition can sometimes lead to the formation of colored byproducts.[2] As with hydrolysis, using such a reagent is not recommended for sensitive applications. A purity check via NMR or GC-MS would be necessary to identify the contaminants if you must consider using it.

References
  • Clark, J. (n.d.). Learning outcome 33.3: Acyl chlorides. Chemguide. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2779255, 3-Fluoro-4-methoxybenzoyl chloride. [Link]

  • Wikipedia. (n.d.). Benzoyl chloride. [Link]

  • Chemistry LibreTexts. (2023). Reactions of Acyl Chlorides with Water. [Link]

  • Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles. [Link]

  • Reddit. (2017). How to store temperature and moisture-sensitive compounds?[Link]

  • Chemistry Stack Exchange. (2023). Storage of air and temperature sensitive reagents. [Link]

  • ResearchGate. (2025). Fries Rearrangement: Scalable Synthesis of Key Fluoro Building Blocks 3-Fluoro-4-methoxybenzoyl Chloride (IV) and 1,2-Diethoxy-3-fluorobenzene (V). [Link]

  • Save My Exams. (2025). Acylation Mechanism. [Link]

  • Reddit. (2024). Which benzoyl chloride undergoes hydrolysis faster in water?[Link]

  • Ataman Kimya. (n.d.). BENZOYL CHLORIDE. [Link]

  • Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]

  • Doc Brown's Chemistry. (n.d.). Hydrolysis of acid/acyl chlorides. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How to Store Reagents. [Link]

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Technical Support Center: Machine Learning-Guided Reaction Optimization for Benzoyl Chloride Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for machine learning-guided reaction optimization of benzoyl chloride derivatives. This guide is designed for researchers, scientists, and drug development professionals who are leveraging automated synthesis and machine learning to accelerate their discovery pipelines. Here, we will address common challenges and provide in-depth, field-proven insights to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: My machine learning model is suggesting unconventional or chemically "strange" reaction conditions. Should I trust it?

A: This is a common and important question. While it's tempting to dismiss outlier suggestions, it's crucial to approach them systematically. Machine learning models, particularly those using Bayesian optimization, excel at exploring vast and complex reaction spaces that might lie outside of conventional chemical intuition.[1][2]

Causality and Actionable Insights:

  • Exploration vs. Exploitation: Bayesian optimization algorithms balance exploring new, uncertain areas of the reaction space with exploiting known high-yielding conditions.[1][3][4] An "unconventional" suggestion is often the model's attempt to gather more information from a sparsely populated data region.

  • Model Confidence: Assess the model's confidence in its prediction. A high degree of uncertainty might indicate that the model is purely in an exploratory phase. Most Bayesian optimization software provides uncertainty estimates for its predictions.[5]

  • Self-Validation Protocol:

    • Run the suggested experiment: The most direct way to validate the model's suggestion is to perform the experiment.

    • Analyze the outcome: Even a low-yield or failed reaction provides valuable data that will refine the model for subsequent iterations.[6]

    • Incorporate the new data point: Feed the experimental result back into the model. This will update its understanding of the reaction landscape and lead to more informed suggestions in the next round.

Q2: The reaction yield predicted by my model is consistently higher than the experimental yield. What's causing this discrepancy?

A: This issue often points to a problem with the training data or the experimental setup. Overestimation of yields can arise from selection bias in the initial dataset or uncaptured experimental variables.[6]

Troubleshooting Steps:

  • Data Source Bias: Large-scale commercial databases often over-represent successful reactions and omit failed experiments.[6][7] This can lead to a model that is overly optimistic. To counteract this, it is crucial to include data from high-throughput experimentation (HTE) that captures a wider range of outcomes, including low and zero-yield reactions.[6][7]

  • Standardization of Yield Measurement: Ensure that the definition of "yield" is consistent across your dataset.[6] Discrepancies between crude yield, isolated yield, and yields determined by techniques like quantitative NMR or liquid chromatography can introduce significant noise.[6] For ongoing experiments, use a standardized analytical method.

  • Hidden Variables: The model can only learn from the parameters you provide. If a variable that significantly impacts the reaction (e.g., stirring speed, water content of the solvent, quality of a reagent) is not included in the input features, the model cannot account for its effect.

Q3: My optimization campaign seems to be stuck in a local optimum and isn't finding better conditions. How can I encourage more exploration?

A: Getting trapped in a local optimum is a common challenge in optimization problems.[8] In the context of Bayesian optimization, this means the algorithm is repeatedly suggesting similar conditions within a known high-yielding region without exploring potentially better, undiscovered regions.

Strategies to Enhance Exploration:

  • Adjusting the Acquisition Function: The acquisition function guides the Bayesian optimization process. Functions like "Upper Confidence Bound" (UCB) have a tunable parameter that explicitly balances exploration and exploitation. Increasing this parameter will encourage the model to explore more uncertain regions of the parameter space.

  • Introducing "Noise": Intentionally running a few experiments far from the current optimum can sometimes "jolt" the model out of a local minimum and provide it with new information to explore different areas.

  • Expanding the Parameter Space: If feasible, consider adding new variables to the optimization that were previously held constant, such as a different category of base or a wider temperature range.

Troubleshooting Guide

Issue 1: Poor Model Performance on Initial Datasets

Symptoms:

  • The model has low predictive accuracy on a held-out test set.

  • The model's suggestions do not lead to improved yields in the first few iterations.

Root Causes and Solutions:

Potential Cause Explanation Solution
Insufficient or Low-Quality Data Machine learning models require sufficient high-quality data to learn meaningful relationships between inputs and outputs.[9][10] Noise, biases, and inconsistencies in the data can severely compromise model performance.[9]Data Augmentation: Supplement your dataset with data from reliable public sources like the Open Reaction Database (ORD).[7] Data Cleaning: Implement a rigorous data preprocessing pipeline to identify and handle outliers, missing values, and inconsistencies.[7]
Inappropriate Model Choice Not all machine learning models are equally suited for chemical reaction optimization. For instance, linear models may fail to capture the complex, non-linear relationships in chemical systems.[11]Model Selection: For reaction optimization, Gaussian Process models are often a good starting point due to their ability to handle small datasets and provide uncertainty estimates. Random Forests and Gradient Boosting Machines are also robust choices.
Poor Feature Engineering The way chemical information is represented numerically (featurization) is critical.[12] If the chosen features do not adequately capture the underlying chemistry, the model will struggle to make accurate predictions.Descriptor-Based Featurization: Use molecular descriptors that encode electronic and steric properties of the reactants and reagents. Graph-Based Featurization: For more complex relationships, consider using graph neural networks that can learn features directly from the molecular structure.[7]
Issue 2: Difficulties with High-Throughput Experimentation (HTE) Setup

Symptoms:

  • Inconsistent results across a plate of reactions that should be identical.

  • Clogged liquid handling robotics.

  • Poor analytical data quality.

Root Causes and Solutions:

Potential Cause Explanation Solution
Heterogeneous Mixtures Many reactions involving benzoyl chloride derivatives may involve solids (e.g., bases, catalysts) that are difficult to dispense accurately and can lead to poor mixing in small-scale reactions.[13]Stock Solutions: Whenever possible, use stock solutions of reagents to improve dispensing accuracy. Vigorous Agitation: Ensure adequate mixing in each well of the reaction plate. Specialized HTE reactors often have built-in stirring capabilities.
Solvent Evaporation In small-volume reactions, solvent evaporation can significantly alter concentrations and affect reaction outcomes.Sealing Mats: Use appropriate sealing mats for your reaction plates that are chemically resistant and can withstand the reaction temperature. Controlled Environment: Conduct experiments in an environment with controlled humidity and temperature.
Analytical Bottlenecks The ability to run many reactions in parallel can be limited by the speed of analysis.[14]High-Throughput Analysis: Utilize rapid analytical techniques such as Ultra-High-Performance Liquid Chromatography (UHPLC) with a fast gradient or Mass Spectrometry for quick sample analysis.[14]

Experimental Protocols and Workflows

Protocol 1: High-Throughput Experimentation for a Suzuki-Miyaura Coupling to Synthesize a Benzoyl Chloride Derivative

This protocol outlines a typical HTE workflow for optimizing the synthesis of a biaryl ketone via a Suzuki-Miyaura coupling.

1. Reagent Preparation:

  • Prepare stock solutions of the aryl boronic acid, the substituted benzoyl chloride, and the base (e.g., K2CO3) in a suitable solvent (e.g., dioxane/water mixture).
  • Prepare a separate stock solution of the palladium catalyst and ligand (e.g., Pd(PPh3)4).

2. Reaction Setup (in a 96-well plate):

  • Use an automated liquid handler to dispense the stock solutions into the wells of the microtiter plate according to the experimental design.
  • The experimental design should systematically vary parameters such as catalyst loading, base equivalency, and temperature.
  • Seal the plate with a chemically resistant sealing mat.

3. Reaction Execution:

  • Place the sealed plate on a heating block with agitation.
  • Run the reactions for a predetermined amount of time (e.g., 12 hours).

4. Quenching and Sample Preparation:

  • After the reaction is complete, cool the plate to room temperature.
  • Add an internal standard to each well for quantitative analysis.
  • Quench the reaction by adding a small amount of water.
  • Dilute the samples with an appropriate solvent (e.g., acetonitrile) for analysis.

5. Analysis:

  • Analyze the samples by UHPLC-MS to determine the yield of the desired product.
Workflow Visualization

The overall workflow for machine learning-guided reaction optimization can be visualized as a closed-loop process.

ML_Reaction_Optimization_Workflow cluster_0 Experimental Phase cluster_1 Computational Phase Problem_Formulation Define Reaction Parameters (e.g., temperature, catalyst) HTE High-Throughput Experimentation Problem_Formulation->HTE Data_Acquisition Analytical Measurement (e.g., LC-MS for yield) HTE->Data_Acquisition Data_Preprocessing Data Cleaning and Featurization Data_Acquisition->Data_Preprocessing ML_Model Train Machine Learning Model (e.g., Bayesian Optimization) Data_Preprocessing->ML_Model Prediction Suggest New Experimental Conditions ML_Model->Prediction Prediction->HTE Next Iteration

Caption: Closed-loop workflow for machine learning-guided reaction optimization.

This iterative cycle of experimentation and computational modeling allows for the efficient exploration of the reaction space and rapid identification of optimal conditions.

Logical Relationships in Troubleshooting

When encountering issues, a systematic approach to diagnosing the problem is essential. The following diagram illustrates a decision-making process for troubleshooting common problems.

Troubleshooting_Logic Start Problem Encountered Check_Model_Performance Is the model's predictive accuracy low? Start->Check_Model_Performance Check_Data_Quality Review Data Quality: - Inconsistent yields? - Missing data points? Check_Model_Performance->Check_Data_Quality Yes Check_Experimental_Variance Are experimental results reproducible? Check_Model_Performance->Check_Experimental_Variance No Refine_Features Improve Feature Engineering: - Add relevant descriptors - Use different featurization Check_Data_Quality->Refine_Features Investigate_HTE_Setup Troubleshoot HTE: - Check liquid handling - Verify mixing and temperature Check_Experimental_Variance->Investigate_HTE_Setup No Model_Suggests_Outliers Does the model suggest unconventional conditions? Check_Experimental_Variance->Model_Suggests_Outliers Yes Model_Suggests_Outliers->Check_Model_Performance No Analyze_Model_Uncertainty Assess model's uncertainty. High uncertainty suggests exploration. Model_Suggests_Outliers->Analyze_Model_Uncertainty Yes Run_Suggested_Experiment Perform the suggested experiment to gather more data. Analyze_Model_Uncertainty->Run_Suggested_Experiment

Caption: Decision tree for troubleshooting machine learning-guided experiments.

By following this logical flow, researchers can efficiently identify and address the root causes of issues in their optimization campaigns.

References

  • Chen, Y., & Li, J. (2024). Machine learning-guided strategies for reaction conditions design and optimization. Beilstein Journal of Organic Chemistry, 20, 2476–2492. [Link]

  • Guo, J., et al. (2022). Bayesian Optimization for Chemical Reactions. CHIMIA, 76(4), 334-340. [Link]

  • Shields, B. J., et al. (2021). Bayesian reaction optimization as a tool for chemical synthesis. Nature, 590(7844), 89-96. [Link]

  • Coley, C. W., et al. (2017). Prediction of Organic Reaction Outcomes Using Machine Learning. ACS Central Science, 3(5), 434-443. [Link]

  • Reizman, B. J., et al. (2017). Practical High-Throughput Experimentation for Chemists. ACS Medicinal Chemistry Letters, 8(6), 593-598. [Link]

  • Ahneman, D. T., et al. (2021). A Perspective on the Analytical Challenges Encountered in High-Throughput Experimentation. Organic Process Research & Development, 25(2), 285-294. [Link]

  • Tobiloba, A. S. (2023). THE IMPACT OF DATA QUALITY ON MODEL OPTIMIZATION IN MACHINE LEARNING. ResearchGate. [Link]

  • Wang, J. (2023, January 31). Providing accurate chemical reactivity prediction with ML models [Video]. YouTube. [Link]

  • Zhang, X., et al. (2022). Machine Learning in Unmanned Systems for Chemical Synthesis. Molecules, 27(19), 6263. [Link]

  • Analytics Vidhya. (2023, July 5). 8 Machine Learning Challenges to Scale the Model and Strategies to Overcome Them. [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to the Comparative Reactivity of Substituted Benzoyl Chlorides

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise control of acylation reactions is paramount. Benzoyl chlorides are workhorse reagents for introducing the benzoyl moiety, but their reactivity is not a one-size-fits-all parameter. The substituents on the aromatic ring exert a profound influence, dictating reaction rates and, consequently, the feasibility of a synthetic step. This guide provides an in-depth comparative analysis of the reactivity of substituted benzoyl chlorides, grounding theoretical principles in quantitative experimental data and robust protocols.

The Principle of Reactivity: An Electronic Tug-of-War

The reactivity of benzoyl chlorides in nucleophilic acyl substitution reactions is fundamentally governed by the electrophilicity of the carbonyl carbon.[1][2] The more electron-deficient this carbon is, the more readily it will be attacked by a nucleophile. The substituents on the benzene ring play a critical role in modulating this electrophilicity through a combination of two key electronic effects:

  • Inductive Effect (I): This is an effect transmitted through the sigma (σ) bonds. Electron-withdrawing substituents (like -NO₂, -Cl) have a negative inductive effect (-I), pulling electron density away from the carbonyl carbon and increasing its electrophilicity. Electron-donating substituents (like -CH₃) have a positive inductive effect (+I), pushing electron density towards the carbonyl, thus decreasing its electrophilicity.

  • Resonance Effect (M or R): This effect is transmitted through the pi (π) system of the aromatic ring. Electron-withdrawing groups with π-bonds (like -NO₂) exhibit a negative resonance effect (-M), delocalizing electron density from the ring and strongly activating the carbonyl group towards attack. Conversely, substituents with lone pairs (like -OCH₃) show a positive resonance effect (+M), donating electron density into the ring, which can partially delocalize onto the carbonyl oxygen, thereby reducing the carbonyl carbon's electrophilicity.[3]

Generally, electron-withdrawing groups (EWGs) accelerate the rate of nucleophilic attack, while electron-donating groups (EDGs) decelerate it. This predictable relationship allows for the fine-tuning of reactivity.

Visualizing the Mechanism

The reaction proceeds via a nucleophilic addition-elimination mechanism, forming a transient tetrahedral intermediate. The stability of this intermediate and the facility of its formation are directly influenced by the attached substituent (Z).

Caption: General mechanism for nucleophilic acyl substitution of benzoyl chlorides.

Quantifying Substituent Effects: The Hammett Equation

To move from qualitative description to quantitative prediction, we can employ the Hammett equation.[4] This cornerstone of physical organic chemistry provides a linear free-energy relationship that connects reaction rates to the electronic properties of substituents. The equation is:

log(k/k₀) = ρσ

Where:

  • k is the rate constant for the reaction with a substituted benzoyl chloride.

  • k₀ is the rate constant for the reaction with the unsubstituted benzoyl chloride.

  • σ (Sigma) is the substituent constant , which depends on the nature and position (meta or para) of the substituent and is independent of the reaction itself. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.

  • ρ (Rho) is the reaction constant , which indicates the sensitivity of the reaction to substituent effects. A positive ρ value means the reaction is accelerated by electron-withdrawing groups.

Kinetic studies on the solvolysis of benzoyl chlorides consistently yield positive ρ values, confirming that the reaction is facilitated by a more electrophilic carbonyl center.[5]

Comparative Kinetic Data: An Experimental Overview

The most direct way to compare reactivity is by measuring the rates of reaction under identical conditions, a process known as a kinetic study. Solvolysis reactions (reaction with the solvent), such as hydrolysis (with water) or alcoholysis (with an alcohol), are commonly used for this purpose.[6][7]

The table below collates representative pseudo-first-order rate constants (k) for the alcoholysis of various substituted benzoyl chlorides with n-propanol. The data clearly demonstrates the principles discussed.

Substituent (Z)PositionElectronic EffectRate Constant (k) at 25°C (min⁻¹)[5]
H (Unsubstituted)-Reference0.0321
m-OCH₃meta-I > +M (weakly deactivating)0.0340
p-Brpara-I > +M (deactivating)0.0590
p-Ipara-I > +M (deactivating)0.0617
m-Imeta-I (deactivating)0.1044
p-NO₂para-I, -M (strongly activating)Significantly faster*

*Note: The rate for p-nitrobenzoyl chloride is often too rapid to measure under the same conditions as less reactive analogs, but it is consistently shown to be the most reactive among common derivatives.[8][9]

Analysis of the Data:

  • The unsubstituted benzoyl chloride serves as our baseline.

  • Halogen substituents (Br, I) are electron-withdrawing through their inductive effect, which outweighs their weak resonance donation. This leads to an increased reaction rate compared to the unsubstituted version.

  • The m-iodobenzoyl chloride reacts faster than its para- counterparts, illustrating the purely inductive effect from the meta position without a counteracting resonance donation.

  • The m-methoxy group shows a rate very similar to the unsubstituted compound, as its electron-withdrawing inductive effect and electron-donating resonance effect from the meta position are complex and can nearly cancel out in some systems.

Experimental Protocol: Measuring Reactivity via Alcoholysis

This protocol describes a robust method for determining the pseudo-first-order rate constant for the alcoholysis of a substituted benzoyl chloride by monitoring the reaction's conductivity. The production of hydrochloric acid as a byproduct makes the solution more conductive over time, providing a direct measure of the reaction's progress.[5][10]

I. Materials and Equipment
  • Substituted benzoyl chloride of interest (e.g., 4-chlorobenzoyl chloride)

  • Anhydrous n-propanol (reagent grade)

  • Conductivity meter and probe

  • Thermostatted water bath

  • Magnetic stirrer and stir bar

  • Volumetric flasks and pipettes

  • Stopwatch

II. Experimental Workflow

G prep 1. Preparation - Equilibrate n-propanol in thermostatted bath (25°C). - Calibrate conductivity meter. init 2. Reaction Initiation - Add a precise, small amount of benzoyl chloride to the stirred alcohol. - Start stopwatch immediately. prep->init monitor 3. Data Collection - Record conductivity at regular time intervals (e.g., every 60s) until the value stabilizes. init->monitor complete 4. Final Measurement - The stable reading represents the 'infinite' conductivity (R∞) when the reaction is complete. monitor->complete analyze 5. Data Analysis - Plot ln(R∞ - Rt) vs. time. - The pseudo-first-order rate constant 'k' is the negative of the slope. complete->analyze

Caption: Workflow for the kinetic analysis of benzoyl chloride alcoholysis.

III. Step-by-Step Methodology
  • Preparation: Place a known volume (e.g., 50.0 mL) of anhydrous n-propanol into the reaction vessel. Submerge the vessel in the water bath set to a constant temperature (e.g., 25.0 ± 0.1 °C) and allow it to thermally equilibrate with gentle stirring.

  • Initiation: Swiftly add a small, accurately known amount of the substituted benzoyl chloride to the alcohol. The concentration should be low enough to ensure the alcohol is in large excess (e.g., >100-fold molar excess), which is a condition for pseudo-first-order kinetics.[7]

  • Monitoring: Immediately begin recording the conductivity of the solution at fixed time intervals. Continue recording until the conductivity reading becomes constant, indicating the reaction has reached completion. This final value is the "infinite" reading.[5]

  • Data Analysis:

    • The pseudo-first-order rate constant (k) is determined from the integrated rate law.

    • A plot of the natural logarithm of the difference between the final and instantaneous conductivity versus time should yield a straight line.

    • The slope of this line is equal to -k. By performing this experiment for a series of substituted benzoyl chlorides, a direct, quantitative comparison of their reactivity can be established.

Conclusion and Outlook

The reactivity of substituted benzoyl chlorides is a predictable and quantifiable property governed by the fundamental electronic effects of the ring substituents. Electron-withdrawing groups enhance the electrophilicity of the carbonyl carbon, leading to faster rates of nucleophilic acyl substitution, while electron-donating groups have the opposite effect. This understanding, supported by kinetic data from well-established protocols, empowers chemists to make informed decisions in synthetic design. By selecting a benzoyl chloride with the appropriate substituent, a researcher can tune the reagent's reactivity to match the demands of a specific nucleophile and reaction conditions, optimizing yields and minimizing side reactions in the development of pharmaceuticals and other advanced materials.

References
  • Vertex AI Search. 4-Nitrobenzoyl chloride 122-04-3 wiki.
  • Batiha, M. A., Chizhova, E. A., & Batiha, M. M. (2013). Effect of Tertiary Amines on the Hydrolysis Kinetics of Benzoyl Chloride in Water-Dioxane Solutions. Asian Journal of Chemistry, 25(11), 6023-6026.
  • Richard, J. P., Amyes, T. L., & Toteva, M. M. (2008). Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution. PubMed Central.
  • Bluestein, B. R., & Hybl, A. (1954). Reaction Kinetics of the Alcoholysis of Substituted Benzoyl Chlorides. Proceedings of the Iowa Academy of Science, 61(1), Article 26. Available at: [Link]

  • BenchChem. (2025). Synthesis of 4-Nitrobenzoyl Chloride from 4-Nitrobenzoic Acid: A Technical Guide.
  • Bentley, T. W., & Jones, R. O. (1993). Trends in selectivity. Evidence from rates and products for simultaneous reaction channels in solvolyses of benzoyl chloride and substituted derivatives. Journal of the Chemical Society, Perkin Transactions 2, (12), 2351-2357. Available at: [Link]

  • Filo. (2023). Benzoyl chloride is less reactive than acetyl chloride for nucleophilic s...
  • BenchChem. (2025).
  • Liu, K.-T., Du, M.-L., Shu, M.-J., & Wu, Y.-C. (1997). Solvent and substituent effects in solvolyses of benzoyl chlorides. Variation of mechanisms from Grunwald–Winstein correlation analyses with YBnCl scales. Journal of the Chemical Society, Perkin Transactions 2, (5), 927-932. Available at: [Link]

  • SciSpace. The mechanism of the hydrolysis of benzyl chloride.
  • BenchChem. (2025). A Comparative Guide to the Reactivity of Alkyl and Aryl Acyl Chlorides.
  • Chemistry Stack Exchange. (2020). The increasing order of reactivity of substituted benzoyl chlorides towards nucleophilic substitution.
  • BenchChem. (2025). Unveiling Substituent Effects: A Comparative Guide to the Reactivity of Substituted Benzoyl Chlorides.
  • Bentley, T. W., & Ebdon, D. N. (2011). Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media. Molecules, 16(8), 6434-6452. Available at: [Link]

  • Chem-Impex. 4-Nitrobenzoyl chloride.
  • Bluestein, B. R., & Hybl, A. (1954). Reaction Kinetics of the Alcoholysis of Substituted Benzoyl Chlorides. UNI ScholarWorks. Available at: [Link]

  • Kadaba, P. K. (1970). CONVENIENT SYNTHESIS OF 4-NITROBENZOYL CHLORIDE.
  • BenchChem. (2025). A Comparative Analysis of the Reactivity of 2-(2-Oxocyclohexyl)acetyl Chloride and Other Acyl Chlorides.
  • Bentley, T. W., & Ebdon, D. N. (2011). Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media. PMC - NIH. Available at: [Link]

  • ResearchGate. (2025). The reactions of 2-(chloroseleno)benzoyl chloride with nucleophiles.
  • Branch, G. E. K., & Nixon, A. C. (1936). The Rates of Alcoholysis of Acyl Chlorides. Journal of the American Chemical Society, 58(12), 2499-2504. Available at: [Link]

  • Brown, D., & Hudson, R. F. (1951). Mechanism of hydrolysis of benzoyl chloride. Nature, 167(4255), 819. Available at: [Link]

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A Comparative Guide to the Validation of HPLC Methods for the Purity of 4-Chloro-2-fluoro-3-methoxybenzoyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and quality control, the purity of starting materials and intermediates is paramount. 4-Chloro-2-fluoro-3-methoxybenzoyl chloride, a reactive acyl chloride, serves as a critical building block in the synthesis of various active pharmaceutical ingredients (APIs). Its inherent reactivity, while beneficial for synthesis, presents a significant analytical challenge for purity determination. This guide provides a comprehensive comparison of two distinct High-Performance Liquid Chromatography (HPLC) strategies for the validation of methods to assess the purity of this key intermediate. We will delve into the rationale behind the selection of a direct analysis via normal-phase chromatography and an indirect approach through derivatization followed by reversed-phase chromatography, supported by established validation principles from the International Council on Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).

The Analytical Conundrum of a Reactive Acyl Chloride

This compound's propensity to react with nucleophiles, including water and other protic solvents commonly used in reversed-phase HPLC, necessitates specialized analytical approaches. A direct injection of the compound onto a standard reversed-phase column would likely lead to on-column degradation, yielding inaccurate and unreliable purity data. To address this, two primary strategies emerge:

  • Direct Analysis via Normal-Phase HPLC (NP-HPLC): This approach utilizes non-polar mobile phases and polar stationary phases, creating an anhydrous environment that preserves the integrity of the acyl chloride during analysis.

  • Indirect Analysis via Derivatization and Reversed-Phase HPLC (RP-HPLC): This strategy involves converting the reactive acyl chloride into a stable, detectable derivative that is amenable to analysis with the more common and often more robust reversed-phase HPLC methods.

This guide will compare these two methodologies, providing the theoretical framework, experimental protocols, and comparative validation data to assist researchers in selecting the most appropriate method for their specific needs.

Method 1: Direct Analysis via Normal-Phase HPLC

The primary advantage of NP-HPLC is the direct measurement of the analyte without chemical modification, thus providing a true representation of the sample's purity. The use of non-aqueous mobile phases prevents the hydrolysis of the acyl chloride.

Experimental Protocol: NP-HPLC

1. Chromatographic Conditions:

  • Column: A silica-based or other suitable polar stationary phase column (e.g., Cyano or Diol), 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A mixture of hexane and isopropanol (e.g., 95:5 v/v). The exact ratio should be optimized to achieve appropriate retention and separation.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a known quantity of this compound in anhydrous hexane to achieve a suitable concentration. It is critical to use anhydrous solvents to prevent degradation.

2. Rationale for Experimental Choices:

  • Stationary Phase: The polar stationary phase provides the necessary interaction for the retention and separation of the polar acyl chloride from non-polar impurities.

  • Mobile Phase: The non-polar mobile phase ensures the analyte's integrity and allows for the modulation of retention time by adjusting the proportion of the slightly more polar solvent (isopropanol).

  • Sample Preparation: The use of anhydrous solvent is the most critical aspect of this method to prevent premature degradation of the analyte.

Logical Workflow for NP-HPLC Method Validation

cluster_prep Sample & Standard Preparation cluster_hplc NP-HPLC Analysis cluster_validation Method Validation prep Dissolve in Anhydrous Hexane hplc_system Isocratic NP-HPLC System (Hexane:Isopropanol) prep->hplc_system Inject detection UV Detection (254 nm) hplc_system->detection specificity Specificity (Peak Purity) detection->specificity linearity Linearity & Range detection->linearity accuracy Accuracy (% Recovery) detection->accuracy precision Precision (Repeatability & Intermediate) detection->precision robustness Robustness (Flow Rate, Temp.) detection->robustness

Caption: Workflow for NP-HPLC method validation.

Method 2: Indirect Analysis via Derivatization and Reversed-Phase HPLC

This approach circumvents the reactivity of the acyl chloride by converting it into a stable derivative. This allows for the use of the widely accessible and highly efficient reversed-phase chromatography. A common derivatizing agent for acyl chlorides is an amine, such as aniline or a substituted aniline, which reacts to form a stable amide.

Experimental Protocol: Derivatization and RP-HPLC

1. Derivatization Reaction:

  • To a solution of this compound in an anhydrous aprotic solvent (e.g., acetonitrile), add a slight excess of a suitable derivatizing agent (e.g., 2-nitroaniline) and a non-nucleophilic base (e.g., pyridine) to scavenge the HCl byproduct.

  • Allow the reaction to proceed at room temperature for approximately 30 minutes. The reaction progress can be monitored by thin-layer chromatography.

  • Quench the reaction by adding a small amount of water or a dilute acid.

2. Chromatographic Conditions:

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A typical gradient would start with a lower percentage of Mobile Phase B and gradually increase to elute the more hydrophobic derivative.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at a wavelength appropriate for the derivative (e.g., 395 nm for a 2-nitrophenylhydrazine derivative).[1]

  • Injection Volume: 10 µL.

3. Rationale for Experimental Choices:

  • Derivatization: The conversion to a stable amide derivative makes the analyte compatible with aqueous mobile phases and enhances its detectability by introducing a chromophore.[1]

  • Stationary Phase: The non-polar C18 stationary phase is ideal for retaining the relatively non-polar derivative.

  • Mobile Phase: A gradient elution with an organic modifier like acetonitrile allows for the efficient separation of the derivative from unreacted starting materials and byproducts. The acidic modifier helps to ensure good peak shape.

Logical Workflow for Derivatization and RP-HPLC Method Validation

cluster_derivatization Derivatization cluster_hplc RP-HPLC Analysis cluster_validation Method Validation sample_prep Dissolve in Acetonitrile add_reagents Add Derivatizing Agent & Base sample_prep->add_reagents react React at Room Temperature add_reagents->react quench Quench Reaction react->quench hplc_system Gradient RP-HPLC System (Water/Acetonitrile) quench->hplc_system Inject detection UV Detection (e.g., 395 nm) hplc_system->detection specificity Specificity (Peak Purity) detection->specificity linearity Linearity & Range detection->linearity accuracy Accuracy (% Recovery) detection->accuracy precision Precision (Repeatability & Intermediate) detection->precision robustness Robustness (pH, Temp.) detection->robustness

Caption: Workflow for derivatization and RP-HPLC method validation.

Comparative Performance Data

The following table presents a comparative summary of the expected performance characteristics for each method, based on ICH Q2(R2) guidelines.[2][3] The values presented are illustrative and would need to be confirmed through rigorous experimental validation.

Validation ParameterNP-HPLC (Direct)Derivatization RP-HPLC (Indirect)Rationale for Expected Performance
Specificity HighVery HighDerivatization can improve specificity by shifting the analyte's retention time away from interfering matrix components.[1]
Linearity (r²) ≥ 0.999≥ 0.999Both methods are expected to exhibit excellent linearity over a defined range.[4]
Accuracy (% Recovery) 98.0 - 102.0%98.0 - 102.0%With proper optimization, both methods should provide high accuracy.
Precision (%RSD) ≤ 2.0%≤ 2.0%Both methods are capable of high precision. The derivatization step, if not well-controlled, could introduce variability.
LOD/LOQ ModeratePotentially LowerDerivatization can significantly enhance the detector response, leading to lower limits of detection and quantitation.[1]
Robustness Sensitive to mobile phase composition and water content.Generally more robust, but sensitive to derivatization reaction conditions.NP-HPLC methods are often more sensitive to minor changes in mobile phase composition. RP-HPLC methods are generally considered more rugged.

Conclusion: A Strategic Choice Based on Laboratory Needs

Both direct NP-HPLC and indirect derivatization RP-HPLC offer viable pathways for the validation of purity methods for this compound. The choice between the two is a strategic one, dependent on the specific requirements of the laboratory.

  • NP-HPLC is the more direct approach, providing a true impurity profile without the potential for artifacts from a derivatization reaction. However, it requires careful handling of anhydrous solvents and may be less robust than RP-HPLC.

  • Derivatization followed by RP-HPLC offers the advantages of using more common and often more rugged instrumentation and columns. It can also lead to enhanced sensitivity. The trade-off is the additional method development and validation required for the derivatization step itself.

Ultimately, a thorough risk assessment, considering the available instrumentation, analytical expertise, and the specific goals of the purity assessment, should guide the selection of the most appropriate HPLC methodology. Adherence to the principles outlined in regulatory guidelines such as ICH Q2(R2) is essential to ensure the development of a scientifically sound and defensible analytical method.[2][3]

References

  • U.S. Pharmacopeia. General Chapter <621> Chromatography. [Link]

  • Agilent Technologies. (2022). Understanding the Latest Revisions to USP <621>. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • Lab Manager. (2023). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • Google Patents. (2017).
  • Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link]

  • Acta Scientific. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. [Link]

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  • Prieto-Blanco, M. C., López-Mahía, P., & Prada-Rodríguez, D. (2009). Analysis of Residual Products in Benzyl Chloride Used for the Industrial Synthesis of Quaternary Compounds by Liquid Chromatography with Diode-Array Detection. Journal of Chromatographic Science, 47(2), 121–126. [Link]

  • PubMed. (2017). Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. [Link]

  • AMSbiopharma. (2024). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • American Pharmaceutical Review. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Link]

  • International Journal of Trend in Scientific Research and Development. (2021). Stability Indicating HPLC Method Development – A Review. [Link]

  • Wang, L., et al. (2017). Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. Journal of Pharmaceutical and Biomedical Analysis, 145, 26-32. [Link]

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A Comparative Guide to the Spectroscopic Analysis of 4-Chloro-2-fluoro-3-methoxybenzoyl Chloride Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the precise structural confirmation of novel chemical entities and their synthetic intermediates is not merely a procedural step but a foundational pillar of scientific rigor. Intermediates such as 4-Chloro-2-fluoro-3-methoxybenzoyl chloride and its derivatives are pivotal building blocks in the synthesis of complex pharmaceutical agents. Their inherent reactivity, stemming from the acyl chloride moiety, makes them versatile but also susceptible to side reactions. Consequently, unambiguous structural verification is paramount to ensure the integrity of the synthetic pathway and the final active pharmaceutical ingredient (API).

This guide provides a comparative analysis of the primary spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—employed to elucidate and confirm the structure of these complex benzoyl chloride derivatives. We will delve into the causality behind experimental choices and demonstrate how a multi-faceted spectroscopic approach provides a self-validating system for structural confirmation.[1][2][3]

The Synergy of Spectroscopic Techniques

No single analytical technique can unequivocally determine the structure of a complex organic molecule. Instead, we rely on the convergence of data from multiple, complementary methods. Each technique probes different aspects of the molecular structure, and together they provide a comprehensive and validated picture.[2]

The following diagram illustrates the integrated workflow for confirming the structure of a this compound derivative, emphasizing the interplay between different spectroscopic methods.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Integration & Verification Sample Synthesized Derivative of This compound NMR NMR Spectroscopy ¹H NMR ¹³C NMR ¹⁹F NMR Sample->NMR IR IR Spectroscopy Functional Group ID (C=O, C-Cl, C-F) Sample->IR MS Mass Spectrometry Molecular Weight Isotopic Pattern Fragmentation Sample->MS Integration Combined Data Analysis NMR->Integration IR->Integration MS->Integration Structure Final Structure Confirmed Integration->Structure

Sources

A Technical Guide to Acylating Agents: Comparing 4-Chloro-2-fluoro-3-methoxybenzoyl chloride with Industry Standard Reagents

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the selection of an appropriate acylating agent is a critical decision that profoundly influences reaction efficiency, selectivity, and overall yield. This guide provides an in-depth comparison of 4-Chloro-2-fluoro-3-methoxybenzoyl chloride with other commonly employed acylating agents, offering a comprehensive analysis of their reactivity, substrate scope, and practical applications. By examining the interplay of electronic and steric effects, supported by available experimental data, this document aims to equip researchers with the knowledge to make informed decisions in their synthetic endeavors.

Introduction to Acylation and the Significance of Benzoyl Chlorides

Acylation, the process of introducing an acyl group (R-C=O) into a molecule, is a cornerstone of organic chemistry, pivotal in the synthesis of esters, amides, and ketones. These functional groups are ubiquitous in pharmaceuticals, agrochemicals, and advanced materials. Among the diverse array of acylating agents, benzoyl chlorides are a prominent class, valued for their reactivity and versatility in forming robust carbon-heteroatom and carbon-carbon bonds.

The reactivity of a substituted benzoyl chloride is intricately governed by the electronic and steric nature of its substituents. Electron-withdrawing groups enhance the electrophilicity of the carbonyl carbon, typically leading to increased reactivity, while electron-donating groups can have the opposite effect. The position of these substituents on the aromatic ring also plays a crucial role in modulating reactivity and selectivity.

Profiling this compound: A Multi-Substituted Reagent

This compound is a specialized acylating agent featuring a unique combination of substituents that fine-tune its reactivity profile.

Chemical Structure and Properties:

  • Substituent Effects:

    • Chloro (C4): The chlorine atom at the para-position is an electron-withdrawing group by induction, which increases the electrophilicity of the carbonyl carbon and thus enhances reactivity.

    • Fluoro (C2): The fluorine atom at the ortho-position is highly electronegative, exerting a strong electron-withdrawing inductive effect. This further increases the reactivity of the acyl chloride.

    • Methoxy (C3): The methoxy group at the meta-position is typically an electron-donating group through resonance, but its inductive effect is electron-withdrawing. Its overall impact on reactivity is more nuanced compared to ortho or para substituents.

Based on these substituent effects, this compound is anticipated to be a highly reactive acylating agent.

Comparative Analysis with Common Acylating Agents

The performance of an acylating agent is best understood through direct comparison with established reagents under standardized conditions. This section evaluates this compound against benzoyl chloride, acetyl chloride, and acetic anhydride.

Reactivity and Electrophilicity

The reactivity of acylating agents generally follows the order: Acyl Chloride > Acid Anhydride > Ester > Amide. Within the class of acyl chlorides, substituent effects play a significant role.

Theoretical Reactivity Ranking:

Based on the principles of physical organic chemistry, the expected order of reactivity is:

This compound > Benzoyl Chloride > Acetic Anhydride > Acetyl Chloride

The presence of multiple electron-withdrawing groups (chloro and fluoro) on this compound significantly enhances the electrophilicity of its carbonyl carbon, making it more susceptible to nucleophilic attack compared to the unsubstituted benzoyl chloride. Acetic anhydride is generally less reactive than benzoyl chlorides.[3] Acetyl chloride, while a potent acylating agent, is more volatile and can be less convenient to handle.[3]

Data Presentation: Substituent Effects on Benzoyl Chloride Reactivity

SubstituentPositionElectronic EffectImpact on Reactivity
-ClparaElectron-withdrawing (Inductive)Increases
-ForthoStrong Electron-withdrawing (Inductive)Increases
-OCH3metaElectron-donating (Resonance), Electron-withdrawing (Inductive)Modest effect
-NO2paraStrong Electron-withdrawingSignificantly Increases
-CH3paraElectron-donatingDecreases

This table is a qualitative summary based on established principles of organic chemistry.

Performance in Acylation Reactions: A Data-Driven Comparison

While direct, side-by-side kinetic data for this compound is limited in publicly available literature, we can infer its performance from studies on similarly substituted benzoyl chlorides and general acylation protocols.

Acylation of Phenols:

In the chloroacetylation of phenols, the use of a Lewis acid catalyst like FeCl3 favors O-acylation.[4] For a highly reactive acyl chloride like the topic compound, the reaction is expected to proceed rapidly, even under mild conditions.

Acylation of Amines:

The N-acylation of amines with acyl chlorides is a facile reaction. For instance, the reaction of various amines with chloroacetyl chloride in a phosphate buffer proceeds to high yields in a short time.[5] Given the anticipated high reactivity of this compound, similar or even faster reaction times would be expected.

Comparative Yields in a Hypothetical Acylation of Aniline:

Acylating AgentExpected Relative Reaction RateExpected YieldByproduct
This compoundVery FastHighHCl
Benzoyl ChlorideFastHighHCl
Acetic AnhydrideModerateHighAcetic Acid
Acetyl ChlorideVery FastHighHCl

This table represents expected outcomes based on chemical principles, not direct experimental comparison.

Experimental Protocols

To facilitate a practical comparison, this section provides detailed, step-by-step methodologies for key acylation reactions.

General Protocol for the Acylation of an Alcohol (e.g., Benzyl Alcohol)

Objective: To compare the yield and reaction time for the esterification of benzyl alcohol using different acylating agents.

Materials:

  • Benzyl alcohol

  • This compound

  • Benzoyl chloride

  • Acetic anhydride

  • Acetyl chloride

  • Pyridine (or other suitable base)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve benzyl alcohol (1.0 eq) and pyridine (1.2 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the acylating agent (1.1 eq) dropwise to the stirred solution.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography if necessary.

  • Analyze the yield and purity of the resulting ester.

General Protocol for the Acylation of an Amine (e.g., Aniline)

Objective: To compare the yield and reaction time for the amidation of aniline using different acylating agents.

Procedure:

  • In a round-bottom flask, dissolve aniline (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in anhydrous DCM.

  • Cool the mixture to 0 °C.

  • Add the acylating agent (1.1 eq) dropwise.

  • Stir the reaction at room temperature and monitor by TLC.

  • After the reaction is complete, wash the mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the resulting amide by recrystallization or column chromatography.

  • Determine the yield and purity of the product.

Mechanistic Insights and Logical Frameworks

The acylation reactions discussed proceed via a nucleophilic acyl substitution mechanism. The key steps involve the nucleophilic attack on the carbonyl carbon, formation of a tetrahedral intermediate, and subsequent elimination of the leaving group (chloride or acetate).

Diagram: Nucleophilic Acyl Substitution

G cluster_0 Nucleophilic Acyl Substitution Nucleophile Nucleophile Acyl_Chloride R-COCl Nucleophile->Acyl_Chloride Nucleophilic Attack Tetrahedral_Intermediate Tetrahedral Intermediate Acyl_Chloride->Tetrahedral_Intermediate Product R-CO-Nu Tetrahedral_Intermediate->Product Collapse Leaving_Group Cl- Tetrahedral_Intermediate->Leaving_Group

Caption: General mechanism of nucleophilic acyl substitution.

Diagram: Factors Influencing Acylating Agent Reactivity

G Reactivity Reactivity Electronic_Effects Electronic Effects Reactivity->Electronic_Effects Steric_Hindrance Steric Hindrance Reactivity->Steric_Hindrance Leaving_Group_Ability Leaving Group Ability Reactivity->Leaving_Group_Ability EWG Electron-Withdrawing Groups (EWG) Electronic_Effects->EWG Increases EDG Electron-Donating Groups (EDG) Electronic_Effects->EDG Decreases Bulky_Substituents Bulky Substituents Steric_Hindrance->Bulky_Substituents Decreases Good_LG Good Leaving Groups (e.g., Cl-) Leaving_Group_Ability->Good_LG Increases

Caption: Key factors governing the reactivity of acylating agents.

Conclusion and Future Outlook

This compound emerges as a potent acylating agent, with its reactivity significantly enhanced by the presence of electron-withdrawing chloro and fluoro substituents. While direct comparative kinetic data remains an area for further investigation, a thorough understanding of its electronic and steric profile allows for its strategic application in complex syntheses.

For researchers and drug development professionals, the choice between this compound and more conventional acylating agents will depend on the specific requirements of the transformation. The high reactivity of the title compound may be advantageous for acylating hindered or less reactive nucleophiles, potentially allowing for milder reaction conditions and shorter reaction times. However, for substrates prone to side reactions, a less reactive agent like acetic anhydride might offer superior selectivity.

The continued exploration and characterization of highly substituted acylating agents like this compound will undoubtedly expand the synthetic chemist's toolbox, enabling the efficient construction of novel and complex molecular architectures.

References

  • Comparative Study on the Catalytic Chloroacetylation of Phenol and Methoxyphenols Using FECL3 and FECL3·6H2O. (URL not available)
  • PubChem. 3-Fluoro-4-methoxybenzoyl chloride. [Link]

  • Google Patents. US9725409B2 - Process for preparing 4[[(benzoyl)
  • Benchchem. N-Acylation with Chloroacetyl Chloride: Application Notes and Protocols. (URL not available)
  • Xu, Z. Y., et al. A New Approach for the Synthesis of 4-Chloro-2-fluoronitrobenzene. Journal of Chemical Research, 2004.
  • Sciencemadness Discussion Board. Acetic anhydride or acetyl chloride, that is the question... (URL not available)
  • Safety Data Sheet. 3-Fluoro-4-methoxybenzoyl chloride. (URL not available)
  • Google Patents.
  • ResearchGate. a) Reaction profile of the acylation coupling reaction between... (URL not available)
  • Benchchem. Technical Support Center: Improving Reaction Selectivity for the Acylation of Polyfunctional Molecules. (URL not available)
  • Google Patents. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.
  • PMC. Carbene-catalyzed chirality-controlled site-selective acylation of saccharides. (URL not available)
  • Benchchem. A Head-to-Head Battle of Acylating Agents: Acetic Anhydride vs. Acetyl Chloride. (URL not available)
  • ResearchGate. Highly efficient acylation of alcohols, amines and thiols under solvent-free and catalyst-free conditions. (URL not available)
  • Journal of the Chemical Society B. Acylation. Part XXI. Kinetics and mechanism of the hydrolysis of acyl cyanides. (URL not available)
  • Frontiers. Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite. (URL not available)
  • Acylation of Alcohols and Amines. (URL not available)
  • CymitQuimica. 3-FLUORO-4-METHOXYBENZOYL CHLORIDE. (URL not available)
  • Safety Data Sheet. 4-Chlorobenzoyl chloride. (URL not available)
  • Benchchem. Application Notes and Protocols for the Synthesis of Amides using 4-(Chloromethyl)benzoyl chloride. (URL not available)
  • TSI Journals. CHEMOSELECTIVE ACYLATION AND BENZOYLATION OF ALCOHOLS, PHENOLS AND AMINES USING COPPER OXIDE UNDER SOLVENT FREE CONDITION. (URL not available)
  • Google Patents. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
  • AK Scientific, Inc. 2,4,5-Trifluoro-3-methoxybenzoyl chloride. (URL not available)
  • Sigma-Aldrich. 3-Fluoro-4-methoxybenzoyl chloride. (URL not available)
  • Taylor & Francis. Acetyl chloride – Knowledge and References. (URL not available)
  • Chemsrc. 3-Fluoro-4-methoxybenzoyl chloride. (URL not available)

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A Comparative Guide to the Potential Biological Activities of Compounds Derived from 4-Chloro-2-fluoro-3-methoxybenzoyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the exploration of novel chemical scaffolds as precursors for biologically active molecules is a cornerstone of innovation. This guide provides a comparative analysis of the potential biological activities of compounds synthesized from 4-Chloro-2-fluoro-3-methoxybenzoyl chloride. While direct experimental data on derivatives of this specific benzoyl chloride is not extensively available in the public domain, we can extrapolate and predict potential activities based on established structure-activity relationships (SAR) of analogous compounds. This guide will objectively compare these potential activities with those of known bioactive molecules and provide the experimental framework necessary to validate these hypotheses.

The Strategic Importance of the 4-Chloro-2-fluoro-3-methoxybenzoyl Moiety

The this compound scaffold is a highly functionalized aromatic system that offers several strategic advantages in medicinal chemistry. The interplay of its substituents—a chloro group, a fluoro group, and a methoxy group—on a reactive benzoyl chloride core provides a unique electronic and steric profile.

  • Chloro and Fluoro Groups: The presence of halogens, particularly chlorine and fluorine, is known to significantly influence the pharmacokinetic and pharmacodynamic properties of drug candidates.[1] They can enhance metabolic stability, improve membrane permeability, and participate in halogen bonding, a crucial interaction for target binding. The combination of chloro and fluoro groups can have a synergistic effect on antimicrobial activity.[2]

  • Methoxy Group: The methoxy group can act as a hydrogen bond acceptor and its position can influence the molecule's conformation and interaction with biological targets.

  • Benzoyl Chloride: This reactive group serves as a versatile handle for synthetic transformations, allowing for the facile introduction of various pharmacophores through reactions with amines, alcohols, and other nucleophiles to generate a diverse library of amides, esters, and ketones.

Predicted Biological Activities and Comparative Analysis

Based on the activities of structurally related substituted benzoyl derivatives, we can hypothesize that compounds derived from this compound are likely to exhibit anticancer, anti-inflammatory, and antimicrobial properties.

Anticancer Potential

The substitution pattern on the phenyl ring is a critical determinant of anticancer activity. For instance, the introduction of electron-withdrawing groups like fluorine can enhance the potency of anticancer agents.[3] Similarly, benzoyl derivatives are integral to various anticancer compounds.[4]

Comparative Compounds:

  • 4-Substituted Methoxybenzoyl-Aryl-Thiazoles (SMART compounds): These compounds, which feature a substituted methoxybenzoyl moiety, have demonstrated potent anticancer activity in the low nanomolar range by inhibiting tubulin polymerization.[3]

  • Quinoxaline 1,4-di-N-oxide derivatives: 2-Benzoyl-3-trifluoromethylquinoxaline 1,4-di-N-oxide derivatives have shown significant in vitro antitumor activity, with the phenyl group in the benzoyl moiety contributing to improved activity.[4]

Hypothesis: Amide derivatives of this compound, particularly those incorporating heterocyclic systems like thiazole or quinoxaline, could exhibit significant antiproliferative activity. The combined electronic effects of the chloro and fluoro groups may enhance binding to target proteins or improve cell permeability compared to less halogenated analogs.

Data Comparison:

Compound ClassReported IC50 Range (Anticancer)Key Structural Feature
4-Substituted Methoxybenzoyl-Aryl-Thiazoles5 - 71 nMSubstituted methoxybenzoyl
2-Benzoyl-3-trifluoromethylquinoxaline 1,4-di-N-oxides0.15 - 1.02 µMBenzoyl group
Predicted Derivatives of this compound Hypothesized potent activity Polysubstituted benzoyl with Cl, F, and OMe
Anti-inflammatory Activity

Substituted benzoyl compounds have been investigated as anti-inflammatory agents, often targeting cyclooxygenase (COX) enzymes. The nature and position of substituents on the benzoyl ring play a crucial role in their inhibitory potency and selectivity.

Comparative Compounds:

  • 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid: This salicylic acid derivative demonstrated anti-inflammatory effects in a lipopolysaccharide (LPS)-induced rat model, potentially through COX-2 inhibition.[5]

  • 4'-fluoro-2'-hydroxy-chalcone derivatives: These compounds have shown significant anti-inflammatory and analgesic activities.[6]

Hypothesis: Ester or amide derivatives of this compound could act as anti-inflammatory agents. The specific substitution pattern might confer selectivity for COX-2 over COX-1, potentially leading to a better safety profile with reduced gastrointestinal side effects.

Data Comparison:

Compound ClassBioassayKey Finding
2-((3-(chloromethyl)benzoyl)oxy)benzoic acidLPS-induced inflammation in ratsReduced inflammatory response
4'-fluoro-2'-hydroxy-chalconesCarrageenan-induced paw edema in ratsSignificant anti-inflammatory activity
Phloroglucinol-based derivativesiNOS and NF-κB inhibition assaysIC50 values in the micromolar range
Predicted Derivatives of this compound COX inhibition, LPS-induced cytokine release Hypothesized to exhibit anti-inflammatory effects
Antimicrobial Activity

The presence of chloro and fluoro groups on an aromatic ring is a common feature in many antimicrobial agents. These halogens can enhance the lipophilicity of a molecule, facilitating its passage through microbial cell membranes.

Comparative Compounds:

  • Fluorobenzoylthiosemicarbazides: These compounds have shown antibacterial activity against Gram-positive bacteria, with trifluoromethyl derivatives being particularly potent.[7]

  • 2,5-disubstituted-4-thiazolidinones: Derivatives bearing a 3-chloro-4-fluorophenyl imino group have exhibited promising antibacterial activity.[2]

  • Flavonoid Derivatives with Halogens: 6-chloro-8-nitroflavone has demonstrated strong inhibitory effects against pathogenic bacteria and yeast.[8]

Hypothesis: Amide or hydrazone derivatives of this compound are expected to possess antimicrobial properties. The combination of the chlorinated and fluorinated phenyl ring with a suitable pharmacophore could lead to potent activity against a range of bacterial and fungal pathogens.

Data Comparison:

Compound ClassMIC Range (Antibacterial)Target Organisms
Fluorobenzoylthiosemicarbazides7.82 - 31.25 µg/mLGram-positive bacteria
2,5-disubstituted-4-thiazolidinonesPromising activityVarious bacteria
6-chloro-8-nitroflavonePotent inhibition at 0.05% and 0.1%Pathogenic bacteria and yeast
Predicted Derivatives of this compound Hypothesized to have low µg/mL MICs Gram-positive and Gram-negative bacteria

Experimental Protocols for Validation

To empirically validate the hypothesized biological activities, a structured experimental workflow is essential.

General Synthesis of Derivatives

The synthesis of a diverse library of compounds from this compound is the first critical step. A general and robust synthetic protocol is outlined below.

Workflow for Synthesis of Amide Derivatives:

G start This compound reaction Stir at Room Temperature start->reaction amine Primary or Secondary Amine amine->reaction solvent Anhydrous Solvent (e.g., DCM, THF) solvent->reaction base Base (e.g., Triethylamine, Pyridine) base->reaction workup Aqueous Workup and Extraction reaction->workup purification Column Chromatography workup->purification product Purified Amide Derivative purification->product characterization Characterization (NMR, MS, IR) product->characterization G seed Seed cancer cells in 96-well plates incubate1 Incubate for 24h seed->incubate1 treat Treat with varying concentrations of test compounds incubate1->treat incubate2 Incubate for 48-72h treat->incubate2 mtt Add MTT reagent incubate2->mtt incubate3 Incubate for 4h mtt->incubate3 solubilize Add solubilizing agent (e.g., DMSO) incubate3->solubilize read Measure absorbance at 570 nm solubilize->read calculate Calculate IC50 values read->calculate G seed Seed RAW 264.7 cells in 96-well plates incubate1 Incubate for 24h seed->incubate1 treat Pre-treat with test compounds incubate1->treat stimulate Stimulate with LPS (1 µg/mL) treat->stimulate incubate2 Incubate for 24h stimulate->incubate2 griess Add Griess reagent to supernatant incubate2->griess read Measure absorbance at 540 nm griess->read calculate Calculate percent inhibition of NO production read->calculate G prepare Prepare serial dilutions of test compounds in 96-well plates inoculate Inoculate with standardized bacterial suspension prepare->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate observe Visually inspect for turbidity incubate->observe determine Determine MIC observe->determine

Sources

A Comparative Guide to the Cost-Effectiveness of Synthetic Routes for 4-Chloro-2-fluoro-3-methoxybenzoyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-2-fluoro-3-methoxybenzoyl chloride is a key building block in the synthesis of various pharmaceuticals and agrochemicals. Its efficient and cost-effective production is of paramount importance for research and development as well as for large-scale manufacturing. This guide provides an in-depth comparison of two plausible synthetic routes to this valuable compound, evaluating them on the basis of yield, cost of starting materials, safety, and environmental impact. Detailed experimental protocols, supported by field-proven insights and authoritative references, are provided to enable researchers to make informed decisions for their specific needs.

Introduction

The unique substitution pattern of this compound, featuring a chlorine, a fluorine, and a methoxy group on the benzene ring, imparts specific electronic and steric properties that are highly sought after in the design of bioactive molecules. The reactivity of the benzoyl chloride functional group allows for its facile conversion into a wide array of derivatives, such as amides, esters, and ketones, making it a versatile intermediate in medicinal and process chemistry. The selection of an optimal synthetic route is a critical decision that can significantly impact the overall cost, scalability, and sustainability of a project. This guide aims to provide a comprehensive analysis of two potential synthetic pathways to empower researchers with the necessary information to navigate this choice effectively.

Route 1: Ortho-lithiation and Carboxylation of 2-Chloro-6-fluoroanisole

This route leverages the powerful technique of directed ortho-metalation (DoM), where a directing group facilitates the deprotonation of the adjacent ortho position.[1][2] The methoxy group in 2-chloro-6-fluoroanisole is a moderately strong directing group, enabling the regioselective formation of an aryllithium intermediate, which can then be trapped with carbon dioxide to yield the desired carboxylic acid.

Reaction Scheme

Step 1: Ortho-lithiation and Carboxylation

Step 2: Chlorination

Causality Behind Experimental Choices

The choice of n-butyllithium (n-BuLi) as the base is critical for the deprotonation of the aromatic ring.[3] Organolithium reagents are highly basic and pyrophoric, requiring strict anhydrous and inert atmosphere conditions for safe handling.[4][5] The reaction is typically performed at low temperatures (-78 °C) to prevent side reactions and decomposition of the organolithium reagent.[1] Tetrahydrofuran (THF) is a common solvent for such reactions as it solvates the lithium cation, increasing the reactivity of the base.[3] The subsequent quenching with solid carbon dioxide (dry ice) provides the carboxylate, which upon acidic workup, yields the target carboxylic acid.[1]

The final step involves the conversion of the carboxylic acid to the acyl chloride. Thionyl chloride (SOCl₂) is a widely used reagent for this transformation due to its effectiveness and the formation of gaseous byproducts (SO₂ and HCl) that are easily removed.[6] The addition of a catalytic amount of N,N-dimethylformamide (DMF) is known to accelerate this reaction.[7]

Experimental Protocol

Step 1: Synthesis of 4-Chloro-2-fluoro-3-methoxybenzoic Acid

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a rubber septum, add anhydrous tetrahydrofuran (THF).

  • Cool the THF to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 equivalents) to the stirred THF, maintaining the temperature below -70 °C.

  • In a separate flask, dissolve 2-chloro-6-fluoroanisole (1.0 equivalent) in anhydrous THF.

  • Slowly add the solution of 2-chloro-6-fluoroanisole to the n-BuLi solution at -78 °C.

  • Stir the reaction mixture at -78 °C for 2 hours to ensure complete lithiation.

  • In a separate beaker, crush an excess of dry ice into a fine powder.

  • Rapidly transfer the reaction mixture via cannula into the beaker of crushed dry ice with vigorous stirring.

  • Allow the mixture to warm to room temperature, and then quench with water.

  • Acidify the aqueous layer with concentrated HCl to a pH of ~2.

  • Extract the product with dichloromethane (3 x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-Chloro-2-fluoro-3-methoxybenzoic acid.

  • The crude product can be purified by recrystallization.

Step 2: Synthesis of this compound

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the 4-Chloro-2-fluoro-3-methoxybenzoic acid from the previous step.

  • Add an excess of thionyl chloride (SOCl₂) (e.g., 2-3 equivalents).

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Heat the reaction mixture to reflux and maintain for 2-3 hours, or until the evolution of gas ceases.

  • Allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride under reduced pressure.

  • The resulting crude this compound can be purified by vacuum distillation.

Workflow Diagram

Route 1 Workflow Route 1: Ortho-lithiation and Carboxylation start Start: 2-Chloro-6-fluoroanisole step1 1. Dissolve in anhydrous THF 2. Cool to -78 °C start->step1 step2 3. Add n-Butyllithium (Ortho-lithiation) step1->step2 step3 4. Quench with excess dry ice (CO2) (Carboxylation) step2->step3 step4 5. Acidic workup (HCl) 6. Extraction with Dichloromethane step3->step4 intermediate Intermediate: 4-Chloro-2-fluoro-3-methoxybenzoic acid step4->intermediate step5 7. React with Thionyl Chloride (SOCl2) and catalytic DMF (Chlorination) intermediate->step5 step6 8. Reflux 9. Remove excess SOCl2 step5->step6 product Final Product: This compound step6->product

Caption: Workflow for the synthesis via ortho-lithiation and carboxylation.

Route 2: Electrophilic Chlorination of 4-Fluoro-3-methoxybenzoic Acid

This route begins with a more functionalized and commercially available starting material, 4-fluoro-3-methoxybenzoic acid. The key transformation is the regioselective electrophilic chlorination of the aromatic ring. The directing effects of the existing substituents will govern the position of the incoming chloro group.

Reaction Scheme

Step 1: Electrophilic Chlorination

Step 2: Chlorination

Causality Behind Experimental Choices

N-Chlorosuccinimide (NCS) is a common and relatively safe source of electrophilic chlorine for the chlorination of aromatic compounds.[8] The regioselectivity of this reaction is determined by the electronic properties of the substituents on the ring. The methoxy group is an activating, ortho, para-directing group, while the carboxylic acid group is a deactivating, meta-directing group. The fluorine atom is deactivating but ortho, para-directing. In this case, the position ortho to the methoxy group and meta to the carboxylic acid is the most likely site of chlorination due to the combined directing effects.

The final conversion to the acyl chloride follows the same logic as in Route 1, using a standard chlorinating agent like thionyl chloride or oxalyl chloride.

Experimental Protocol

Step 1: Synthesis of 4-Chloro-2-fluoro-3-methoxybenzoic Acid

  • To a round-bottom flask, add 4-fluoro-3-methoxybenzoic acid (1.0 equivalent) and a suitable solvent such as acetic acid or a chlorinated solvent.

  • Add N-chlorosuccinimide (NCS) (1.0-1.2 equivalents).

  • The reaction may require a catalytic amount of a Lewis acid or a protic acid to proceed at a reasonable rate.

  • Heat the reaction mixture and monitor the progress by a suitable analytical technique (e.g., TLC or GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a solid precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

  • The crude product is then purified, for example, by recrystallization from a suitable solvent system to yield pure 4-Chloro-2-fluoro-3-methoxybenzoic acid.

Step 2: Synthesis of this compound

  • Follow the same procedure as described in Step 2 of Route 1.

Workflow Diagram

Route 2 Workflow Route 2: Electrophilic Chlorination start Start: 4-Fluoro-3-methoxybenzoic acid step1 1. Dissolve in suitable solvent 2. Add N-Chlorosuccinimide (NCS) start->step1 step2 3. Heat reaction mixture (Electrophilic Chlorination) step1->step2 step3 4. Cool and purify step2->step3 intermediate Intermediate: 4-Chloro-2-fluoro-3-methoxybenzoic acid step3->intermediate step4 5. React with Thionyl Chloride (SOCl2) and catalytic DMF (Chlorination) intermediate->step4 step5 6. Reflux 7. Remove excess SOCl2 step4->step5 product Final Product: This compound step5->product

Caption: Workflow for the synthesis via electrophilic chlorination.

Comparative Analysis

ParameterRoute 1: Ortho-lithiation & CarboxylationRoute 2: Electrophilic Chlorination
Starting Material Cost Moderate to HighLow to Moderate
Number of Steps 22
Overall Yield Potentially Moderate to High (dependent on lithiation efficiency)Potentially Moderate (dependent on chlorination selectivity)
Reagent Hazards High (Pyrophoric n-BuLi)Moderate (NCS is an irritant and oxidant)
Scalability Challenging due to cryogenic conditions and pyrophoric reagentsMore readily scalable
Environmental Impact Use of organolithium reagents and ethereal solvents.Use of chlorinated solvents and reagents.

Cost-Effectiveness Discussion

The primary determinant of cost-effectiveness for these two routes will likely be the price and availability of the starting materials and the overall yield of the reaction sequence.

  • Route 1 begins with a more specialized starting material, 2-chloro-6-fluoroanisole, which is generally more expensive than the starting material for Route 2.[9] Furthermore, the use of n-butyllithium, a pyrophoric and moisture-sensitive reagent, requires specialized handling and equipment, adding to the operational costs, especially at a larger scale.[4][5] However, directed ortho-metalation can be a very high-yielding and regioselective reaction, potentially leading to a higher overall yield of the desired carboxylic acid intermediate.

  • Route 2 starts with the more economical 4-fluoro-3-methoxybenzoic acid.[9][10][11][12][13][14] The reagents used for electrophilic chlorination, such as NCS, are generally less expensive and easier to handle than organolithiums.[15] The main challenge in this route is achieving high regioselectivity in the chlorination step. If side products are formed, this will lower the yield and require more extensive purification, which can increase costs.

For small-scale laboratory synthesis where cost is less of a concern and high purity is paramount, Route 1 may be advantageous due to its predictable regioselectivity. For larger-scale production where cost and operational simplicity are critical, Route 2 is likely to be more cost-effective, provided that the chlorination step can be optimized for high selectivity.

Safety and Environmental Considerations

Route 1: The primary safety concern is the handling of n-butyllithium, which is pyrophoric and reacts violently with water.[4][5] All operations involving n-BuLi must be conducted under a strictly inert atmosphere by trained personnel with appropriate personal protective equipment.[4][5] The environmental impact is associated with the use of ethereal solvents like THF and the disposal of lithium-containing waste.

Route 2: N-chlorosuccinimide is an irritant and a strong oxidizing agent that should be handled with care.[8] The use of chlorinated solvents in this route also presents environmental concerns. Waste streams containing chlorinated organic compounds must be disposed of properly.[16]

Final Chlorination Step: Both routes utilize a chlorinating agent such as thionyl chloride for the final step. Thionyl chloride is a corrosive and toxic substance that reacts with moisture to release HCl and SO₂ gases.[6] These reactions must be performed in a well-ventilated fume hood, and the waste must be quenched and disposed of according to safety protocols.[15] Greener alternatives to thionyl chloride, such as oxalyl chloride, can be considered, although they are often more expensive.[17]

Conclusion

Both the ortho-lithiation/carboxylation route and the electrophilic chlorination route offer viable pathways to this compound.

  • Route 1 offers high regioselectivity but comes with the challenges of handling pyrophoric reagents and higher starting material costs. It is well-suited for smaller-scale syntheses where control and predictability are prioritized.

  • Route 2 is potentially more cost-effective and scalable due to cheaper starting materials and less hazardous reagents. However, the success of this route hinges on achieving high selectivity during the electrophilic chlorination step.

The ultimate choice of synthetic route will depend on the specific requirements of the project, including the desired scale of production, budget constraints, and the available expertise and equipment for handling hazardous reagents.

References

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  • A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC - NIH. (2016, November 12). Retrieved January 21, 2026, from [Link]

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  • US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - Google Patents. (n.d.).
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  • ChemInform Abstract: Fries Rearrangement: Scalable Synthesis of Key Fluoro Building Blocks 3-Fluoro-4-methoxybenzoyl Chloride (IV) and 1,2-Diethoxy-3-fluorobenzene (V). (2025, August 6). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Directed (ortho) Metallation. (n.d.). Retrieved January 21, 2026, from [Link]

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A Senior Application Scientist's Guide to Alternative Reagents for 4-Chloro-2-fluoro-3-methoxybenzoyl Chloride in Specialized Acylation Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Substituted Benzoyl Chlorides in Modern Drug Discovery

In the landscape of pharmaceutical and agrochemical synthesis, the precise and efficient formation of amide bonds is a cornerstone of molecular construction. Substituted benzoyl chlorides are a vital class of reagents in this endeavor, serving as activated acyl donors for the derivatization of amines, alcohols, and other nucleophiles.[1] The specific substitution pattern on the aromatic ring of a benzoyl chloride profoundly influences its reactivity, selectivity, and suitability for a given synthetic transformation. This guide focuses on 4-Chloro-2-fluoro-3-methoxybenzoyl chloride, a highly functionalized reagent, and explores viable alternatives for its core applications, particularly in the synthesis of complex pharmaceutical intermediates like kinase inhibitors.[2]

The presence of chloro, fluoro, and methoxy groups on the benzoyl chloride ring imparts a unique electronic and steric profile. The electron-withdrawing nature of the halogens enhances the electrophilicity of the carbonyl carbon, promoting nucleophilic attack. Conversely, the methoxy group, an electron-donating group, can modulate this reactivity. Understanding these electronic effects is paramount when selecting an appropriate acylating agent for a target transformation. This guide will delve into the practical implications of these substitutions and provide a comparative analysis of alternative reagents and methodologies, supported by experimental data from the scientific literature.

Core Application: Acylation of Anilines in the Synthesis of Kinase Inhibitors

A significant application of functionalized benzoyl chlorides is in the synthesis of kinase inhibitors, a class of targeted cancer therapeutics.[2] For the purpose of this guide, we will consider a key synthetic step analogous to the formation of the amide bond in Cabozantinib, a potent tyrosine kinase inhibitor.[3] This involves the acylation of a substituted aniline, such as 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline, with a suitable acyl donor. While the direct use of this compound in the public literature for this specific synthesis is not extensively documented, its structural motifs are representative of the complex building blocks employed in modern drug discovery. We will, therefore, use this transformation as a model to evaluate potential alternatives.

In-Depth Comparison of Alternative Reagents and Methodologies

The choice of an acylating agent or methodology for a specific transformation is a multi-faceted decision, balancing reactivity, yield, purity of the product, cost, and scalability. Below, we compare several alternatives to this compound for the acylation of anilines.

Alternative Substituted Benzoyl Chlorides: A Study in Electronic Effects

The reactivity of a substituted benzoyl chloride in an acylation reaction is heavily influenced by the electronic nature of its substituents. Electron-withdrawing groups (EWGs) increase the electrophilicity of the carbonyl carbon, leading to a faster reaction, while electron-donating groups (EDGs) have the opposite effect.

Reagent/MethodKey FeaturesAnticipated AdvantagesAnticipated Disadvantages
4-Nitrobenzoyl chloride Contains a strong electron-withdrawing nitro group.High reactivity, potentially leading to higher yields and faster reaction times.Increased susceptibility to side reactions; the nitro group may not be compatible with all downstream chemistries.
4-Methylbenzoyl chloride Contains an electron-donating methyl group.Milder reactivity, which can be beneficial for sensitive substrates to prevent side reactions.Slower reaction rates, may require more forcing conditions (higher temperatures, longer reaction times).
4-Fluorobenzoyl chloride The fluoro group is a moderately electron-withdrawing group.Balanced reactivity; often a good starting point for optimization.May not be reactive enough for deactivated amines.
3-Fluoro-4-methoxybenzoyl chloride An isomer of the target, with a different substitution pattern.[4]The fluorine atom enhances reactivity, while the methoxy group can still participate in potential hydrogen bonding interactions.The altered steric and electronic profile may affect regioselectivity in certain applications.
Alternative Acylation Methodologies: Beyond Pre-formed Benzoyl Chlorides

In many industrial and research settings, the in-situ generation of the acylating species or the use of coupling reagents is preferred over the handling of potentially moisture-sensitive and corrosive benzoyl chlorides. The synthesis of Cabozantinib provides excellent examples of such alternative approaches.

A common and cost-effective method for amide bond formation is the conversion of a carboxylic acid to its corresponding acyl chloride in situ, followed by reaction with the amine.

Reaction Workflow:

CarboxylicAcid Carboxylic Acid AcylChloride In-situ Acyl Chloride CarboxylicAcid->AcylChloride Activation ThionylChloride SOCl₂ or (COCl)₂ ThionylChloride->AcylChloride AmideProduct Amide Product AcylChloride->AmideProduct Acylation Amine Aniline Derivative Amine->AmideProduct

In-situ acyl chloride formation workflow.

Experimental Protocol (Adapted from the synthesis of a Cabozantinib intermediate)[5]:

  • To a solution of the carboxylic acid (e.g., 1-(4-fluorophenylcarbamoyl)cyclopropanecarboxylic acid) in a suitable aprotic solvent (e.g., tetrahydrofuran), add thionyl chloride dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 1-2 hours or until the conversion to the acyl chloride is complete (monitored by TLC or other appropriate analytical techniques).

  • In a separate flask, dissolve the aniline derivative in an aprotic solvent containing a non-nucleophilic base (e.g., triethylamine).

  • Slowly add the freshly prepared acyl chloride solution to the aniline solution at 0-5 °C.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Perform an aqueous work-up to remove excess reagents and byproducts, followed by crystallization or chromatographic purification of the amide product.

Advantages:

  • Avoids the need to isolate and store the often-unstable acyl chloride.

  • Cost-effective reagents (thionyl chloride and oxalyl chloride).

Disadvantages:

  • The generation of HCl gas requires appropriate handling and scrubbing.

  • The harsh conditions of acyl chloride formation may not be suitable for sensitive substrates.

Carbodiimide reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), are widely used for the direct coupling of carboxylic acids and amines under mild conditions.

Reaction Workflow:

CarboxylicAcid Carboxylic Acid ActiveEster Active Ester Intermediate CarboxylicAcid->ActiveEster Activation EDCI EDCI EDCI->ActiveEster AmideProduct Amide Product ActiveEster->AmideProduct Acylation Amine Aniline Derivative Amine->AmideProduct

Carbodiimide-mediated amide coupling workflow.

Experimental Protocol (Adapted from the synthesis of Cabozantinib)[5]:

  • Dissolve the carboxylic acid and the aniline derivative in a suitable aprotic solvent (e.g., dimethylacetamide).

  • Add EDCI to the solution and stir at room temperature. The reaction can be monitored by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water to precipitate the crude product.

  • The crude product is then collected by filtration and purified by crystallization or column chromatography.

Advantages:

  • Mild reaction conditions, suitable for a wide range of functional groups.

  • The urea byproduct is often soluble in aqueous media, facilitating purification.

Disadvantages:

  • Coupling reagents like EDCI are more expensive than thionyl chloride.

  • Reactions may not always go to completion and can sometimes be sluggish.[6]

Comparative Performance Data

The following table provides a summary of the expected and reported performance of the different acylation methods discussed.

MethodReagent(s)Typical YieldKey Considerations
Acylation with Substituted Benzoyl Chloride 4-Nitrobenzoyl chlorideHighHighly reactive, potential for side reactions.
4-Methylbenzoyl chlorideModerate to HighMilder, may require longer reaction times.
In-situ Acyl Chloride Formation Carboxylic acid + SOCl₂/(COCl)₂HighCost-effective, but generates HCl.
Carbodiimide Coupling Carboxylic acid + Amine + EDCIModerate to HighMild conditions, but more expensive reagents.[5]

Conclusion and Future Outlook

The selection of an appropriate acylating agent is a critical decision in the synthesis of complex molecules. While this compound represents a highly functionalized and potentially useful reagent, a thorough understanding of the available alternatives is essential for optimizing synthetic routes.

The choice between different substituted benzoyl chlorides allows for the fine-tuning of reactivity based on electronic effects. For large-scale synthesis, in-situ acyl chloride formation using inexpensive reagents like thionyl chloride offers a practical and economical solution, provided the substrate is stable to the reaction conditions. For sensitive substrates and in cases where mild conditions are paramount, carbodiimide-mediated coupling remains the gold standard, despite the higher cost of reagents.

As the demand for increasingly complex and novel chemical entities continues to grow, the development of new and improved acylation methods will remain an active area of research. Future innovations will likely focus on catalytic methods that avoid the use of stoichiometric activating agents, further enhancing the efficiency and sustainability of amide bond formation.

References

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  • US11498902B2 - Process for the preparation of Cabozantinib and its pharmaceutically acceptable salts thereof - Google Patents. (n.d.).
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A Comparative Guide to the Reaction Kinetics of 4-Chloro-2-fluoro-3-methoxybenzoyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and agrochemical synthesis, substituted benzoyl chlorides are indispensable intermediates.[1] Their reactivity dictates the efficiency of acylation reactions, making a thorough understanding of their kinetic behavior paramount for process optimization and the rational design of synthetic routes. This guide provides a detailed kinetic analysis of 4-Chloro-2-fluoro-3-methoxybenzoyl chloride, a complex polysubstituted benzoyl chloride, and compares its reactivity with benchmark substituted benzoyl chlorides. Through an examination of electronic effects and supporting experimental methodologies, this document aims to provide a predictive framework for the reactivity of this and structurally related acylating agents.

The Significance of Substituent Effects in Benzoyl Chloride Reactivity

The reactivity of a substituted benzoyl chloride in nucleophilic acyl substitution reactions is profoundly influenced by the electronic nature of the substituents on the aromatic ring.[2] The core of this reaction is the attack of a nucleophile on the electrophilic carbonyl carbon.[3] Electron-withdrawing groups (EWGs) enhance the electrophilicity of the carbonyl carbon, thereby increasing the rate of nucleophilic attack. Conversely, electron-donating groups (EDGs) diminish the electrophilicity of the carbonyl carbon, leading to a slower reaction rate.[4] The interplay of inductive and resonance effects of the substituents determines the overall reactivity profile of the molecule.

The reaction proceeds through a two-step addition-elimination mechanism, involving a tetrahedral intermediate.[5][6] The stability of this intermediate and the facility of the leaving group's departure are also key factors governing the reaction kinetics.

A Comparative Analysis of Reactivity

To contextualize the reactivity of this compound, we will compare it with three other benzoyl chlorides: the unsubstituted benzoyl chloride, 4-nitrobenzoyl chloride (containing a strong electron-withdrawing group), and 4-methoxybenzoyl chloride (containing a strong electron-donating group).

Electronic Profile of this compound:

  • 4-Chloro: The chlorine atom is moderately electron-withdrawing through its inductive effect (-I) but weakly electron-donating through resonance (+M). The inductive effect is generally dominant for halogens.

  • 2-Fluoro: The fluorine atom is strongly electron-withdrawing via its inductive effect (-I) and weakly electron-donating through resonance (+M). Its high electronegativity makes the -I effect particularly significant.

  • 3-Methoxy: The methoxy group is electron-withdrawing inductively (-I) but strongly electron-donating through resonance (+M).

The combined influence of these substituents on the electrophilicity of the carbonyl carbon in this compound is complex. The two halogen atoms, particularly the fluorine at the ortho position, will significantly increase the electrophilicity of the carbonyl carbon. The methoxy group at the meta position will have a less pronounced resonance effect compared to a para-methoxy group, with its inductive effect also contributing to electron withdrawal. Therefore, it is anticipated that this compound will be a highly reactive acylating agent, likely more reactive than unsubstituted benzoyl chloride.

Predicted Order of Reactivity:

Based on the electronic effects, the predicted order of reactivity towards a given nucleophile is:

4-Nitrobenzoyl Chloride > this compound > Benzoyl Chloride > 4-Methoxybenzoyl Chloride

Experimental Protocol for Kinetic Studies

To empirically determine the reactivity of these compounds, a standardized kinetic experiment is required. The solvolysis of benzoyl chlorides in a protic solvent, such as aqueous ethanol or acetone, is a well-established method for quantifying their reactivity.[2] The reaction rate can be conveniently monitored using UV-Vis spectrophotometry by observing the disappearance of the benzoyl chloride reactant or the appearance of the benzoic acid product.[7]

Experimental Workflow:

G cluster_prep Preparation cluster_exp Kinetic Run cluster_analysis Data Analysis prep_sol Prepare Solvent Mixture (e.g., 80:20 Acetone:Water) thermo Thermostat Solvent Mixture in UV-Vis Cuvette prep_sol->thermo prep_stock Prepare Stock Solutions of Benzoyl Chlorides in Dry Acetone inject Inject Aliquot of Benzoyl Chloride Stock Solution prep_stock->inject thermo->inject monitor Monitor Absorbance Change Over Time at a Fixed Wavelength inject->monitor plot Plot ln(A∞ - At) vs. Time monitor->plot calc Calculate Pseudo-First-Order Rate Constant (kobs) from the Slope plot->calc compare Compare kobs Values for Different Benzoyl Chlorides calc->compare

Caption: Workflow for the kinetic analysis of benzoyl chloride solvolysis.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of each benzoyl chloride in a dry, inert solvent (e.g., anhydrous acetone).

    • Prepare the reaction solvent, for instance, an 80:20 (v/v) acetone-water mixture.

  • Kinetic Measurement:

    • Place a known volume of the reaction solvent into a quartz cuvette and allow it to equilibrate to the desired temperature in the thermostatted cell holder of a UV-Vis spectrophotometer.[8]

    • Initiate the reaction by injecting a small, known volume of the benzoyl chloride stock solution into the cuvette with rapid mixing.

    • Immediately begin recording the absorbance at a predetermined wavelength (where the reactant or product has a significant and distinct absorbance) as a function of time.[7]

  • Data Analysis:

    • The solvolysis of benzoyl chlorides typically follows pseudo-first-order kinetics under these conditions, as water is in large excess.

    • The observed rate constant (kobs) can be determined by plotting the natural logarithm of the change in absorbance versus time. The slope of the resulting linear plot will be equal to -kobs.[2]

Comparative Kinetic Data (Illustrative)

The following table presents hypothetical, yet realistic, pseudo-first-order rate constants (kobs) for the solvolysis of the four benzoyl chlorides in 80:20 acetone-water at 25°C.

Benzoyl ChlorideSubstituentsExpected Electronic EffectIllustrative kobs (s-1)
4-Nitrobenzoyl Chloride4-NO2Strong Electron-Withdrawing5.0 x 10-3
This compound 4-Cl, 2-F, 3-OCH3 Net Electron-Withdrawing 8.5 x 10-4
Benzoyl ChlorideNoneNeutral (Reference)1.2 x 10-4
4-Methoxybenzoyl Chloride4-OCH3Strong Electron-Donating2.5 x 10-5

Mechanistic Insights and Discussion

The nucleophilic acyl substitution of benzoyl chlorides proceeds through a tetrahedral intermediate.[5] The rate of reaction is largely determined by the electrophilicity of the carbonyl carbon, which dictates the rate of the initial nucleophilic attack.

G Reactants Benzoyl Chloride + Nucleophile TS1 Transition State 1 Reactants->TS1 Addition Intermediate Tetrahedral Intermediate TS1->Intermediate TS2 Transition State 2 Intermediate->TS2 Elimination Products Acyl-Substituted Product + Cl⁻ TS2->Products

Caption: General mechanism for nucleophilic acyl substitution of benzoyl chlorides.

The illustrative data in the table aligns with the predicted reactivity based on electronic effects. The nitro group in 4-nitrobenzoyl chloride is strongly electron-withdrawing, making the carbonyl carbon highly electrophilic and resulting in the fastest reaction. Conversely, the methoxy group in 4-methoxybenzoyl chloride is strongly electron-donating, which deactivates the carbonyl group towards nucleophilic attack, leading to the slowest reaction.

This compound, with its combination of electron-withdrawing halogens and a methoxy group, exhibits an intermediate reactivity. The strong inductive effects of the fluorine and chlorine atoms outweigh the donating effect of the methoxy group, resulting in a carbonyl carbon that is more electrophilic than that of unsubstituted benzoyl chloride. This enhanced reactivity is a critical consideration for its application in synthesis, allowing for milder reaction conditions or the acylation of less reactive nucleophiles.

Conclusion

The kinetic behavior of this compound is governed by the complex interplay of the electronic effects of its substituents. A qualitative analysis predicts that this compound is a highly reactive acylating agent, more so than unsubstituted benzoyl chloride. This guide provides a framework for the experimental determination of its reactivity through established kinetic methods and offers a comparative analysis against benchmark compounds. For researchers in drug discovery and process chemistry, a quantitative understanding of these kinetic parameters is essential for predictable and efficient synthesis.

References

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  • Google Patents. Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.
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A Senior Application Scientist's Guide to the Analysis of Residual Products in Industrial Synthesis Involving Benzoyl Chloride Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and fine chemical synthesis, the use of benzoyl chloride and its derivatives as acylating agents is ubiquitous. Their high reactivity, while advantageous for product formation, also presents a significant challenge: the control and analysis of residual products. These impurities, which can arise from the starting materials, side reactions, or degradation, can have a profound impact on the safety, efficacy, and stability of the final product. This guide provides an in-depth comparison of the predominant analytical methodologies for the characterization and quantification of these residual products, grounded in the principles of scientific integrity and practical, field-proven insights.

The Genesis of Residual Products: A Mechanistic Perspective

Understanding the origin of impurities is fundamental to developing robust analytical control strategies. In syntheses involving benzoyl chloride derivatives, residual products can be broadly categorized as follows:

  • Process-Related Impurities: These are substances that are part of the manufacturing process.

    • Unreacted Starting Materials: Residual benzoyl chloride or its derivatives.

    • By-products of the Main Reaction: For instance, in an esterification reaction, the formation of an amide impurity if an amine is present. In Friedel-Crafts acylation, this can include regioisomers.[1]

    • Reagents and Catalysts: Trace amounts of reagents used in the synthesis of benzoyl chloride itself, such as thionyl chloride or phosphorus pentachloride, and catalysts from acylation reactions.[2][3][4]

  • Degradation Products: These arise from the degradation of the desired product or starting materials.

    • Hydrolysis Products: The most common degradation pathway for benzoyl chloride is hydrolysis to benzoic acid.[5][6] This is a critical impurity to monitor.

    • Photolytic and Thermolytic Products: Depending on the stability of the molecules, exposure to light or heat can lead to the formation of other impurities.

  • Impurities from Starting Materials:

    • Impurities in Benzoyl Chloride: Industrial-grade benzoyl chloride may contain trace amounts of related compounds such as chlorobenzoyl chloride.[7]

The following diagram illustrates the primary pathways for the formation of common residual products in reactions involving benzoyl chloride.

Benzoyl_Chloride Benzoyl Chloride Desired_Product Desired Product (e.g., Ester, Amide) Benzoyl_Chloride->Desired_Product Acylation Benzoic_Acid Benzoic Acid Benzoyl_Chloride->Benzoic_Acid Hydrolysis Byproducts Side-Reaction Byproducts Benzoyl_Chloride->Byproducts Side Reactions Starting_Material_Impurities Starting Material Impurities Benzoyl_Chloride->Starting_Material_Impurities Contains Reaction_Substrate Reaction Substrate (e.g., Alcohol, Amine) Reaction_Substrate->Desired_Product

Caption: Formation pathways of residual products.

A Comparative Analysis of Analytical Methodologies

The choice of an analytical technique for impurity profiling is a critical decision that balances specificity, sensitivity, and practicality. The two primary methods employed are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of pharmaceutical analysis due to its versatility and robustness for a wide range of compounds.

Principle: HPLC separates compounds based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase. For the analysis of benzoyl chloride and its polar impurities like benzoic acid, reversed-phase HPLC is the most common modality.

Advantages:

  • Versatility: Can analyze a wide range of compounds, including those that are non-volatile or thermally labile.

  • Robustness: Well-established and reliable for routine quality control.

  • Direct Analysis: In many cases, direct injection of the sample with minimal preparation is possible.

Limitations:

  • Reactivity on Column: Highly reactive acyl chlorides can degrade on the column, leading to inaccurate quantification.

  • UV Detection: Requires that the analytes have a UV chromophore. For compounds lacking a strong chromophore, derivatization may be necessary to enhance detection.[8]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers exceptional sensitivity and specificity, making it a powerful tool for impurity identification.

Principle: GC separates volatile and thermally stable compounds in a gaseous mobile phase based on their boiling points and interaction with a stationary phase. The separated compounds are then detected and identified by a mass spectrometer.

Advantages:

  • High Sensitivity and Specificity: The mass spectrometer provides structural information, allowing for the confident identification of unknown impurities.

  • Excellent for Volatile Impurities: Ideal for analyzing residual solvents and other volatile byproducts.

Limitations:

  • Derivatization Often Required: Benzoyl chloride and benzoic acid are not ideal for direct GC analysis due to their reactivity and polarity, respectively. Derivatization to more volatile and stable esters or amides is a common practice.[5] This additional step can introduce variability.

  • Thermal Lability: Not suitable for thermally unstable compounds.

The following diagram provides a decision-making framework for selecting the appropriate analytical technique.

Start Analyze Residual Products in Benzoyl Chloride Synthesis Question1 Are impurities volatile and thermally stable? Start->Question1 GC_MS GC-MS is a strong candidate Question1->GC_MS Yes HPLC HPLC is the preferred method Question1->HPLC No Question2 Is derivatization acceptable? GC_MS->Question2 Question3 Do all analytes have a chromophore? HPLC->Question3 Direct_GC_MS Consider direct GC-MS (with caution for reactivity) Question2->Direct_GC_MS No Derivatization_GC_MS Use Derivatization followed by GC-MS Question2->Derivatization_GC_MS Yes Direct_HPLC Direct HPLC-UV analysis Question3->Direct_HPLC Yes Derivatization_HPLC Consider derivatization for HPLC-UV Question3->Derivatization_HPLC No

Caption: Decision tree for analytical method selection.

Performance Comparison: HPLC vs. GC-MS

The following table summarizes the key performance characteristics of HPLC and GC-MS for the analysis of residual products in syntheses involving benzoyl chloride derivatives.

ParameterHPLC-UVGC-MS (with Derivatization)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on volatility and interaction with a stationary phase, with mass spectrometric detection.
Sample Preparation Often simple dilution.Requires a derivatization step to convert polar/reactive analytes to volatile/stable derivatives.
Specificity Good, but can be limited by co-eluting impurities with similar UV spectra.Excellent, due to both chromatographic separation and mass spectral identification.
Linearity (R²) Typically > 0.99[6]Typically > 0.99[7]
Limit of Detection (LOD) Can reach low ppm to sub-ppm levels.Generally in the low ppm range.[7]
Limit of Quantification (LOQ) Can range from mid-ppm to low ppm levels.Typically in the mid-ppm range.[7]
Accuracy (% Recovery) 98-102% is achievable with validated methods.[9]95-105% is common, with the derivatization step being a key factor.[9]
Precision (%RSD) < 2% is a common target for validated methods.[9]< 5% is often acceptable, with the derivatization step contributing to variability.[9]

Experimental Protocols

Adherence to a well-defined and validated protocol is paramount for obtaining reliable and reproducible results.

Protocol 1: HPLC-UV Method for the Simultaneous Determination of Benzoyl Chloride and Benzoic Acid

This protocol is designed for the routine quality control of reaction mixtures where the primary impurities of concern are unreacted benzoyl chloride and its hydrolysis product, benzoic acid.

1. Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Standard solutions of benzoyl chloride and benzoic acid in acetonitrile

2. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection Wavelength: 230 nm

  • Gradient Elution:

    • 0-2 min: 30% B

    • 2-10 min: 30% to 70% B

    • 10-12 min: 70% B

    • 12-13 min: 70% to 30% B

    • 13-15 min: 30% B

3. Sample Preparation:

  • Accurately weigh approximately 10 mg of the reaction mixture into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with acetonitrile.

  • Filter the sample through a 0.45 µm syringe filter prior to injection.

4. Validation Parameters:

  • Specificity: Demonstrate that the peaks for benzoyl chloride and benzoic acid are well-resolved from each other and from the main product peak.

  • Linearity: Prepare a series of standard solutions of both analytes and inject them to establish a linear relationship between concentration and peak area (typically R² > 0.99).

  • Accuracy and Precision: Perform recovery studies by spiking a placebo with known amounts of the impurities. The recovery should be within 98-102% with an RSD of < 2%.

Protocol 2: GC-MS Method for the Analysis of Trace Impurities via Derivatization

This protocol is suitable for the identification and quantification of a broader range of impurities, including those present at trace levels.

1. Instrumentation and Materials:

  • GC-MS system

  • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)

  • Derivatizing agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Internal standard (e.g., deuterated analog of the main product)

  • Anhydrous pyridine

2. GC-MS Conditions:

  • Injector Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 min

    • Ramp: 10°C/min to 280°C

    • Hold at 280°C for 5 min

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Scan Range: 40-500 amu

3. Derivatization and Sample Preparation:

  • Accurately weigh approximately 5 mg of the reaction mixture into a vial.

  • Add 100 µL of the internal standard solution.

  • Add 200 µL of anhydrous pyridine and 200 µL of BSTFA with 1% TMCS.

  • Cap the vial tightly and heat at 70°C for 30 minutes.

  • Cool to room temperature and inject 1 µL into the GC-MS.

4. Data Analysis:

  • Identify impurities by comparing their mass spectra with a library (e.g., NIST).

  • Quantify the impurities by constructing a calibration curve using the peak area ratio of the analyte to the internal standard.

The following workflow diagram illustrates the key steps in a comprehensive impurity analysis.

Start Impurity Analysis Workflow Sample_Prep Sample Preparation (Dilution/Derivatization) Start->Sample_Prep Method_Selection Method Selection (HPLC or GC-MS) Sample_Prep->Method_Selection Data_Acquisition Data Acquisition Method_Selection->Data_Acquisition Peak_Identification Peak Identification (Retention Time/Mass Spectra) Data_Acquisition->Peak_Identification Quantification Quantification (Calibration Curve) Peak_Identification->Quantification Reporting Reporting and Regulatory Compliance Quantification->Reporting

Caption: General workflow for impurity analysis.

Regulatory Considerations and Trustworthiness

In the pharmaceutical industry, the control of impurities is not just a matter of good science but a strict regulatory requirement. The International Council for Harmonisation (ICH) provides guidelines on impurities in new drug substances (Q3A) and new drug products (Q3B).[10][11]

  • Reporting Threshold: The level at which an impurity must be reported. For drug substances, this is typically ≥0.05%.

  • Identification Threshold: The level at which the structure of an impurity must be determined. This is generally ≥0.10% or a daily intake of >1.0 mg, whichever is lower.

  • Qualification Threshold: The level at which an impurity's safety must be established.

A self-validating analytical system is one where the methodology is robust, and the results are consistently accurate and precise. This is achieved through rigorous method validation, which, according to ICH guidelines, includes the evaluation of specificity, linearity, range, accuracy, precision, detection limit, and quantitation limit.[12]

Conclusion

The effective analysis of residual products in syntheses involving benzoyl chloride derivatives is a multifaceted challenge that requires a deep understanding of reaction mechanisms, a strategic approach to analytical method selection, and a commitment to rigorous validation and regulatory compliance. While HPLC offers a robust and versatile platform for routine analysis, GC-MS provides unparalleled specificity for impurity identification. The choice between these methodologies, or their complementary use, should be guided by the specific nature of the analytes and the objectives of the analysis. By implementing the principles and protocols outlined in this guide, researchers, scientists, and drug development professionals can ensure the quality, safety, and efficacy of their synthesized products.

References

  • Using Benzoyl Chloride Derivatization to Improve Small-Molecule Analysis in Biological Samples by LC–MS/MS. LCGC International. [Link]

  • Evaluation of a GC–MS method for benzyl chloride content in processed food, meats, and marine products distributed in Korea. National Institutes of Health. [Link]

  • Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples. National Institutes of Health. [Link]

  • Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography with diode-array detection. Semantic Scholar. [Link]

  • Analytical Methods. Royal Society of Chemistry. [Link]

  • A Structured Approach To Cope with Impurities during Industrial Crystallization Development. ACS Publications. [Link]

  • Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. PubMed. [Link]

  • Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols. National Institutes of Health. [Link]

  • ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). European Medicines Agency. [Link]

  • Pharmaceutical Impurity Identification: A Case Study Using a Multidisciplinary Approach. ResearchGate. [Link]

  • Determination and Validation of Benzyl Chloride by HPLC Method in Posaconazole Drug Substance. JOCPR. [Link]

  • IMPURITIES IN NEW DRUG SUBSTANCES Q3A(R2). Lejan Team. [Link]

  • Analysis of Residual Products in Benzyl Chloride Used for the Industrial Synthesis of Quaternary Compounds by Liquid Chromatography with Diode-Array Detection. ResearchGate. [Link]

  • Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. ResearchGate. [Link]

  • Development and validation of a HPLC method for simultaneous quantitative determination of adapalene and benzoyl peroxide in gel products. VNUHCM Journal of Health Sciences. [Link]

  • How To Control Impurities In Pharmaceuticals. Pharmaguideline. [Link]

  • Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. Semantic Scholar. [Link]

  • Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. International Journal of Pharmaceutical Investigation. [Link]

  • HPLC gradient conditions for benzoic acid and benzyl alcohol analysis. ResearchGate. [Link]

  • GC/MSn analysis of the crude reaction mixtures from Friedel–Crafts acylation: Unambiguous identification and differentiation o. Wiley Online Library. [Link]

  • Impurities in new drug substance| ICH Q3A(R2). YouTube. [Link]

  • Validation of Analytical Methods: A Review. Gavin Publishers. [Link]

  • Recent trends in the impurity profile of pharmaceuticals. National Institutes of Health. [Link]

  • Q3B(R2) Impurities in New Drug Products. European Medicines Agency. [Link]

  • Process Related Impurities in Pharmaceuticals. YouTube. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-Chloro-2-fluoro-3-methoxybenzoyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to a comprehensive guide on the safe and compliant disposal of 4-Chloro-2-fluoro-3-methoxybenzoyl chloride. As a reactive acyl chloride, this compound demands a methodical and informed approach to its handling and disposal to ensure the safety of laboratory personnel and environmental integrity. This document moves beyond a simple checklist, providing the causal logic behind each procedural step, grounded in the principles of chemical reactivity and laboratory safety. Our goal is to empower you with the expertise to manage this chemical waste stream confidently and responsibly.

Hazard Assessment: Understanding the Reactivity Profile

The primary hazards stem from the electrophilic carbonyl carbon bonded to a chlorine atom. This bond is highly susceptible to nucleophilic attack, leading to vigorous, exothermic reactions with a wide range of common laboratory substances, most notably water.

Hazard ClassificationDescription & RationaleSupporting Data (from analogous compounds)
Corrosivity Causes severe skin burns and serious eye damage.[4][5][6] The compound readily hydrolyzes upon contact with moisture (e.g., on skin or mucous membranes) to produce hydrochloric acid (HCl), causing immediate and severe chemical burns.[1][3]Skin Corrosion/Irritation: Category 1B; Serious Eye Damage: Category 1.[4][5]
Reactivity Reacts exothermically, and potentially violently, with water, alcohols, bases (amines), and strong oxidizing agents.[1][3] Contact with moisture, including humidity in the air, generates corrosive hydrogen chloride gas, which can build pressure in sealed containers.[1][3]Fumes in air. Reacts exothermically with water to form hydrochloric acid and the corresponding carboxylic acid.[1][3]
Toxicity May cause respiratory irritation upon inhalation of vapors or fumes.[4][5][7] Ingestion can cause severe irritation and damage to the mouth and stomach.[1]Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory system).[4][5]

Pre-Disposal Safety Operations: Establishing a Controlled Environment

Before initiating any disposal protocol, the operational environment must be secured. This is a non-negotiable prerequisite for safety.

Required Personal Protective Equipment (PPE)

Your first line of defense is a comprehensive PPE ensemble. Standard laboratory attire is insufficient.

  • Eye and Face Protection: Chemical splash goggles in combination with a full-face shield are mandatory.[8]

  • Hand Protection: Use heavy-duty, chemical-resistant gloves (e.g., butyl rubber or a suitable laminate). Inspect gloves for any signs of degradation or pinholes before use.

  • Body Protection: A chemical-resistant apron or a full lab coat, worn over long-sleeved clothing, is required. Ensure all skin is covered.[8]

  • Respiratory Protection: All handling and disposal steps must be performed inside a certified chemical fume hood to control the release of corrosive vapors.[8][9]

Essential Equipment and Reagents
  • Location: A certified, functioning chemical fume hood.

  • Glassware: An appropriately sized beaker or flask (at least 5 times the volume of the waste to be treated) and a stir rod or magnetic stir plate with a stir bar.

  • Quenching/Neutralization Agents:

    • An alcohol such as isopropanol or ethanol.[10]

    • A weak base solution, such as 5-10% sodium bicarbonate (NaHCO₃) in water, or a 5% sodium hydroxide (NaOH) solution.

    • An ice bath for temperature control.

  • Verification: pH paper or a calibrated pH meter.

  • Waste Container: A clearly labeled hazardous waste container for "Halogenated Organic Waste."[11][12]

Step-by-Step Disposal Protocol: Controlled Quenching and Neutralization

The core principle of acyl chloride disposal is to convert the reactive compound into a less hazardous, stable derivative through a controlled reaction, a process known as quenching.[13] Direct disposal of the neat compound into a general waste stream is a dangerous and non-compliant practice.

The following protocol utilizes a two-stage approach: first, reaction with an alcohol to form a more stable ester, followed by neutralization of the acidic byproduct. This is generally safer than direct hydrolysis with water, as the reaction with alcohol can be less vigorous.[10]

  • Prepare the Quenching Medium: In the chemical fume hood, place a beaker containing an alcohol (isopropanol or ethanol) on a stir plate. The volume of the alcohol should be at least 10-20 times the volume of the acyl chloride to be quenched. Begin gentle stirring. Place this beaker in an ice bath to pre-chill and to manage the exothermic reaction.

  • Slow Addition of Acyl Chloride: Using a pipette or dropping funnel, add the this compound to the stirring alcohol dropwise and very slowly .

    • Causality: The reaction between an acyl chloride and an alcohol produces an ester and hydrogen chloride (HCl) gas.[14] This reaction is exothermic. Slow, dropwise addition is critical to control the rate of reaction and heat generation, preventing boiling and splashing of the corrosive mixture.

  • Allow for Complete Reaction: After the addition is complete, allow the mixture to stir for at least 30 minutes. This ensures that all the reactive acyl chloride has been converted to the corresponding ester.

  • Neutralize the Acidic Byproduct: The resulting solution is now highly acidic due to the formation of HCl. Slowly and carefully, add a weak base solution (e.g., 5-10% sodium bicarbonate) to the mixture.

    • Causality: Sodium bicarbonate will neutralize the HCl. Be aware that this neutralization will produce carbon dioxide (CO₂) gas, causing effervescence. Add the base slowly to control the rate of gas evolution and prevent foaming over. Continue adding the base in small portions until effervescence ceases. Alternatively, a 5% sodium hydroxide solution can be used, which will not produce gas but still requires slow addition to control the heat of neutralization.

  • Verify Neutralization: Once the neutralization appears complete, verify the final pH of the solution using pH paper or a pH meter. The target pH should be between 6.0 and 8.0. Adjust with more base or a dilute acid (e.g., 1M HCl) if necessary.

  • Final Waste Collection: Transfer the final, neutralized solution into a designated hazardous waste container labeled "Halogenated Organic Waste."[11][12][15] Do not mix with non-halogenated solvent waste, as this significantly increases disposal costs and complexity.[12]

  • Decontaminate Glassware: Rinse all glassware used in the procedure with a suitable solvent (e.g., acetone), and collect the rinsate in the same halogenated waste container.

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal procedure, from initial assessment to final waste containment.

DisposalWorkflow cluster_prep Phase 1: Preparation cluster_protocol Phase 2: Quenching & Neutralization cluster_disposal Phase 3: Final Disposal A Residual this compound B Don PPE: - Face Shield & Goggles - Chemical Gloves - Lab Coat/Apron A->B Assess Waste C Work in Chemical Fume Hood B->C D Prepare chilled alcohol (Isopropanol or Ethanol) in ice bath C->D E Add Acyl Chloride DROPWISE with stirring D->E Exothermic Reaction F Allow reaction to complete (approx. 30 min) E->F G Slowly add base (e.g., NaHCO3 solution) to neutralize HCl F->G Forms stable ester + HCl H Verify pH is neutral (6-8) G->H Control CO2 evolution I Transfer neutralized solution to waste container H->I J Label Container: 'Hazardous Waste, Halogenated Organics' I->J K Arrange for pickup by EHS or licensed disposal contractor J->K

Sources

Personal protective equipment for handling 4-Chloro-2-fluoro-3-methoxybenzoyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I've seen firsthand how the success of a project and the safety of a team are inextricably linked. The proper handling of reactive reagents like 4-Chloro-2-fluoro-3-methoxybenzoyl chloride is a cornerstone of responsible research. This guide is designed to provide you with the essential, field-tested safety and logistical information needed to handle this compound with the confidence that comes from a deep understanding of its properties and the causality behind each safety protocol. Our goal is to empower you with knowledge that goes beyond the product, ensuring your work is not only groundbreaking but also fundamentally safe.

The Inherent Reactivity of Acyl Chlorides

This compound belongs to the acyl chloride family, a class of organic compounds known for their high reactivity. This reactivity is precisely what makes them valuable as chemical intermediates, but it also defines their primary hazards. The core of the issue lies in the molecule's susceptibility to nucleophilic attack, particularly by water.

Upon contact with moisture—even ambient humidity in the air—this compound will rapidly hydrolyze. This exothermic reaction produces two corrosive products: hydrochloric acid (HCl) and the corresponding carboxylic acid, 4-chloro-2-fluoro-3-methoxybenzoic acid.[1][2] It is this generation of HCl that is responsible for the severe burns and irritation the compound can cause to the skin, eyes, and respiratory system.[1][3][4][5] Therefore, every handling precaution is designed around a single, fundamental principle: isolate the chemical from moisture and from you.

Core Directive: Personal Protective Equipment (PPE)

Your primary line of defense is a comprehensive and correctly worn set of Personal Protective Equipment. Do not merely wear PPE; understand its function and its limitations. The selection below is based on the compound's corrosive and water-reactive nature.

Protection Area Required Equipment Rationale and Specifications
Eye & Face Protection Chemical Splash Goggles & Full-Face ShieldAcyl chlorides and their hydrolysis products can cause severe, irreversible eye damage.[4][6] Standard safety glasses are insufficient. Chemical splash goggles conforming to ANSI Z87.1 or EN 166 are mandatory to form a seal around the eyes. A polycarbonate full-face shield must be worn over the goggles to protect the rest of the face from splashes.[1][7]
Hand Protection Double-Gloving: Nitrile or Butyl RubberA single glove is not enough. Double-gloving provides redundant protection. The outer glove should be a robust material like butyl rubber or nitrile , which offer good resistance to corrosive chemicals.[7] Check the manufacturer's compatibility chart for breakthrough times. Inspect gloves for any signs of degradation or punctures before and during use.[8]
Body Protection Chemical-Resistant Apron over a Flame-Resistant Lab CoatA standard lab coat offers minimal protection. Wear a flame-resistant lab coat fully buttoned with sleeves extended to the wrists.[9] Over this, a chemical-resistant apron is required to protect your torso from splashes.[8] Ensure you are wearing long pants and fully enclosed, chemical-resistant footwear.[8][9]
Respiratory Protection Chemical Fume Hood / Respirator (if needed)All handling of this compound must be performed inside a certified chemical fume hood to control the release of corrosive vapors.[8][9] If there is a risk of exceeding exposure limits or a fume hood is not available, a NIOSH-approved full-face respirator with an appropriate acid gas cartridge is required.[3][7]

Operational Plan: From Bench to Disposal

A successful experiment is one where safety is integrated into every step of the workflow.

Step 1: Pre-Handling Safety Checklist
  • Designated Area: Cordon off a specific area within a chemical fume hood for the procedure.[9]

  • Emergency Equipment Check: Confirm that a safety shower and eyewash station are accessible and have been recently tested.[4][9] Have a Class D fire extinguisher nearby for reactive chemical fires.[9]

  • Spill Kit: Ensure a spill kit containing a neutralizer for acids (such as sodium bicarbonate) and absorbent materials is readily available.

  • Review the SDS: Before starting, always re-read the Safety Data Sheet (SDS) for the specific chemical.[2]

  • Dry Run: Perform a dry run of the entire procedure without the chemical to identify potential ergonomic or safety hazards.[9]

Step 2: PPE Donning and Doffing Workflow

Cross-contamination during the removal of PPE is a common route of exposure. The sequence is critical. Donning should be performed in a clean area, and doffing should proceed in a way that the most contaminated items are removed first, without touching your clean inner layers.

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Source) d1 1. Lab Coat & Apron d2 2. Inner Gloves d3 3. Outer Gloves d4 4. Goggles d5 5. Face Shield f1 1. Outer Gloves (Contaminated) d5->f1 Perform Work f2 2. Face Shield & Apron f3 3. Goggles f4 4. Lab Coat f5 5. Inner Gloves

Caption: PPE Donning and Doffing Workflow to Minimize Contamination.

Step 3: Emergency Response Protocol

Immediate and correct action is critical in the event of an exposure.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing.[4][10][11] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open to ensure complete rinsing.[4][10][11] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air immediately.[4][10] If breathing is difficult or has stopped, provide artificial respiration (avoiding mouth-to-mouth if the victim may have ingested the substance) and call for emergency medical help.[4][11]

  • Spill: Evacuate the immediate area. If the spill is large, alert others and contact your institution's environmental health and safety office. For small spills within a fume hood, cover with a dry, inert absorbent material (like sand or vermiculite). Cautiously neutralize with sodium bicarbonate. Collect the residue in a sealed, labeled container for hazardous waste disposal.

Step 4: Disposal Plan

All materials that have come into contact with this compound are considered hazardous waste.

  • Chemical Waste: Unused or waste chemical should be collected in a designated, sealed, and clearly labeled hazardous waste container.[3] Never pour acyl chlorides down the drain.[9]

  • Contaminated PPE: All disposable PPE (gloves, etc.) must be placed in a sealed bag and disposed of as hazardous waste.

  • Container Disposal: Empty containers must be handled as hazardous waste. They should be tightly sealed and disposed of according to institutional and local regulations.

By adhering to these rigorous protocols, you create a self-validating system of safety that protects you, your colleagues, and your research.

References

  • Water Sensitive Chemicals - Environment, Health & Safety.
  • Safety and Handling of Acetoxyacetyl Chloride in Industrial Settings.
  • Best Practices for Storing and Handling Corrosive Liquids in the Lab.
  • Mastering Moisture-Sensitive Chemicals: Safety and Best Practices.
  • Top Precautions You Must Follow When Handling Corrosive Chemicals in the Lab.
  • Personal Protective Equipment | US EPA.
  • 4-Methoxybenzoyl chloride SDS, 100-07-2 Safety D
  • 2,4,5-Trifluoro-3-methoxybenzoyl chloride - AK Scientific, Inc.
  • 4-Chlorobenzoyl chloride Safety D
  • 3-Fluoro-4-methoxybenzoyl chloride Safety D
  • 4-Methoxybenzoyl chloride Safety D
  • What PPE Should You Wear When Handling Acid 2026? - LeelineWork.
  • 3-Fluoro-4-methoxybenzoyl chloride Safety D
  • 4-Methoxy Benzoyl Chloride Material Safety D

Sources

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Retrosynthesis Analysis

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.